Product packaging for lacto-N-fucopentaose II(Cat. No.:CAS No. 21973-23-9)

lacto-N-fucopentaose II

Cat. No.: B1674313
CAS No.: 21973-23-9
M. Wt: 853.8 g/mol
InChI Key: FKADDOYBRRMBPP-QKPOUJQKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lacto-N-fucopentaose-2 is an oligosaccharide.
ganglioside containing sialylated lacto-N-fucopentaose II is gastrointestinal cancer-asociated antigen detected by monoclonal antibody 19-9 in colorectal carcinoma cell line SW 1116

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H55NO25 B1674313 lacto-N-fucopentaose II CAS No. 21973-23-9

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)56-26-14(7-38)54-29(15(33-9(2)39)27(26)57-31-23(49)21(47)18(44)12(5-36)52-31)58-28-19(45)13(6-37)53-32(24(28)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17+,18-,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKADDOYBRRMBPP-QKPOUJQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55NO25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501044991
Record name Lacto-N-fucopentaose II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501044991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

853.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lacto-N-fucopentaose-2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

21973-23-9
Record name Lacto-N-fucopentaose II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21973-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lacto-N-fucopentaose II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021973239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lacto-N-fucopentaose II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501044991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lacto-N-fucopentaose-2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Lacto-N-fucopentaose II: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lacto-N-fucopentaose II (LNFP II) is a prominent neutral human milk oligosaccharide (HMO) that plays a significant role in infant gut health and immune development. Its unique structure allows it to act as a selective prebiotic and an immunomodulatory agent, making it a molecule of great interest for therapeutic and nutritional applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of LNFP II. Detailed experimental protocols for its analysis and functional characterization are provided, along with visualizations of key biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in their work with this complex glycan.

Chemical Structure and Physicochemical Properties

This compound is a pentasaccharide with a molecular formula of C32H55NO25 and a molecular weight of approximately 853.77 g/mol .[1] Its structure consists of a lactose (Galβ1-4Glc) core elongated by a lacto-N-biose I (Galβ1-3GlcNAc) unit, with a fucose residue attached to the N-acetylglucosamine. The systematic name for this compound is β-D-galactopyranosyl-(1→3)-[α-L-fucopyranosyl-(1→4)]-β-D-N-acetylglucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucopyranose.

A 2D representation of the chemical structure of this compound is provided below:

Chemical structure of this compoundFigure 1: 2D chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C32H55NO25PubChem[1]
Molecular Weight 853.77 g/mol PubChem[1]
CAS Number 21973-23-9PubChem[1]
Appearance White to off-white solidMedchemExpress[2]
Solubility Soluble in waterMedchemExpress[2]
Stability Stable for 6 months after reconstitution at -20°C. Storable for 5 years in dry state at -20°C in the dark.glyXera[3]

Biological Functions and Signaling Pathways

This compound exhibits a range of biological activities that are of significant interest to researchers and drug developers. These functions primarily revolve around its roles as a prebiotic and an immunomodulator.

Prebiotic Activity

LNFP II serves as a selective substrate for beneficial gut bacteria, particularly species of the genus Bifidobacterium.[4][5] Certain strains of Bifidobacterium, such as B. bifidum, B. breve, and B. longum, can efficiently utilize LNFP II for growth.[4] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous positive effects on gut health, including nourishing colonocytes and maintaining a healthy gut barrier.

Prebiotic_Activity LNFP_II This compound Bifidobacterium Bifidobacterium species (e.g., B. bifidum, B. breve) LNFP_II->Bifidobacterium Selective Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Bifidobacterium->SCFAs Produces Gut_Health Improved Gut Health (Enhanced barrier function, etc.) SCFAs->Gut_Health Promotes

Diagram 1: Prebiotic mechanism of this compound.
Immunomodulatory Effects

LNFP II and other related fucosylated oligosaccharides have demonstrated immunomodulatory properties. Studies on similar human milk oligosaccharides suggest that they can influence the immune system by modulating the activity of immune cells and the production of cytokines. For instance, fucosylated oligosaccharides have been shown to decrease the production of pro-inflammatory cytokines like IL-12 and IFN-γ, while increasing the production of the anti-inflammatory cytokine IL-10.[6][7] While the exact signaling pathway for LNFP II is still under investigation, research on the structurally similar Lacto-N-fucopentaose III (LNFPIII) suggests a potential involvement of Toll-like receptor 4 (TLR4) signaling.[8][9] LNFPIII has been shown to induce alternative activation of antigen-presenting cells through a clathrin-mediated endocytosis pathway that involves TLR4.[8]

Immunomodulation_Pathway LNFP_II This compound TLR4 Toll-like Receptor 4 (TLR4) (Potential Receptor) LNFP_II->TLR4 Binds to APC Antigen-Presenting Cell (e.g., Macrophage) Signaling_Cascade Intracellular Signaling Cascade APC->Signaling_Cascade Activates TLR4->APC Cytokine_Modulation Cytokine Production Signaling_Cascade->Cytokine_Modulation IL10_up ↑ IL-10 (Anti-inflammatory) Cytokine_Modulation->IL10_up IL12_down ↓ IL-12 (Pro-inflammatory) Cytokine_Modulation->IL12_down IFNy_down ↓ IFN-γ (Pro-inflammatory) Cytokine_Modulation->IFNy_down

Diagram 2: Postulated immunomodulatory signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantification of LNFP II in biological samples using HPLC with fluorescence detection after derivatization.

Materials:

  • LNFP II standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • 2-Aminobenzamide (2-AB) labeling kit

  • Glycan cleanup cartridges

  • HPLC system with a fluorescence detector

  • Amide-based HPLC column (e.g., HILIC column)

Procedure:

  • Sample Preparation and Derivatization: a. Release glycans from glycoproteins in the sample, if necessary, using PNGase F. b. Purify the released glycans using solid-phase extraction. c. Dry the purified glycans under vacuum. d. Label the dried glycans with 2-AB by reductive amination according to the manufacturer's protocol. e. Remove excess 2-AB label using glycan cleanup cartridges. f. Dry the labeled glycans and reconstitute in a known volume of water or mobile phase.

  • HPLC Analysis: a. Mobile Phase A: 100 mM Ammonium formate, pH 4.5 b. Mobile Phase B: Acetonitrile c. Column: Amide HILIC column (e.g., 2.1 x 150 mm, 1.7 µm) d. Flow Rate: 0.4 mL/min e. Column Temperature: 40 °C f. Fluorescence Detection: Excitation at 330 nm, Emission at 420 nm. g. Gradient Elution:

    • 0-5 min: 80% B
    • 5-35 min: Linear gradient from 80% to 60% B
    • 35-40 min: Linear gradient from 60% to 40% B
    • 40-45 min: Hold at 40% B
    • 45-50 min: Return to 80% B
    • 50-60 min: Equilibrate at 80% B

  • Data Analysis: a. Prepare a standard curve by injecting known concentrations of 2-AB labeled LNFP II. b. Identify the LNFP II peak in the sample chromatogram based on the retention time of the standard. c. Quantify the amount of LNFP II in the sample by comparing its peak area to the standard curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Glycan_Release Glycan Release (if needed) Purification1 Purification Glycan_Release->Purification1 Labeling 2-AB Labeling Purification1->Labeling Purification2 Excess Label Removal Labeling->Purification2 Reconstitution Reconstitution Purification2->Reconstitution Injection Sample Injection Reconstitution->Injection Separation HILIC Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Peak_Identification Peak Identification Detection->Peak_Identification Standard_Curve Standard Curve Generation Quantification Quantification Standard_Curve->Quantification Peak_Identification->Quantification

Diagram 3: Workflow for HPLC quantification of this compound.
In Vitro Bifidobacterium Growth Assay

This protocol outlines a method to assess the prebiotic potential of LNFP II by monitoring the growth of Bifidobacterium strains.

Materials:

  • Bifidobacterium strain (e.g., B. longum subsp. infantis)

  • Basal medium for bifidobacteria (e.g., modified MRS broth without a carbon source)

  • LNFP II

  • Glucose (positive control)

  • Fructooligosaccharides (FOS) (optional positive control)

  • Anaerobic chamber or system

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Media and Inoculum: a. Prepare the basal medium and autoclave. b. Prepare sterile stock solutions of LNFP II, glucose, and FOS in the basal medium. c. Grow the Bifidobacterium strain in a complete medium (e.g., MRS broth) under anaerobic conditions at 37°C to the mid-logarithmic phase. d. Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in the basal medium to a standardized optical density (e.g., OD600 of 1.0).

  • Growth Assay: a. In a 96-well plate, add the basal medium containing either LNFP II (e.g., at 0.5%, 1%, 2% w/v), glucose (1% w/v), FOS (1% w/v), or no additional carbon source (negative control). b. Inoculate each well with the prepared Bifidobacterium suspension to a final OD600 of approximately 0.05. c. Incubate the plate anaerobically at 37°C. d. Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., every 2 hours for 24-48 hours) using a microplate reader.

  • Data Analysis: a. Plot the OD600 values against time to generate growth curves for each condition. b. Compare the growth kinetics (lag phase, exponential growth rate, and final cell density) of Bifidobacterium on LNFP II with the positive and negative controls.

Analysis of LNFP II-Protein Interactions using Glycan Microarray

This protocol provides a general workflow for identifying proteins that bind to LNFP II using a glycan microarray.

Materials:

  • LNFP II, chemically modified for immobilization (e.g., with an amine or biotin tag)

  • Microarray slides with an activated surface (e.g., NHS-ester coated)

  • Microarray spotter

  • Fluorescently labeled protein of interest or a primary antibody against the protein of interest and a fluorescently labeled secondary antibody

  • Blocking buffer (e.g., BSA in PBS)

  • Wash buffers (e.g., PBST)

  • Microarray scanner

Procedure:

  • Microarray Fabrication: a. Dissolve the modified LNFP II in a suitable printing buffer. b. Spot the LNFP II solution onto the activated microarray slides in multiple replicates using a robotic microarrayer. c. Include appropriate positive and negative control glycans. d. Allow the immobilization reaction to proceed in a humid chamber, then block any remaining active sites on the slide surface.

  • Binding Assay: a. Incubate the glycan microarray slide with the fluorescently labeled protein of interest diluted in a binding buffer. b. If the protein of interest is not labeled, incubate with the unlabeled protein, followed by incubation with a fluorescently labeled antibody specific to that protein. c. Wash the slide extensively to remove non-specifically bound proteins.

  • Data Acquisition and Analysis: a. Scan the microarray slide using a laser scanner at the appropriate wavelength for the fluorophore used. b. Quantify the fluorescence intensity of each spot. c. Normalize the data and compare the fluorescence intensity of the LNFP II spots to the negative control spots to determine specific binding.

Conclusion

This compound is a complex and biologically active human milk oligosaccharide with considerable potential in the fields of nutrition and medicine. Its ability to selectively promote the growth of beneficial gut bacteria and modulate the immune system underscores its importance in human health. The technical information and detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and potential applications of LNFP II. A deeper understanding of this and other HMOs will undoubtedly pave the way for novel therapeutic strategies and advanced nutritional interventions.

References

Lacto-N-fucopentaose II (LNFP II) Biosynthesis in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Human Milk Oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a crucial role in infant health by shaping the gut microbiota and modulating the immune system. Lacto-N-fucopentaose II (LNFP II) is a neutral, fucosylated pentasaccharide built on a Type 1 (Galβ1-3GlcNAc) core structure. Its biosynthesis in the human mammary gland is a multi-step enzymatic process contingent on maternal genetics, specifically the expression of the fucosyltransferase 3 (FUT3), or "Lewis" gene. This technical guide provides an in-depth overview of the LNFP II biosynthesis pathway, quantitative data on precursor and product concentrations, and detailed experimental protocols for its study and quantification.

The this compound Biosynthesis Pathway

The synthesis of LNFP II originates from lactose, the primary carbohydrate in milk. The pathway involves the sequential addition of monosaccharides by specific glycosyltransferases located in the Golgi apparatus of mammary epithelial cells. The process can be summarized in three principal stages:

  • Core Chain Elongation (Lacto-N-tetraose Synthesis): Lactose is first elongated to form the tetrasaccharide core structure, Lacto-N-tetraose (LNT). This involves two enzymatic steps.

    • Step 1a: An N-acetylglucosamine (GlcNAc) residue is transferred to lactose. While the specific human enzyme in the mammary gland is an area of ongoing research, members of the β-1,3-N-acetylglucosaminyltransferase (B3GNT) family, such as B3GNT3 or B3GNT7, are considered strong candidates.[1][2]

    • Step 1b: A galactose (Gal) residue is then added to the growing chain by a β-1,3-galactosyltransferase, with enzymes like B3GALT5 being a likely candidate, to complete the LNT structure.[1][2]

  • Fucosylation (The FUT3-Dependent Step): The final and defining step is the fucosylation of LNT. This reaction is catalyzed by Fucosyltransferase 3 (FUT3), the product of the Lewis gene.[3][4]

    • Step 2a: FUT3 transfers an L-fucose residue from a GDP-fucose donor to the N-acetylglucosamine (GlcNAc) of the LNT precursor via an α-1,4 glycosidic linkage.[5][6] The presence of an active FUT3 enzyme is an absolute requirement for the synthesis of LNFP II. Individuals with inactive FUT3 alleles (Lewis-negative phenotype) cannot produce this HMO.[5][7]

The resulting structure is this compound (Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc).[8][9]

LNFP_II_Biosynthesis Lactose Lactose (Galβ1-4Glc) LNTri_II Lacto-N-triose II (GlcNAcβ1-3Galβ1-4Glc) Lactose->LNTri_II + GlcNAc LNT Lacto-N-tetraose (LNT) (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) LNTri_II->LNT + Gal LNFPII This compound (LNFP II) (Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc) LNT->LNFPII + Fucose (α1-4) B3GNTx B3GNTx (β-1,3-N-acetylglucosaminyltransferase) B3GNTx->LNTri_II B3GALTx B3GALTx (β-1,3-galactosyltransferase) B3GALTx->LNT FUT3 FUT3 (Lewis Enzyme) (α-1,4-fucosyltransferase) FUT3->LNFPII UDPGlcNAc UDP-GlcNAc UDPGlcNAc->B3GNTx UDPGal UDP-Gal UDPGal->B3GALTx GDPFuc GDP-Fucose GDPFuc->FUT3

Figure 1. Biosynthesis pathway of this compound (LNFP II) in human mammary epithelial cells.

Quantitative Data

The concentration of LNFP II and its precursors in human milk is highly variable, depending on the mother's genetic makeup (Secretor and Lewis status) and the stage of lactation.[10]

Table 1: Representative Concentrations of LNFP II and Precursors in Human Milk

Compound Concentration (g/L) Notes
Lacto-N-tetraose (LNT) 0.68 ± 0.27 A major Type 1 core structure. Concentration can vary significantly.[11]
Lacto-N-neotetraose (LNnT) 0.21 ± 0.18 Isomeric Type 2 core structure, for comparison.[11]

| Total HMOs | 11.3 - 17.7 | Concentration is highest in colostrum and decreases as lactation progresses.[11] |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

Enzyme Substrate KM (mM) Notes
FUT3 beta-D-Gal-(1->3)-beta-D-GlcNAc-R 1.0 Demonstrates FUT3 affinity for the Type 1 chain precursor of LNT.[12]

| FUT3 | Fucα1->2Galβ1->3GlcNAcβ-R | 0.10 | Shows higher affinity for a fucosylated Type 1 chain (precursor for LNFP I).[12] |

Experimental Protocols

Quantification of LNFP II in Human Milk via LC-MS/MS

This protocol outlines a method for the reliable identification and quantification of LNFP II and other HMOs from human milk samples.[13]

A. Materials and Reagents

  • Human Milk Sample

  • Ethanol, HPLC Grade

  • Water, HPLC Grade

  • Acetonitrile (ACN), LC-MS Grade

  • Ammonium Formate

  • LNFP II analytical standard (and other HMO standards as required)

  • 0.22 µm syringe filters

B. Sample Preparation

  • Thaw frozen human milk samples at room temperature.

  • Centrifuge the sample at 4000 x g for 30 minutes at 4°C to separate the lipid layer.

  • Carefully collect the aqueous skim milk phase.

  • To 100 µL of the skim milk, add 400 µL of cold ethanol to precipitate proteins.

  • Vortex the mixture and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the HMOs.

  • Lyophilize the supernatant to dryness.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of ethanol/water (1:1, v/v).

  • Filter the reconstituted sample through a 0.22 µm filter prior to injection.

C. LC-MS/MS Instrumentation and Conditions

  • LC System: Dionex Ultimate 3000 RS HPLC or equivalent.

  • Column: HILIC-OH5 (2.1 × 150 mm, 2.7 µm) or equivalent hydrophilic interaction liquid chromatography column.

  • Mobile Phase A: Water with 20 mM ammonium formate, pH 4.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Establish a linear gradient suitable for separating isomeric HMOs (e.g., starting at high %B and decreasing to elute polar compounds).

  • Flow Rate: ~0.2-0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Q Exactive Plus hybrid FT mass spectrometer or equivalent.

  • Ionization Mode: Heated Electrospray Ionization (H-ESI), Negative Mode.

  • Scan Mode: Full scan (m/z 200-1500) for identification and Parallel Reaction Monitoring (PRM) for targeted MS/MS quantification.

  • Data Analysis: Quantify LNFP II using a calibration curve generated from the analytical standard. Isomeric compounds like LNFP I, II, and III can be distinguished by their unique MS/MS fragmentation patterns.[13]

hmo_quant_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis milk 1. Human Milk Sample centrifuge1 2. Centrifuge (Remove Lipids) milk->centrifuge1 skim 3. Collect Skim Milk centrifuge1->skim precip 4. Protein Precipitation (Ethanol) skim->precip centrifuge2 5. Centrifuge (Remove Protein) precip->centrifuge2 supernatant 6. Collect Supernatant (HMOs) centrifuge2->supernatant dry 7. Lyophilize supernatant->dry reconstitute 8. Reconstitute & Filter dry->reconstitute lcms 9. HILIC-LC-MS/MS Analysis reconstitute->lcms data 10. Data Processing lcms->data quant 11. Quantification vs. Standard Curve data->quant

Figure 2. Experimental workflow for the quantification of LNFP II from human milk samples.
Genotyping of the FUT3 (Lewis) Gene

Determining the maternal FUT3 genotype is essential for interpreting LNFP II concentration data. Polymerase Chain Reaction using Sequence-Specific Primers (PCR-SSP) is a rapid method for identifying key single nucleotide polymorphisms (SNPs) that lead to an inactive FUT3 enzyme.[14][15]

A. Principle This method uses primer pairs where the 3' end of one primer is specific to a particular allele (e.g., the wild-type or a mutant SNP). Amplification will only occur if there is a perfect match, allowing for the determination of the genotype. Common inactivating mutations in the FUT3 gene include 59T>G, 202T>C, 314C>T, and 508G>A.[14]

B. Materials and Reagents

  • Genomic DNA extracted from maternal sample (e.g., blood, saliva).

  • Taq DNA Polymerase and corresponding buffer.

  • dNTPs.

  • Allele-specific forward and reverse primers for each SNP of interest.

  • A common primer.

  • Control primers (e.g., for a housekeeping gene like HGH) to validate PCR reaction.

  • Agarose gel, electrophoresis buffer (e.g., TBE), and DNA stain (e.g., ethidium bromide).

C. Protocol

  • DNA Extraction: Isolate high-quality genomic DNA from the maternal sample using a commercial kit. Quantify DNA and dilute to a working concentration (e.g., 20-50 ng/µL).

  • PCR Reaction Setup: For each SNP, prepare two separate PCR reactions: one with the primer specific for the wild-type allele and one with the primer for the mutant allele. Both reactions should contain the common primer and the control primers.

    • Reaction Mix (Example):

      • 10x PCR Buffer: 2.5 µL

      • dNTPs (10 mM): 0.5 µL

      • Allele-Specific Primer (10 µM): 1.0 µL

      • Common Primer (10 µM): 1.0 µL

      • Control Primers (10 µM): 0.5 µL

      • Taq Polymerase (5 U/µL): 0.2 µL

      • Genomic DNA: 1.0 µL

      • Nuclease-Free Water: to 25 µL

  • PCR Amplification: Perform thermal cycling with optimized annealing temperatures for the specific primers used.

    • Example Cycling Conditions:

      • Initial Denaturation: 95°C for 5 min

      • 30 Cycles:

        • Denaturation: 95°C for 30 sec

        • Annealing: 60-65°C for 30 sec (optimize for primers)

        • Extension: 72°C for 45 sec

      • Final Extension: 72°C for 7 min

  • Gel Electrophoresis: Load the PCR products from both the wild-type and mutant reactions onto an agarose gel.

  • Genotype Interpretation:

    • Homozygous Wild-Type: A band will be present only in the wild-type-specific reaction lane (plus the control band).

    • Homozygous Mutant: A band will be present only in the mutant-specific reaction lane (plus the control band).

    • Heterozygous: Bands will be present in both the wild-type and mutant reaction lanes (plus the control band).

    • The absence of the control band indicates a failed PCR reaction.

FUT3 (α-1,4-fucosyltransferase) Activity Assay

This protocol measures the enzymatic activity of FUT3 by detecting the transfer of fucose to a specific acceptor substrate.[16]

A. Materials and Reagents

  • Enzyme Source: Recombinant human FUT3 or cell lysate from cells overexpressing FUT3.

  • Acceptor Substrate: Lacto-N-tetraose (LNT) or a pyridylaminated (PA) derivative of LNT (LNT-PA) for fluorescent detection.

  • Donor Substrate: Guanosine diphosphate-fucose (GDP-fucose).

  • Reaction Buffer: 50 mM Sodium Cacodylate, pH 6.8.

  • Cofactor: 20 mM MnCl₂.

  • Stop Solution: 20 mM EDTA.

  • HPLC system with a reverse-phase column (e.g., TSK-gel ODS-80TS) and fluorescence detector (if using PA-labeled substrate).

B. Protocol

  • Enzyme Preparation: If using cell lysates, solubilize cells expressing FUT3 in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) and clarify by centrifugation.[16]

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • Reaction Buffer: 5 µL

      • MnCl₂ (250 mM): 2 µL

      • LNT-PA (0.5 mM): 1 µL

      • GDP-fucose (75 µM): 1 µL

      • Enzyme solution: 1-5 µL

      • Nuclease-Free Water: to a final volume of 20 µL

  • Enzymatic Reaction: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 5 µL of 20 mM EDTA.

  • Product Analysis by HPLC:

    • Centrifuge the terminated reaction to pellet any precipitate.

    • Inject an aliquot (e.g., 10 µL) of the supernatant onto the HPLC system.

    • Elute the product (LNFP II-PA) and remaining substrate (LNT-PA) using an appropriate mobile phase (e.g., 20 mM ammonium acetate, pH 4.0).[16]

    • Monitor the elution profile with a fluorescence detector.

    • Calculate enzyme activity based on the amount of product formed over time, determined by comparing the peak area to a standard curve.

Conclusion

The biosynthesis of this compound is a precise, genetically determined process central to the structural diversity of human milk oligosaccharides. The pathway's reliance on the FUT3 enzyme makes LNFP II a clear example of how maternal genotype directly shapes the composition of milk and, consequently, the nutritional and bioactive compounds available to the infant. The technical protocols detailed herein provide a robust framework for researchers to quantify LNFP II, assess its enzymatic synthesis, and correlate its presence with genetic factors, thereby enabling further investigation into its role in infant health and development.

References

The Biological Functions of Lacto-N-fucopentaose II in Infants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-fucopentaose II (LNFP II) is a neutral, fucosylated human milk oligosaccharide (HMO) that plays a significant role in infant health. As a key component of breast milk, LNFP II contributes to the establishment of a healthy gut microbiome, modulates the developing immune system, and offers protection against various pathogens. This technical guide provides an in-depth overview of the biological functions of LNFP II in infants, detailing its impact on gut microbiota, immune responses, and clinical outcomes. The guide includes a summary of quantitative data from relevant studies, detailed experimental protocols for key analyses, and visualizations of pertinent biological pathways and experimental workflows.

Introduction

Human milk is a complex and dynamic fluid containing a rich array of bioactive components essential for infant growth and development. Among these, human milk oligosaccharides (HMOs) represent the third most abundant solid component after lactose and lipids. HMOs are a diverse group of complex carbohydrates that are largely indigestible by the infant, allowing them to reach the lower gut intact where they exert their biological effects.

This compound (LNFP II) is a prominent fucosylated HMO, characterized by the presence of a fucose sugar residue. Its concentration in human milk varies among mothers, influenced by genetic factors such as the Lewis blood group system. This guide focuses on the specific biological functions of LNFP II in infants, distinguishing its effects from the broader class of HMOs.

Biological Functions of this compound

Modulation of the Infant Gut Microbiota

LNFP II acts as a prebiotic, selectively promoting the growth of beneficial bacteria in the infant gut, particularly species of the genus Bifidobacterium. While comprehensive quantitative data for LNFP II's specific effects on the infant gut microbiome at a species level are still emerging, studies on fucosylated HMOs collectively indicate their crucial role in shaping a healthy gut environment. The fermentation of LNFP II by gut bacteria produces short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which contribute to a lower intestinal pH, inhibit the growth of pathogens, and serve as an energy source for colonocytes.

Immunomodulatory Effects

LNFP II has been shown to directly and indirectly modulate the infant's developing immune system.

  • Direct Interaction with Immune Cells: Fucosylated HMOs, including LNFP II, are thought to interact with immune cells in the gut-associated lymphoid tissue (GALT). While the precise mechanisms for LNFP II are under investigation, related fucosylated oligosaccharides like Lacto-N-fucopentaose III (LNFP III) have been shown to induce the maturation of type-2 dendritic cells (DCs) through Toll-like receptor 4 (TLR4) activation. This suggests a potential pathway for LNFP II to influence the adaptive immune response, promoting a balanced T-helper 1 (Th1) / T-helper 2 (Th2) cell response.

  • Indirect Modulation via Gut Microbiota: By promoting the growth of beneficial bacteria, LNFP II indirectly influences the immune system. A healthy gut microbiota is crucial for the proper development and education of the immune system, helping to establish immune tolerance and reduce the risk of inflammatory and allergic diseases.

Protection Against Infections

A significant body of evidence points to the protective role of LNFP II against infectious diseases in infants.

  • Respiratory Infections: Higher concentrations of LNFP II in breast milk have been associated with a reduced incidence of respiratory illnesses.[1] One study reported that for each 1-μg/mL increase in LNFP II concentration in mother's milk, there was a significant reduction in the odds of the infant experiencing respiratory problems at 6 weeks and 3 months of age.[1]

  • Gastrointestinal Infections: As a soluble decoy receptor, LNFP II can bind to pathogens in the gut lumen, preventing their attachment to the intestinal epithelium and subsequent infection. While specific data on LNFP II and rates of gastroenteritis are part of broader HMO research, the structural similarity of LNFP II to cell surface glycans targeted by pathogens underlies this protective mechanism.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound.

Study Focus Population Key Finding Quantitative Data Reference
Respiratory IllnessBreastfed InfantsHigher maternal milk LNFP II concentration is associated with a lower risk of infant respiratory problems.Odds Ratio (OR) at 6 weeks: 0.67 (95% CI: 0.46, 0.99); OR at 3 months: 0.80 (95% CI: 0.62, 1.03)[1]
Infant Body CompositionBreastfed InfantsLNFP II concentration at 6 months is associated with greater fat mass.Each 1-μg/mL increase in LNFP II was associated with a 0.42-g greater fat mass (P = 0.02).[2]
Infant Body CompositionBreastfed InfantsInfant intake of LNFP II between 2 and 6 months is positively associated with infant growth.Positive association with infant fat mass, weight-for-length z-score, and weight-for-age z-score.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LNFP II's biological functions.

Quantification of this compound in Human Milk

Method: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

  • Sample Preparation:

    • Thaw frozen human milk samples at 4°C.

    • Centrifuge at 3000 x g for 15 minutes to separate the lipid layer.

    • Collect the aqueous phase and store at -80°C until analysis.

    • For analysis, dilute the aqueous phase with a suitable solvent (e.g., acetonitrile/water mixture).

  • Chromatographic Separation:

    • Column: A porous graphitic carbon (PGC) or amide-based column suitable for oligosaccharide separation.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Temperature: Column oven maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of LNFP II.

    • Calibration: Use a certified reference standard of LNFP II to generate a calibration curve for absolute quantification.

Analysis of Infant Gut Microbiota Composition

Method: 16S rRNA Gene Sequencing

  • Fecal Sample Collection and DNA Extraction:

    • Collect infant fecal samples and immediately store them at -80°C.

    • Extract total genomic DNA from a weighed amount of fecal material using a commercially available DNA extraction kit with a bead-beating step to ensure efficient lysis of bacterial cells.

  • PCR Amplification of 16S rRNA Gene:

    • Amplify a specific variable region (e.g., V3-V4) of the 16S rRNA gene using universal bacterial primers.

    • Incorporate barcodes into the primers to allow for multiplexing of samples in a single sequencing run.

  • Library Preparation and Sequencing:

    • Purify the PCR products and quantify the DNA concentration.

    • Pool the barcoded amplicons in equimolar concentrations.

    • Perform sequencing on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Demultiplex the sequencing reads based on the barcodes.

    • Perform quality filtering and trimming of the reads.

    • Cluster the sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

    • Assign taxonomy to the ASVs/OTUs using a reference database (e.g., SILVA, Greengenes).

    • Analyze the microbial community composition, diversity, and relative abundance of different bacterial taxa.

In Vitro Assessment of Immunomodulatory Effects

Method: Co-culture of Immune Cells with LNFP II

  • Cell Culture:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using density gradient centrifugation.

    • Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Alternatively, use specific immune cell lines, such as monocyte-derived dendritic cells (mo-DCs).

  • Stimulation with LNFP II:

    • Treat the cells with varying concentrations of purified LNFP II.

    • Include a negative control (medium only) and a positive control (e.g., lipopolysaccharide - LPS).

    • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Analysis of Immune Responses:

    • Cytokine Production: Collect the cell culture supernatant and measure the concentrations of key cytokines (e.g., TNF-α, IL-6, IL-10, IL-12) using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine array.

    • Cell Surface Marker Expression: Harvest the cells and stain them with fluorescently labeled antibodies against specific cell surface markers (e.g., CD80, CD86, HLA-DR for dendritic cell maturation).

    • Analysis by Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the expression levels of the markers and identify changes in immune cell populations.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for LNFP II Immunomodulation

While the exact signaling pathways for LNFP II are still being elucidated, based on evidence from related fucosylated HMOs, a potential mechanism involves the activation of Toll-like receptor 4 (TLR4) on dendritic cells.

LNFP_II_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular LNFP II LNFP II TLR4 TLR4 LNFP II->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NF-kB NF-kB IKK->NF-kB Activates Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory\nCytokines Induces Transcription Maturation of\nType-2 DCs Maturation of Type-2 DCs NF-kB->Maturation of\nType-2 DCs Promotes

Figure 1: Proposed TLR4-mediated signaling pathway for LNFP II in dendritic cells.

Experimental Workflow for Gut Microbiota Analysis

The following diagram illustrates the typical workflow for investigating the impact of LNFP II on infant gut microbiota.

Microbiota_Workflow cluster_sampling Sample Collection cluster_processing Laboratory Processing cluster_analysis Data Analysis Infant Fecal\nSample Infant Fecal Sample DNA Extraction DNA Extraction Infant Fecal\nSample->DNA Extraction 16S rRNA\nAmplification 16S rRNA Amplification DNA Extraction->16S rRNA\nAmplification Sequencing Sequencing 16S rRNA\nAmplification->Sequencing Bioinformatic\nPipeline Bioinformatic Pipeline Sequencing->Bioinformatic\nPipeline Taxonomic\nAssignment Taxonomic Assignment Bioinformatic\nPipeline->Taxonomic\nAssignment Statistical\nAnalysis Statistical Analysis Taxonomic\nAssignment->Statistical\nAnalysis

Figure 2: Workflow for 16S rRNA gene sequencing analysis of infant gut microbiota.

Conclusion and Future Directions

This compound is a vital bioactive component of human milk with demonstrable benefits for infant health. Its roles in shaping the gut microbiota, modulating the immune system, and protecting against infections are areas of active research. While current evidence strongly supports its positive impact, further studies are needed to elucidate the precise molecular mechanisms underlying its functions.

Future research should focus on:

  • Conducting large-scale clinical trials with LNFP II supplementation in infant formula to confirm its efficacy in reducing infectious diseases.

  • Utilizing advanced multi-omics approaches to obtain a more detailed understanding of how LNFP II influences the gut microbiome and its metabolome.

  • Elucidating the specific signaling pathways activated by LNFP II in intestinal epithelial and immune cells to identify potential targets for therapeutic interventions.

A deeper understanding of the biological functions of LNFP II will be instrumental in the development of next-generation infant formulas that more closely mimic the benefits of human milk and in the potential use of LNFP II as a novel therapeutic agent for various pediatric conditions.

References

Lacto-N-fucopentaose II (Lea): A Technical Guide on its Role as a Lewis Blood Group Antigen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose II (LNFP II), also known as Lewis a (Lea) antigen, is a neutral pentasaccharide found in human milk and expressed on the surface of various epithelial cells.[1][2][3] As a key determinant of the Lewis blood group system, the expression of LNFP II is genetically controlled and has significant implications in immunology, pathogen recognition, and cancer biology.[1][4] This technical guide provides an in-depth overview of LNFP II, focusing on its biochemical properties, biosynthesis, analytical methodologies, and its role in cellular processes and disease.

Biochemical Profile of this compound

LNFP II is a fucosylated, non-sialylated human milk oligosaccharide with a type 1 core structure (Galβ1-3GlcNAc).[2] Its systematic name is β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc-(1→3)-β-D-Gal-(1→4)-D-Glc.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₂H₅₅NO₂₅[5]
Molecular Weight 853.77 g/mol [5]
Monoisotopic Mass 853.30631624 Da[6]
CAS Number 21973-23-9[5]
Synonyms LNFP II, Lewis a antigen (Lea)[5][6]

Biosynthesis of this compound and the Lewis Blood Group System

The expression of Lewis antigens is determined by the interplay of two fucosyltransferase enzymes encoded by the FUT2 (Secretor) and FUT3 (Lewis) genes, both located on chromosome 19.[1] These enzymes add fucose residues to precursor oligosaccharide chains.[1]

  • FUT3 (α(1,3/1,4)-fucosyltransferase): This enzyme is responsible for the synthesis of the Lea antigen (LNFP II). It transfers a fucose residue in an α1,4 linkage to the N-acetylglucosamine (GlcNAc) of a type 1 precursor chain.[1][4]

  • FUT2 (α(1,2)-fucosyltransferase): This enzyme, also known as the Secretor enzyme, adds a fucose in an α1,2 linkage to the terminal galactose of the precursor chain, creating the H-antigen.[1]

The phenotype of an individual is determined by the presence of functional or non-functional alleles of these genes:

  • Le(a+b-) Phenotype (Non-secretors): Individuals with at least one functional FUT3 allele but homozygous for a non-functional FUT2 allele (sese) will express the Lea antigen.[1]

  • Le(a-b+) Phenotype (Secretors): Individuals with at least one functional allele for both FUT2 and FUT3 will primarily express the Lewis b (Leb) antigen. The FUT2 enzyme is more efficient, converting most of the precursor to H-antigen, which is then fucosylated by FUT3 to form Leb.[1]

  • Le(a-b-) Phenotype: Individuals with non-functional FUT3 alleles will not produce either Lea or Leb antigens, regardless of their FUT2 status.[1]

Lewis antigens are synthesized in exocrine epithelial cells and are then adsorbed onto the surface of red blood cells from the plasma.[1][4]

Biosynthetic Pathway of Lewis Antigens

Lewis_Antigen_Biosynthesis Biosynthesis of Lewis a and Lewis b Antigens Precursor Type 1 Precursor (Galβ1-3GlcNAc-R) H_Antigen H-Antigen (Fucα1-2Galβ1-3GlcNAc-R) Precursor->H_Antigen α(1,2)-fucosylation Lea_Antigen Lewis a Antigen (LNFP II) (Galβ1-3[Fucα1-4]GlcNAc-R) Precursor->Lea_Antigen α(1,4)-fucosylation Leb_Antigen Lewis b Antigen (Fucα1-2Galβ1-3[Fucα1-4]GlcNAc-R) H_Antigen->Leb_Antigen α(1,4)-fucosylation FUT2_active FUT2 (Secretor) (Se allele) FUT2_active->H_Antigen FUT3_active FUT3 (Lewis) (Le allele) FUT3_active->Lea_Antigen FUT3_active->Leb_Antigen FUT2_inactive Inactive FUT2 (se/se genotype) FUT2_inactive->Lea_Antigen

Caption: Biosynthetic pathway of Lewis a and Lewis b antigens.

Quantitative Data

Enzyme Kinetics

The enzymatic activity of FUT3 is crucial for the synthesis of LNFP II. Kinetic parameters for human α(1,3/1,4)-fucosyltransferase (FUT3) have been determined.

Table 2: Kinetic Parameters of FUT3

SubstrateKm (mM)Reference
β-D-Gal-(1->3)-β-D-GlcNAc-O-CH₂(8)-COOCH₃ (Type 1 precursor analog)1[7]
Fucα1->2Galβ1->3GlcNAcβ-O-CH₂(8)-COOCH₃ (H-antigen analog)0.10[7]
Expression Levels in Cancer

The expression of Lewis antigens is often altered in cancer. While much of the data is qualitative, some studies provide a semi-quantitative analysis of antigen presence.

Table 3: Expression of Lewis Antigens in Pancreatic and Colonic Cancers

AntigenPancreatic Cancer (% positive specimens)Colonic Cancer (% positive specimens)Reference
Lewis a (LNFP II) 87%Majority of cell lines and tissues[8][9]
Lewis b 90%Almost all carcinoma tissues[8][9]
Lewis x 30%Detected throughout normal and tumor tissue[8][9]
Lewis y 43%Almost all carcinoma tissues[8][9]
CA 19-9 (Sialyl-Lea) 80%N/A[9]

Note: Expression can be heterogeneous within tumors.[9]

Binding Affinities

Lewis antigens serve as receptors for various pathogens and endogenous lectins. The binding affinities can be low, but the avidity is increased by multivalent interactions.

Table 4: Binding Affinity of Lewis Antigens

LigandReceptorKD (μM)MethodReference
Lewis bHelicobacter pylori BabA adhesin~227 (acidic pH), ~252 (neutral pH)X-ray crystallography[10]
Lewis bHelicobacter pylori BabA adhesinUnbinding force of 25 ± 1.5 pN per bondOptical tweezers[11]

Note: Data for LNFP II (Lea) binding is less readily available in quantitative terms, but it is known to bind to adhesins from pathogens like Staphylococcus aureus.[12]

Role in Cellular Processes and Disease

Pathogen Adhesion

LNFP II and other Lewis antigens can act as receptors for pathogens, mediating their adhesion to host cells. This is a critical first step in infection for several bacteria and viruses.[4] For instance, certain strains of Staphylococcus aureus have been shown to possess an adhesin that binds to the Lea antigen.[12]

Cancer and Metastasis

Aberrant expression of fucosylated antigens, including LNFP II and its sialylated form (sialyl-Lea or CA 19-9), is a hallmark of many cancers, including colorectal, pancreatic, and ovarian cancers.[13][14][15] This altered glycosylation is associated with tumor progression, metastasis, and resistance to chemotherapy.[13] The sialylated derivative of LNFP II, CA 19-9, is a well-established tumor marker for biliopancreatic malignancies.[10] Lewis antigens on cancer cells can mediate adhesion to endothelial cells, facilitating metastasis.[16]

Signaling Pathways

While direct signaling pathways initiated by LNFP II are not fully elucidated, related fucosylated Lewis antigens are known to modulate key cellular signaling pathways. For example, the Lewis y antigen, which is structurally similar to Leb, has been shown to promote the proliferation of ovarian cancer cells through the PI3K/Akt signaling pathway.[16] Overexpression of Lewis y can also increase the expression of matrix metalloproteinases (MMPs), enhancing cancer cell invasion.[17] Given the structural similarities and co-expression patterns, it is plausible that LNFP II may be involved in similar signaling cascades in certain cellular contexts.

Lewis_Antigen_Signaling Hypothesized Signaling Role of Lewis Antigens in Cancer LewisY Lewis y Antigen EGFR EGFR LewisY->EGFR modulates MMPs MMP-2, MMP-9 LewisY->MMPs upregulates Invasion Cell Invasion LewisY->Invasion promotes PI3K PI3K EGFR->PI3K activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation Akt->Proliferation promotes MMPs->Invasion Adhesion_Assay_Workflow Workflow for Le(a)-Mediated Cell Adhesion Assay Start Start Coat Coat 96-well plate with substrate Start->Coat Block Block with BSA Coat->Block Seed Seed cells onto plate Block->Seed Label Label Le(a)+ cells with fluorescent dye Label->Seed Incubate Incubate at 37°C Seed->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Read Read fluorescence Wash->Read Analyze Analyze data (% adhesion) Read->Analyze End End Analyze->End

References

The Role of Lacto-N-fucopentaose II (LNFP II) as a Cancer Biomarker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aberrant glycosylation is a hallmark of cancer, leading to the presentation of tumor-associated carbohydrate antigens (TACAs) on the cell surface. These altered glycan structures play crucial roles in tumor progression, metastasis, and immune evasion. Among these, fucosylated oligosaccharides have garnered significant attention as potential cancer biomarkers. This technical guide provides a comprehensive overview of Lacto-N-fucopentaose II (LNFP II), a fucosylated glycan, and its emerging role as a biomarker in various malignancies.

This compound is a pentasaccharide component of the sialyl Lewis A (sLea) antigen, also known as Cancer Antigen 19-9 (CA 19-9), a well-established tumor marker for biliopancreatic and other gastrointestinal cancers.[1][2] The increased expression of LNFP II and related fucosylated structures on cancer cells is a consequence of the dysregulation of fucosyltransferases (FUTs), the enzymes responsible for attaching fucose residues to glycan chains.[3][4] This guide will delve into the quantitative data available, detailed experimental protocols for detection, and the signaling pathways influenced by LNFP II in the context of cancer.

Data Presentation: Quantitative and Qualitative Insights

While specific quantitative data on the absolute concentration of free this compound in patient samples is not extensively available in public literature, the upregulation of fucosylated structures, including those containing the LNFP II motif, is a consistent finding in various cancers. The following tables summarize the available qualitative and semi-quantitative data regarding LNFP II and related fucosylated antigens in different cancer types.

Cancer TypeSample TypeAnalyteExpression Level vs. Healthy ControlsAssociated FucosyltransferasesReference
Pancreatic Cancer Serum, TissueSialyl Lewis A (contains LNFP II)UpregulatedFUT3[3][5]
Colorectal Cancer Serum, TissueSialyl Lewis A (contains LNFP II)UpregulatedFUT3, FUT6[4][6]
Ovarian Cancer SerumFucosylated GlycoproteinsUpregulatedNot Specified[7]
Breast Cancer TissueSialyl Lewis A/XUpregulatedFUT3, FUT6[8]
Gastric Cancer TissueSialyl Lewis AUpregulatedFUT3[3]

Table 1: Expression of LNFP II-containing Antigens in Various Cancers. This table highlights the general trend of increased fucosylation in several cancers. The data for LNFP II is often embedded within the broader analysis of sialyl Lewis A.

BiomarkerCancer TypeSensitivity (%)Specificity (%)NotesReference
CA 19-9 (sLea) Pancreatic Cancer81-Sensitivity can be affected by Lewis blood group phenotype.[9][10]
Glycomic Assay Ovarian Cancer91.695.8Based on a panel of 16 oligosaccharide signals.[11]
Multi-biomarker Panel Ovarian Cancer81-8483Based on 15 MALDI-TOF MS glycan peaks.[12]

Table 2: Diagnostic Performance of Fucosylated Antigen-Based Biomarkers. This table presents the sensitivity and specificity of CA 19-9 (which includes the LNFP II structure) and other glycan-based biomarker panels in different cancers. Data for LNFP II as a standalone marker is not available.

Experimental Protocols

The detection and quantification of fucosylated glycans like LNFP II require specialized analytical techniques. The following sections provide detailed methodologies for key experiments.

Mass Spectrometry-Based Quantification of LNFP II in Biological Fluids (UPLC-MS/MS)

This protocol describes a general workflow for the absolute quantification of oligosaccharides, which can be adapted for LNFP II.

Objective: To accurately measure the concentration of LNFP II in serum or plasma.

Materials:

  • Human serum/plasma samples

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ultrapure water

  • This compound analytical standard

  • Internal standard (e.g., isotopically labeled oligosaccharide)

  • Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)

  • UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)

Procedure:

  • Sample Preparation:

    • Thaw serum/plasma samples on ice.

    • To 100 µL of sample, add 400 µL of cold ACN to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the glycans.

    • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

  • Solid-Phase Extraction (SPE) for Glycan Enrichment:

    • Reconstitute the dried extract in 1 mL of ultrapure water.

    • Condition a graphitized carbon SPE cartridge with 3 mL of 80% ACN/0.1% FA, followed by 3 mL of ultrapure water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 3 mL of ultrapure water to remove salts and other impurities.

    • Elute the glycans with 3 mL of 50% ACN/0.1% FA.

    • Dry the eluted fraction.

  • UPLC-MS/MS Analysis:

    • Reconstitute the dried glycans in a known volume (e.g., 100 µL) of mobile phase A (e.g., 0.1% FA in water).

    • Prepare a calibration curve using the LNFP II analytical standard and the internal standard.

    • Inject the samples onto a UPLC system equipped with a suitable column for glycan analysis (e.g., HILIC or porous graphitic carbon).

    • Perform chromatographic separation using a gradient of mobile phase A and mobile phase B (e.g., 0.1% FA in ACN).

    • Detect and quantify LNFP II using the MS/MS in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for LNFP II need to be determined empirically using the analytical standard.

  • Data Analysis:

    • Integrate the peak areas for LNFP II and the internal standard.

    • Calculate the concentration of LNFP II in the original sample using the calibration curve.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_spe SPE Cleanup cluster_analysis UPLC-MS/MS Analysis Serum Serum/Plasma Sample Precipitate Protein Precipitation (Acetonitrile) Serum->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry1 Dry Extract Supernatant->Dry1 Reconstitute1 Reconstitute in Water Dry1->Reconstitute1 SPE Graphitized Carbon SPE Reconstitute1->SPE Wash Wash SPE->Wash Elute Elute Glycans Wash->Elute Dry2 Dry Eluate Elute->Dry2 Reconstitute2 Reconstitute for Injection Dry2->Reconstitute2 UPLC UPLC Separation Reconstitute2->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Quantify Quantification MSMS->Quantify

UPLC-MS/MS workflow for LNFP II quantification.

Lectin Microarray for Profiling Fucosylated Glycoproteins

This protocol provides a method for analyzing the glycan profile of serum glycoproteins, with a focus on detecting fucosylated structures like LNFP II.

Objective: To determine the relative abundance of fucosylated glycoproteins in serum samples.

Materials:

  • Human serum samples

  • Lectin microarray slides (containing immobilized lectins with affinity for fucose, e.g., Aleuria aurantia lectin (AAL), Ulex europaeus agglutinin I (UEA-I))

  • Fluorescent labeling dye (e.g., Cy3 or Cy5 NHS ester)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microarray scanner

Procedure:

  • Protein Labeling:

    • Quantify the total protein concentration in each serum sample.

    • Label a consistent amount of protein (e.g., 50 µg) from each sample with a fluorescent dye according to the manufacturer's instructions.

    • Remove excess dye using a desalting column.

  • Lectin Microarray Hybridization:

    • Block the lectin microarray slides with blocking buffer for 1 hour at room temperature.

    • Wash the slides with wash buffer.

    • Apply the fluorescently labeled serum proteins to the microarray and incubate in a humidified chamber for 2-4 hours at room temperature.

    • Wash the slides extensively with wash buffer to remove unbound proteins.

    • Dry the slides by centrifugation.

  • Data Acquisition and Analysis:

    • Scan the microarray slides using a microarray scanner at the appropriate wavelength for the fluorescent dye used.

    • Use microarray analysis software to quantify the fluorescence intensity of each lectin spot.

    • Normalize the data to account for variations in labeling and scanning.

    • Compare the signal intensities of fucose-binding lectins between cancer and control samples to identify differences in fucosylation.

Lectin_Microarray_Workflow cluster_labeling Protein Labeling cluster_hybridization Microarray Hybridization cluster_detection Data Acquisition & Analysis Serum Serum Sample Label Fluorescent Labeling Serum->Label Purify Purification Label->Purify Hybridize Hybridize Labeled Protein Purify->Hybridize Block Block Array Block->Hybridize Wash Wash Hybridize->Wash Scan Scan Microarray Wash->Scan Quantify Quantify Fluorescence Scan->Quantify Analyze Compare Profiles Quantify->Analyze

Lectin microarray workflow for glycan profiling.

Signaling Pathways Involving LNFP II

The biological function of LNFP II in cancer is closely tied to its role as a ligand for selectins, a family of cell adhesion molecules. The interaction between LNFP II (as part of the sLea antigen) on cancer cells and E-selectin on endothelial cells is a critical step in the metastatic cascade.[7][8][13]

E-Selectin Mediated Cancer Cell Adhesion and Extravasation

This signaling pathway facilitates the adhesion of circulating tumor cells to the blood vessel wall, a prerequisite for their extravasation into distant tissues.

  • Initial Tethering and Rolling: Circulating tumor cells expressing sLea (containing LNFP II) on their surface interact with E-selectin expressed on activated endothelial cells. This interaction is transient and leads to the "rolling" of the cancer cell along the endothelial surface.

  • Firm Adhesion: The initial selectin-mediated rolling slows down the cancer cell, allowing for stronger and more stable adhesions to form through the interaction of other adhesion molecules, such as integrins on the cancer cell with their ligands (e.g., ICAM-1) on the endothelium.

  • Transendothelial Migration: Following firm adhesion, the cancer cell can then migrate through the endothelial barrier into the underlying tissue, a process known as extravasation, leading to the formation of a metastatic lesion.

ESelectin_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Endothelium cluster_tissue Extravascular Tissue CTC Circulating Tumor Cell (sLe-a/LNFP II positive) ESelectin E-Selectin CTC->ESelectin 1. Tethering & Rolling ICAM1 ICAM-1 CTC->ICAM1 2. Firm Adhesion Metastasis Metastatic Lesion CTC->Metastasis 3. Transendothelial Migration EndothelialCell Endothelial Cell

E-selectin mediated cancer cell adhesion cascade.

Conclusion

This compound, as a key component of the sialyl Lewis A antigen, is a significant player in the landscape of cancer biomarkers. Its upregulation in various cancers, driven by altered fucosyltransferase activity, and its direct involvement in the metastatic process through interactions with selectins, underscore its potential clinical relevance. While specific quantitative assays for LNFP II as a standalone marker are still emerging, the methodologies outlined in this guide provide a robust framework for its detection and for furthering our understanding of its role in cancer biology. Future research focusing on the precise quantification of LNFP II in large patient cohorts is warranted to fully establish its utility as a diagnostic and prognostic biomarker. The development of targeted therapies aimed at disrupting the LNFP II-selectin axis also represents a promising avenue for anti-metastatic drug development.

References

Lacto-N-fucopentaose II and the Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lacto-N-fucopentaose II (LNFP II), a prominent fucosylated human milk oligosaccharide (HMO), plays a significant role in shaping the infant gut microbiota, particularly through its selective utilization by bifidobacteria. This technical guide provides a comprehensive overview of the current understanding of the interaction between LNFP II and the gut microbiota. It details the enzymatic degradation pathways, summarizes available quantitative data on the fermentation of related fucosylated HMOs, outlines key experimental protocols, and visualizes the complex biological processes involved. While specific quantitative data on LNFP II fermentation is emerging, this guide consolidates the existing knowledge to support further research and development in infant nutrition and gut health.

Introduction to this compound

This compound (LNFP II) is a neutral pentasaccharide found in human milk. Its structure consists of a lacto-N-tetraose (LNT) core with a fucose residue attached to the N-acetylglucosamine (GlcNAc) via an α1-4 linkage (Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc)[1]. As a prebiotic, LNFP II is not digested by human enzymes in the upper gastrointestinal tract and reaches the colon intact, where it becomes a substrate for microbial fermentation[2]. The presence of the fucose moiety makes it a selective substrate for bacteria that possess the necessary enzymatic machinery for its degradation.

Interaction of LNFP II with Gut Microbiota

The gut microbiota, especially in infants, is dominated by bifidobacteria, which are well-equipped to utilize HMOs[2][3]. The metabolism of fucosylated HMOs like LNFP II is a key factor in the establishment and maintenance of a healthy infant gut ecosystem.

Enzymatic Degradation of LNFP II by Bifidobacteria

The degradation of LNFP II by bifidobacteria is a multi-step process that requires the coordinated action of several enzymes. Evidence suggests that the initial and crucial step is the removal of the α1-4 linked fucose residue by specific α-L-fucosidases[4][5].

  • Bifidobacterium bifidum : This species is known to possess an extracellular α-1,3/4-L-fucosidase (AfcB) that can hydrolyze the α1-4 fucosyl linkage in LNFP II[4][5]. This action releases fucose and the core glycan, lacto-N-tetraose (LNT). The LNT can then be further metabolized. However, the lacto-N-biosidase produced by B. bifidum, which is critical for the degradation of LNT, does not act on the fucosylated form (LNFP II) directly, underscoring the necessity of a prior defucosylation step[6].

  • Bifidobacterium kashiwanohense : This species possesses a transporter system with specificity for fucosylated HMOs containing Lewis a and b antigens. Since LNFP II contains the Lewis a antigen structure, it is suggested that B. kashiwanohense can internalize the intact LNFP II for intracellular degradation[3].

  • Bifidobacterium dentium : Strains of B. dentium have been found to possess putative α-L-fucosidases that exhibit activity towards LNFP II[4].

The general strategy for LNFP II utilization by these bifidobacteria likely involves either extracellular degradation, where liberated monosaccharides and smaller oligosaccharides are then transported into the cell, or the uptake of the entire oligosaccharide for intracellular breakdown[5].

Metabolic End-Products: Short-Chain Fatty Acids (SCFAs)

The fermentation of HMOs by bifidobacteria and other gut microbes leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, along with lactate and gases[1][7][8]. These SCFAs have numerous beneficial effects on host health, including serving as an energy source for colonocytes, modulating the immune system, and strengthening the gut barrier function[9][10].

While specific quantitative data on SCFA production from the fermentation of LNFP II is limited in the current literature, studies on the fermentation of other fucosylated HMOs, such as 2'-fucosyllactose (2'-FL), provide valuable insights. Bifidobacteria are known to produce acetate and lactate as primary fermentation products through the "bifid shunt" pathway[11].

Table 1: Short-Chain Fatty Acid Production from In Vitro Fermentation of Fucosylated Oligosaccharides by Gut Microbiota

SubstrateMicrobial CommunityAcetate (mM)Propionate (mM)Butyrate (mM)Lactate (mM)Reference
2'-FucosyllactoseInfant Fecal Microbiota75.3 ± 5.415.2 ± 1.812.5 ± 2.110.1 ± 2.5Data synthesized from multiple sources for illustrative purposes
InulinAdult Fecal Microbiota58.2 ± 6.118.9 ± 2.325.4 ± 3.05.6 ± 1.2[12][13]
Fructooligosaccharides (FOS)Adult Fecal Microbiota65.7 ± 7.220.1 ± 2.518.9 ± 2.88.3 ± 1.9[2]

Note: This table presents illustrative data based on studies of other prebiotics due to the lack of specific published quantitative data for LNFP II fermentation. The actual values can vary significantly based on the specific microbial community, fermentation conditions, and substrate concentration.

Experimental Protocols

In Vitro Batch Fermentation of LNFP II

This protocol outlines a general procedure for assessing the fermentation of LNFP II by a pure bacterial culture or a complex fecal microbial community.

3.1.1. Materials

  • Anaerobic chamber or workstation

  • Sterile fermentation vessels (e.g., serum bottles, Hungate tubes, or bioreactors)

  • Basal fermentation medium (e.g., modified MRS broth for bifidobacteria or a general gut microbiota medium)

  • This compound (sterile solution)

  • Bacterial inoculum (pure culture or fresh human fecal slurry)

  • Phosphate-buffered saline (PBS), anaerobic

  • Gas chromatograph (GC) for SCFA analysis

  • Spectrophotometer for measuring optical density (OD600)

3.1.2. Procedure

  • Preparation of Media and Inoculum:

    • Prepare the basal fermentation medium, ensuring it is devoid of other carbon sources if LNFP II is to be the sole substrate.

    • Autoclave the medium and cool it under anaerobic conditions.

    • For fecal fermentation, prepare a 10% (w/v) fecal slurry by homogenizing fresh feces in anaerobic PBS.

    • For pure culture experiments, grow the desired bacterial strain to the mid-log phase in a suitable growth medium.

  • Fermentation Setup:

    • In an anaerobic chamber, dispense the basal medium into the fermentation vessels.

    • Add the sterile LNFP II solution to the desired final concentration (e.g., 1% w/v).

    • Inoculate the medium with the fecal slurry (e.g., 5-10% v/v) or the pure bacterial culture (e.g., 1-5% v/v).

    • Seal the fermentation vessels.

  • Incubation and Sampling:

    • Incubate the cultures at 37°C under anaerobic conditions.

    • At specified time points (e.g., 0, 6, 12, 24, 48 hours), aseptically collect samples for analysis.

    • For bacterial growth, measure the optical density at 600 nm (OD600).

    • For SCFA analysis, centrifuge the samples to pellet the bacteria, and store the supernatant at -20°C.

Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)
  • Sample Preparation:

    • Thaw the collected supernatants.

    • Acidify the samples by adding an internal standard solution containing 2-ethylbutyric acid in a strong acid (e.g., perchloric acid).

    • Extract the SCFAs with a suitable organic solvent (e.g., diethyl ether).

    • Transfer the organic layer to a new vial for GC analysis.

  • GC Analysis:

    • Inject the extracted sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a free fatty acid phase column).

    • Use a temperature gradient program to separate the different SCFAs.

    • Quantify the concentrations of acetate, propionate, and butyrate by comparing the peak areas to those of a standard curve prepared with known concentrations of each SCFA.

Visualizations of Pathways and Workflows

Proposed Degradation Pathway of this compound by Bifidobacterium bifidum

LNFP_II_Degradation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (B. bifidum) LNFPII This compound Enzyme α-1,3/4-L-fucosidase (AfcB) LNFPII->Enzyme Substrate LNT Lacto-N-tetraose Transport Transporter LNT->Transport Fucose L-Fucose Enzyme->LNT Product Enzyme->Fucose Product LNT_in Lacto-N-tetraose Metabolism Central Metabolism (Bifid Shunt) LNT_in->Metabolism SCFAs Acetate, Lactate Metabolism->SCFAs Transport->LNT_in

Caption: Proposed extracellular degradation of LNFP II by B. bifidum.

Experimental Workflow for In Vitro Fermentation of LNFP II

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample (or Pure Culture) Inoculation Inoculation in Anaerobic Chamber Fecal_Sample->Inoculation Medium Anaerobic Basal Medium Medium->Inoculation LNFPII_sol LNFP II Solution LNFPII_sol->Inoculation Incubation Incubation at 37°C (0-48h) Inoculation->Incubation Sampling Time-course Sampling Incubation->Sampling OD_Measurement OD600 Measurement (Bacterial Growth) Sampling->OD_Measurement Supernatant Supernatant Collection Sampling->Supernatant GC_Analysis SCFA Analysis (GC-FID) Supernatant->GC_Analysis

Caption: General workflow for in vitro LNFP II fermentation analysis.

Conceptual Signaling of LNFP II Metabolites on Intestinal Epithelial Cells

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell LNFPII LNFP II Bifido Bifidobacterium LNFPII->Bifido SCFAs SCFAs (Acetate, Propionate, Butyrate) Bifido->SCFAs Receptor SCFA Receptors (e.g., GPR41, GPR43) SCFAs->Receptor Signaling Intracellular Signaling Cascades (e.g., MAPK, NF-κB) Receptor->Signaling Response Cellular Responses: - Tight Junction Protein Expression - Mucin Production - Cytokine Release Signaling->Response

Caption: Conceptual overview of SCFA signaling in intestinal cells.

Conclusion and Future Directions

This compound is a key component of human milk that selectively promotes the growth of beneficial gut bacteria, particularly bifidobacteria. The enzymatic machinery for its degradation is beginning to be understood, with α-L-fucosidases playing a pivotal role. While the downstream effects of LNFP II fermentation, such as the production of health-promoting SCFAs, are anticipated, there is a clear need for further research to provide specific quantitative data. Future studies should focus on:

  • Quantitative Fermentation Studies: Conducting in vitro fermentation experiments with pure cultures of various bifidobacterial strains and complex human fecal microbiota using LNFP II as the sole carbon source to quantify growth kinetics and SCFA production.

  • Gene Expression Analysis: Utilizing transcriptomics to identify the specific gene clusters and enzymes that are upregulated in bifidobacteria in the presence of LNFP II.

  • Host-Microbe Interactions: Investigating the direct and indirect effects of LNFP II and its fermentation products on intestinal epithelial cell signaling pathways, barrier function, and immune responses using in vitro co-culture models and in vivo studies.

A deeper understanding of the mechanisms by which LNFP II modulates the gut microbiota and host will be invaluable for the development of next-generation infant formulas and targeted nutritional interventions to promote lifelong health.

References

The Immunomodulatory Landscape of Lacto-N-fucopentaose II: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Core Immunological Activities and Mechanistic Pathways, Drawing Insights from Structurally Related Fucosylated Oligosaccharides

Disclaimer: Direct experimental research detailing the specific immunomodulatory effects of Lacto-N-fucopentaose II (LNFP II) is limited in the current scientific literature. This guide provides a comprehensive overview of the known functions of its isomers, Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), to infer the potential immunological activities of LNFP II. The structural similarities between these molecules suggest they may share functional pathways.

This compound (LNFP II) is a neutral, fucosylated human milk oligosaccharide (HMO) belonging to the Lewis antigen group.[1] While its role in infant nutrition and gut health is an area of growing interest, a comprehensive understanding of its direct immunomodulatory effects is still emerging. However, extensive research on its isomers, LNFP I and LNFP III, provides a robust framework for predicting its potential interactions with the immune system. It is established that fucosylated derivatives of lacto-N-tetraose (LNT), including LNFP II, exhibit immunomodulatory properties.[2] Furthermore, observational studies have associated higher concentrations of non-α1-2-fucosylated HMOs, a group that includes LNFP II and III, with reduced mortality in HIV-exposed but uninfected infants, hinting at a significant protective immune function.[3][4]

This technical guide synthesizes the current knowledge on the immunomodulatory effects of LNFP I and LNFP III, presenting quantitative data, detailed experimental protocols, and signaling pathways to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of LNFP II and related fucosylated oligosaccharides.

Quantitative Data on the Immunomodulatory Effects of LNFP I and LNFP III

The following tables summarize the key quantitative findings from in vitro and in vivo studies on LNFP I and LNFP III, showcasing their impact on immune cell function and cytokine production.

Table 1: Effect of Lacto-N-fucopentaose I (LNFP I) on Mononuclear Cell Proliferation and Cytokine Production

ParameterCell TypeConditionTreatmentConcentrationOutcomeReference
Proliferation Human Mononuclear Cells (MNCs)LPS-stimulatedLNFP-I0.06 mM26% decrease in proliferation (p=0.002)[5]
TNF-α Human MNCsLPS-stimulatedLNFP-I0.06 mMReduction in TNF-α production[5]
IL-12p40 Human MNCs from MS patientsLPS-stimulatedLNFP-I0.06 mMSignificant reduction in IL-12p40 (p=0.01)[5]
IFN-γ Human MNCs from MS patientsLPS-stimulatedLNFP-I0.06 mMSignificant reduction in IFN-γ (p=0.01)[5]
IL-10 Human MNCsLPS-stimulatedLNFP-I0.06 mMIncrease in IL-10 production[5][6]

Table 2: Immunomodulatory Effects of Lacto-N-fucopentaose III (LNFP III) in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

ParameterCell/Tissue TypeTreatmentOutcomeReference
EAE Severity C57BL/6 miceLNFPIII conjugate (50 µg, twice weekly)Significantly reduced clinical score[7]
CNS Inflammation C57BL/6 miceLNFPIII conjugate (50 µg, twice weekly)Reduced infiltration of CD4+, F4/80+, and CD11c+ cells[7]
Th2 Cytokine Production SplenocytesLNFPIII treatmentSignificant increases in IL-4, IL-5, IL-10, and IL-13[7]
NO Production Inflammatory MonocytesLNFPIII treatmentEnhanced NO production, leading to T cell suppression[7]
Immune Regulatory Enzymes Inflammatory MonocytesLNFPIII treatmentIncreased mRNA expression of arginase-1, ALDH1A2, IDO, and HO-1[8]
Dendritic Cell Migration Brain Endothelium (in vitro)LNFPIII treatmentSignificantly reduced trafficking of dendritic cells[7][8]

Table 3: Effect of Lacto-N-fucopentaose III (LNFPIII) on Macrophage Chemokine Production in the Context of HIV-1 Infection

ChemokineCell TypeConditionTreatmentOutcomeReference
MIP-1α (CCL3) Primary Human MacrophagesHIV-infectedLNFPIII-dextran conjugateSignificant increase (84.48 ± 22 vs. 155 ± 40.4 pg/mL; p = 0.03)[3]
MIP-1β (CCL4) Primary Human MacrophagesHIV-infectedLNFPIII-dextran conjugateSignificant increase (208.14 ± 112 vs. 319.9 ± 131.2 pg/mL; p = 0.02)[3]
CCL5 (RANTES) Primary Human MacrophagesHIV-infectedLNFPIII-dextran conjugateSignificant increase (125.6 ± 26.54 vs. 198.53 ± 30.9 pg/mL; p = 0.02)[3]

Detailed Experimental Protocols

Understanding the methodologies behind these findings is crucial for replication and further research.

Protocol 1: In Vitro Immunomodulation by LNFP I on Human Mononuclear Cells
  • Cell Isolation and Culture: Peripheral blood mononuclear cells (MNCs) were isolated from healthy controls and multiple sclerosis (MS) patients by Ficoll-Hypaque density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Stimulation and Treatment: MNCs were stimulated with E. coli lipopolysaccharide (LPS). Stimulated cells were then treated with an equimolecular concentration of LNFP I (corresponding to 30 µg/mL of 2'-FL, which is 0.06 mM).[5]

  • Proliferation Assay: Cell proliferation was measured using a colorimetric assay with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The optical density was read at 570 nm.[5]

  • Cytokine Measurement: The concentrations of TNF-α, IL-12p40, IFN-γ, and IL-10 in the cell culture supernatants were determined by enzyme-linked immunosorbent assay (ELISA).[5][6]

Protocol 2: In Vivo Immunomodulation by LNFP III in a Mouse EAE Model
  • EAE Induction: Female C57BL/6 mice were immunized subcutaneously with MOG35-55 peptide emulsified in complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis. Pertussis toxin was administered intraperitoneally on days 0 and 2.

  • Treatment: Mice were treated with 50 µg of LNFPIII conjugated to dextran or a control dextran twice a week, starting from the day of immunization.[7]

  • Clinical Assessment: Mice were monitored daily for clinical signs of EAE and scored on a standardized scale.

  • Histology: Spinal cord tissues were collected, fixed in formalin, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E) and immunostained for CD4, F4/80, and CD11c.

  • Cytokine Analysis: Splenocytes were isolated and restimulated in vitro with MOG peptide. Cytokine levels in the supernatants were measured by ELISA.[7]

  • Flow Cytometry: Splenic inflammatory monocytes (CD11b+Ly-6Chi) were analyzed for the expression of MHC class II, CD86, and Jagged-1.[7]

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of fucosylated oligosaccharides like LNFP I and LNFP III are mediated through interactions with specific pattern recognition receptors on immune cells, leading to the activation or inhibition of downstream signaling cascades.

LNFP I and Macrophage-Mediated Inhibition

LNFP I is thought to exert its effects through receptors on macrophages, such as the mannosyl-fucosyl receptor.[5][6] This interaction leads to a downregulation of macrophage activation, resulting in reduced production of pro-inflammatory cytokines like IL-12 and TNF-α. This, in turn, indirectly suppresses T-cell proliferation and IFN-γ production.[5]

LNFP_I_Pathway LNFP_I Lacto-N-fucopentaose I Mannosyl_Fucosyl_Receptor Mannosyl-Fucosyl Receptor LNFP_I->Mannosyl_Fucosyl_Receptor Macrophage Macrophage Downregulation Macrophage Downregulation Macrophage->Downregulation Induces Mannosyl_Fucosyl_Receptor->Macrophage Binds to IL12_TNF Reduced IL-12 & TNF-α Production Downregulation->IL12_TNF Leads to T_Cell T-Cell IL12_TNF->T_Cell Indirectly Inhibits T_Cell_Prolif Reduced T-Cell Proliferation T_Cell->T_Cell_Prolif IFNg Reduced IFN-γ Production T_Cell->IFNg

Caption: Proposed mechanism of LNFP I-mediated immunomodulation.

LNFP III and Dendritic Cell/Macrophage Activation

LNFP III has been shown to interact with Toll-like receptor 4 (TLR4) and C-type lectin receptors like DC-SIGN on dendritic cells and macrophages.[7][9] This interaction can lead to the maturation of type-2 dendritic cells, which subsequently drive a Th2-type T-cell response, characterized by the production of IL-4, IL-5, and IL-10.[9] The signaling cascade may involve reduced JNK and p38 activation and a lack of sustained NF-κB translocation.[7] Furthermore, the uptake of LNFPIII conjugates into antigen-presenting cells has been shown to be dependent on clathrin-mediated endocytosis.[10]

LNFP_III_Pathway cluster_APC Antigen Presenting Cell (DC/Macrophage) TLR4 TLR4 Signaling Altered Signaling (↓ JNK/p38, no sustained NF-κB) TLR4->Signaling DC_SIGN DC-SIGN DC_SIGN->Signaling Endocytosis Clathrin-Mediated Endocytosis Alternative_Activation Alternative Activation (Type-2 DC Maturation) Signaling->Alternative_Activation Leads to T_Cell T-Cell Alternative_Activation->T_Cell Primes LNFP_III Lacto-N-fucopentaose III LNFP_III->TLR4 Binds LNFP_III->DC_SIGN Binds LNFP_III->Endocytosis Internalized via Th2_Response Th2 Response (↑ IL-4, IL-5, IL-10) T_Cell->Th2_Response Differentiates to

Caption: Signaling pathway for LNFP III-induced Th2 response.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vivo immunomodulatory effects of a compound like LNFP III in an EAE mouse model.

EAE_Workflow start Start: C57BL/6 Mice immunization EAE Induction (MOG35-55 + CFA, Pertussis Toxin) start->immunization treatment Treatment Groups (LNFP III-conjugate vs. Control) immunization->treatment monitoring Daily Clinical Scoring treatment->monitoring endpoint Endpoint Analysis (Day 20-30) monitoring->endpoint histology Spinal Cord Histology (H&E, IHC) endpoint->histology splenocytes Splenocyte Isolation endpoint->splenocytes end Data Analysis & Conclusion histology->end restimulation In Vitro Restimulation (MOG peptide) splenocytes->restimulation flow_cytometry Flow Cytometry (Cell Phenotyping) splenocytes->flow_cytometry cytokine_assay Cytokine Measurement (ELISA) restimulation->cytokine_assay cytokine_assay->end flow_cytometry->end

Caption: Workflow for EAE mouse model experiment.

Conclusion and Future Directions

While direct evidence for the immunomodulatory effects of this compound remains to be fully elucidated, the extensive data available for its isomers, LNFP I and LNFP III, provide a compelling rationale for its investigation as a potential therapeutic agent. The ability of these closely related fucosylated oligosaccharides to modulate mononuclear cell proliferation, skew cytokine profiles towards an anti-inflammatory or Th2 phenotype, and influence immune cell trafficking highlights their potential in managing autoimmune and inflammatory conditions.

Future research should focus on direct in vitro and in vivo studies of LNFP II to confirm and characterize its specific immunological activities. Key areas of investigation should include its interaction with pattern recognition receptors, its effects on dendritic cell and macrophage polarization, and its ability to modulate T-cell differentiation. Such studies will be critical in unlocking the full therapeutic potential of this abundant human milk oligosaccharide.

References

Lacto-N-fucopentaose II: A Comprehensive Technical Guide on its Role in Viral Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-fucopentaose II (LNFP II) is a neutral human milk oligosaccharide (HMO) that has garnered significant interest for its potential antiviral properties. As a fucosylated oligosaccharide, its structure mimics that of histo-blood group antigens (HBGAs), which are crucial for the attachment of various viral pathogens to host cells. This technical guide provides an in-depth overview of the current understanding of LNFP II, with a particular focus on its role in viral infections. We will explore its mechanism of action as a decoy receptor, summarize the available quantitative data on the antiviral efficacy of related fucosylated HMOs, detail relevant experimental protocols for studying these interactions, and visualize key signaling pathways and experimental workflows. This document aims to serve as a valuable resource for researchers and professionals in the fields of virology, immunology, and drug development.

Introduction to this compound (LNFP II)

This compound is a complex pentasaccharide found in human milk. Structurally, it is a non-sialylated, fucosylated oligosaccharide with a Galβ1-3GlcNAc (type 1) core.[1] Its chemical formula is C32H55NO25 and it has a molecular weight of 853.77 g/mol .[2][3] LNFP II is also recognized as a Lewis-a (Lea) active structure.[2]

The primary interest in LNFP II and other HMOs stems from their ability to protect infants from infectious diseases.[4][5] A key mechanism underlying this protective effect is their structural similarity to host cell surface glycans, which allows them to act as soluble decoy receptors.[4][6] By competitively binding to viral surface proteins, these oligosaccharides can prevent the initial attachment of viruses to host cells, a critical step for infection.

Role of LNFP II in Viral Infections

The antiviral activity of HMOs, including fucosylated oligosaccharides like LNFP II, has been investigated against a range of viruses. The primary mechanism of action is the inhibition of viral attachment to host cells by acting as a soluble decoy for viral lectins that would otherwise bind to cellular receptors.

Norovirus

Human noroviruses are a leading cause of acute gastroenteritis worldwide.[7] Their infectivity is highly dependent on their ability to bind to HBGAs on the surface of intestinal epithelial cells.[8] Fucosylated HMOs, such as LNFP II, structurally mimic these HBGAs and can competitively inhibit the binding of norovirus capsids to their natural receptors.[9][10]

While specific quantitative binding affinity data (Kd) for LNFP II with norovirus remains to be precisely determined in the literature, surface plasmon resonance (SPR) studies have demonstrated that LNFP II can bind to norovirus-like particles (VLPs) of the GII.4 VA387 strain.[11] The binding of other fucosylated oligosaccharides to norovirus P-dimers has been quantified, with dissociation constants (Kd) typically in the millimolar range, indicating relatively weak but potentially biologically significant interactions.[12]

Rotavirus

Rotavirus is another major cause of severe diarrhea in young children. The infectivity of some rotavirus strains is dependent on binding to sialic acid-containing glycans or HBGAs on the host cell surface. HMOs have been shown to reduce the infectivity of human rotavirus strains in vitro.[4][13][14] The proposed mechanism involves the HMOs acting on the virus directly rather than on the host cells.[4]

Enterovirus 71 (EV71)

Enterovirus 71 is a major causative agent of hand, foot, and mouth disease. Research on the isomer Lacto-N-fucopentaose I (LNFP I) has shown that it can ameliorate EV71 infection.[6][9] LNFPI has been demonstrated to reduce the expression of the viral capsid protein VP1, thereby blocking virus adsorption to host cells.[6] A study on LNFP I showed that a concentration of 400 µg/mL effectively inhibited the capsid protein VP1 and reduced the damage caused by EV71 to cells.[6] While this data is for LNFP I, it suggests a potential antiviral role for the structurally similar LNFP II against EV71.

Human Immunodeficiency Virus (HIV)

Some studies have suggested that HMOs may play a role in controlling the postnatal transmission of HIV-1.[15] Research on Lacto-N-fucopentaose III (LNFPIII), another isomer of LNFP II, has shown that when conjugated to dextran, it can inhibit HIV replication in primary human macrophages.[15] An IC50 of 1.5 µM was reported for this LNFPIII-dextran conjugate.[3] This finding suggests that fucosylated pentasaccharides may have anti-HIV activity, although further research is needed to determine the specific effects of unconjugated LNFP II.

Quantitative Data on Antiviral Activity

Quantitative data on the antiviral efficacy of LNFP II is limited in the current literature. However, data from its isomers (LNFP I and LNFPIII) and other fucosylated HMOs provide valuable insights into its potential potency. The following table summarizes available quantitative data for related compounds.

CompoundVirusAssay TypeEndpointValue
LNFPIII-dextran conjugate HIVp24 antigen assayIC501.5 µM[3]
LNFP I Enterovirus 71VP1 expression inhibitionEffective Concentration400 µg/mL[6]
2'-Fucosyllactose (2'-FL) Rotavirus (G1P[12])Infectivity reduction% Reduction62% at 5 mg/mL[4][14]
H-disaccharide Norovirus (GII.4 VA387)STD NMRKd~0.3-0.4 mM[12]

Note: The data presented for LNFP I, LNFPIII, 2'-FL, and H-disaccharide are intended to provide a comparative context for the potential antiviral activity of LNFP II. Further research is required to determine the specific quantitative efficacy of LNFP II.

Immunomodulatory Role of Fucosylated Oligosaccharides

Beyond direct antiviral activity through receptor mimicry, fucosylated HMOs like LNFP II may also exert immunomodulatory effects that contribute to protection against viral infections.

Modulation of Toll-Like Receptor (TLR) Signaling

Toll-like receptors are key components of the innate immune system that recognize pathogen-associated molecular patterns. Some HMOs have been shown to interact with and modulate TLR signaling. For instance, LNFP III has been reported to induce TLR4 activation, leading to the maturation of type-2 dendritic cells and a Th2-type T-cell response.[14][15] Other HMOs, such as 3'-sialyllactose (3'-SL), can competitively inhibit the activation of TLR4.[7] The interaction of LNFP II with TLRs has not been extensively studied, but its structural similarity to other immunomodulatory HMOs suggests it may also have a role in regulating these pathways.

Regulation of NF-κB Signaling

The transcription factor NF-κB is a central regulator of inflammatory responses.[16] Some HMOs have been shown to inhibit the activation of the NF-κB pathway.[2] For example, LNFP I has been observed to decrease the production of the pro-inflammatory cytokine IL-12, which is often downstream of NF-κB activation, while increasing the anti-inflammatory cytokine IL-10.[17] The potential for LNFP II to modulate NF-κB signaling warrants further investigation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Viral PAMPs TLR4 TLR4 Virus->TLR4 Activates LNFP_II This compound LNFP_II->TLR4 May modulate MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Leads to Degradation NF_kB_IkB NF-κB IκB IkB->NF_kB_IkB NF_kB NF-κB (p50/p65) NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocates NF_kB_IkB->NF_kB Releases DNA DNA NF_kB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes Interferon_Response_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion & Autocrine/Paracrine Signaling Viral_RNA Viral RNA RIG_I RIG-I Viral_RNA->RIG_I Sensed by MAVS MAVS RIG_I->MAVS Activates TBK1 TBK1/IKKε MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 Dimerizes p_IRF3_nuc p-IRF3 p_IRF3->p_IRF3_nuc Translocates IFN_beta_gene IFN-β Gene p_IRF3_nuc->IFN_beta_gene Induces Transcription IFN_beta_mRNA IFN-β mRNA IFN_beta_gene->IFN_beta_mRNA IFN_beta_protein IFN-β IFN_beta_mRNA->IFN_beta_protein Translation & Secretion IFNAR IFNAR IFN_beta_protein->IFNAR Binds to JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT ISGs Interferon-Stimulated Genes (ISGs) JAK_STAT->ISGs Induces Expression Antiviral_State Antiviral State ISGs->Antiviral_State SPR_Workflow Immobilization 1. Immobilize Norovirus VLPs on Sensor Chip Injection 2. Inject LNFP II (Analyte) Immobilization->Injection Detection 3. Detect Binding (Change in Refractive Index) Injection->Detection Analysis 4. Analyze Sensorgram (Kinetics & Affinity) Detection->Analysis

References

Enzymatic Synthesis of Lacto-N-fucopentaose II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-fucopentaose II (LNFP II), a significant fucosylated human milk oligosaccharide (HMO), has garnered substantial interest for its potential applications in infant nutrition and therapeutics. Chemical synthesis of such complex oligosaccharides is often challenging, leading to a focus on enzymatic approaches. This technical guide provides an in-depth overview of the enzymatic synthesis of LNFP II, focusing on the prevalent transglycosylation strategy. It details the core principles, key enzymes, reaction mechanisms, and experimental protocols. Quantitative data from recent studies are summarized, and logical workflows are visualized to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound and its Synthesis

This compound is a pentasaccharide found in human milk, composed of a lacto-N-tetraose (LNT) core with a fucose residue attached to the N-acetylglucosamine (GlcNAc) unit via an α-1,4-linkage. The structure is formally represented as Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc. Due to their structural complexity, the production of fucosylated HMOs like LNFP II through traditional chemical methods is often inefficient and low-yielding. Consequently, enzymatic synthesis has emerged as a promising alternative, offering high regioselectivity and stereoselectivity under mild reaction conditions.

The primary enzymatic route for LNFP II synthesis is a transglycosylation reaction catalyzed by specific fucosidases. This approach utilizes a fucosylated donor substrate and an acceptor substrate to generate the desired product. While microbial fermentation has been successful for producing some HMOs, direct enzymatic synthesis in vitro is a leading strategy for complex structures like LNFP II, mitigating issues of low titers and cellular side reactions.[1][2]

The Transglycosylation Pathway for LNFP II Synthesis

The enzymatic synthesis of LNFP II is predominantly achieved through a transglycosylation reaction catalyzed by α-L-fucosidases from the Glycoside Hydrolase family 29 (GH29).[1][3][4] The reaction employs lacto-N-tetraose (LNT) as the acceptor molecule and 3-fucosyllactose (3FL) as the fucosyl donor.[1][3]

The catalytic mechanism is a Koshland double-displacement reaction, which proceeds in two main steps:[1][2][3]

  • Formation of a Fucosyl-Enzyme Intermediate: The α-L-fucosidase cleaves the fucosyl group from the donor substrate (3FL), forming a covalent fucosyl-enzyme intermediate.

  • Nucleophilic Attack: The intermediate can then be attacked by one of two nucleophiles:

    • Transglycosylation: The acceptor substrate (LNT) attacks the intermediate, resulting in the formation of LNFP II.

    • Hydrolysis: A water molecule attacks the intermediate, leading to the release of free fucose and hydrolysis of the donor substrate. This is an undesired competing reaction.

Furthermore, the product, LNFP II, can also be a substrate for secondary hydrolysis by the enzyme.[1][3] The efficiency of the synthesis is therefore dependent on maximizing the ratio of transglycosylation to hydrolysis (T/H).[3] This can be achieved through optimization of reaction conditions and protein engineering of the fucosidase.[3]

Transglycosylation_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_intermediate Intermediate cluster_products Products 3FL 3-Fucosyllactose (Donor) Intermediate Fucosyl-Enzyme Intermediate 3FL->Intermediate Fucosidase Action LNT Lacto-N-tetraose (Acceptor) LNFP_II This compound (Product) Enzyme α-L-Fucosidase (GH29B) Intermediate->LNFP_II Transglycosylation (LNT attack) Hydrolysis_Products Lactose + Fucose Intermediate->Hydrolysis_Products Hydrolysis (Water attack)

Caption: Transglycosylation pathway for LNFP II synthesis.

Key Enzymes and Their Performance

Several GH29B α-1,3/4-l-fucosidases have been investigated for their efficacy in catalyzing the synthesis of LNFP II.[1][3][4] The performance of these enzymes is highly dependent on factors such as pH and the buffer system used.[4][5] Recent studies have highlighted wild-type enzymes SpGH29C and CpAfc2 as being particularly effective, achieving high yields of LNFP II.[1][3][4] Protein engineering has also been employed to enhance the transglycosylation activity and reduce the hydrolytic side reactions of these enzymes.[4][5]

Quantitative Comparison of Wild-Type Fucosidases

The following table summarizes the performance of five different wild-type GH29B α-l-fucosidases under optimized conditions. The data highlights the significant impact of the chosen enzyme on the final product yield.

EnzymeDonor SubstrateAcceptor SubstrateMax. LNFP II Yield (%)Reference
SpGH29C3-FucosyllactoseLacto-N-tetraose91[1][3]
CpAfc23-FucosyllactoseLacto-N-tetraose65[1][3]
CloFuc3-FucosyllactoseLacto-N-tetraose27[3]
BbAfcB3-FucosyllactoseLacto-N-tetraose14[6]
BiAfcB3-FucosyllactoseLacto-N-tetraoseHighly Hydrolytic[3]
Impact of Reaction Conditions on Yield

The reaction conditions, particularly pH and the choice of buffer, have a profound effect on both the rate of transglycosylation and the competing hydrolysis reaction. For instance, with the enzyme CpAfc2, significantly higher yields were obtained in a universal buffer (UB) system compared to a standard buffer (SB) system, with the maximum yield of 65% being achieved at pH 8.3 in the UB system.[1][3] This underscores the importance of empirical optimization of reaction parameters for each specific enzyme.

EnzymeBuffer SystempHMax. LNFP II Yield (%)Reference
CpAfc2Universal Buffer (UB)8.365[1][3]
CpAfc2Standard Buffer (SB)7.94.3[1][3]
CloFucUniversal Buffer (UB)4.516[3]
CloFucStandard Buffer (SB)4.527[3]

Detailed Experimental Protocols

The following protocols are based on methodologies reported for the successful enzymatic synthesis of LNFP II.[1][3]

Materials
  • Enzymes: Purified GH29B α-l-fucosidases (e.g., SpGH29C, CpAfc2).

  • Substrates: 3-fucosyllactose (3FL) and lacto-N-tetraose (LNT).[1][3]

  • Standards: this compound for analytical quantification.[1][3]

  • Buffers: Universal Buffer (UB) or Standard Buffer (SB) systems across a range of pH values.[1]

  • Other Reagents: Ultrapure water, reagents for HPLC analysis.

General Transglycosylation Reaction Setup
  • Prepare a reaction mixture containing the donor substrate (3FL) and the acceptor substrate (LNT) in the desired buffer. A typical acceptor-to-donor ratio is 10:1 (e.g., 100 mM LNT and 10 mM 3FL).[1][3]

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 40 °C).[1][3]

  • Initiate the reaction by adding the α-l-fucosidase to a final concentration of, for example, 0.5 µM.[1][3]

  • Incubate the reaction at the set temperature for a defined period (e.g., up to 120 minutes), with time-course sampling.[1][3]

Reaction Termination and Sample Preparation
  • At specified time points, withdraw an aliquot of the reaction mixture (e.g., 20 µL).[1][3]

  • Immediately terminate the reaction by diluting the aliquot in preheated water (e.g., 380 µL) and heating at 95 °C for 10 minutes.[1][3]

  • Prepare the samples for analysis, typically by transferring to HPLC vials.[1][3]

Product Quantification
  • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC).

  • Quantify the concentration of LNFP II by comparing the peak area to that of an external standard.[1][3]

  • Calculate the molar transglycosylation yield based on the initial concentration of the donor substrate (3FL).[1][2][3]

Experimental and Analytical Workflow

The overall process for the enzymatic synthesis and analysis of LNFP II can be visualized as a sequential workflow.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Substrates, Buffers, Enzyme) Start->Reagent_Prep Reaction_Setup Reaction Setup (100 mM LNT, 10 mM 3FL, 40°C) Reagent_Prep->Reaction_Setup Enzyme_Addition Enzyme Addition (0.5 µM Fucosidase) Reaction_Setup->Enzyme_Addition Incubation Incubation and Sampling (Up to 120 min) Enzyme_Addition->Incubation Termination Reaction Termination (Dilution and Heating to 95°C) Incubation->Termination HPLC_Analysis HPLC Analysis Termination->HPLC_Analysis Data_Analysis Data Analysis (Yield Calculation) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for LNFP II synthesis.

Conclusion and Future Outlook

The enzymatic synthesis of this compound via transglycosylation using GH29B α-l-fucosidases represents a highly effective and promising strategy for the production of this complex human milk oligosaccharide. High yields have been demonstrated, and the key factors influencing the reaction efficiency, such as the choice of enzyme and reaction conditions, have been elucidated. Further advancements in this field are likely to come from the discovery of novel, more efficient fucosidases and the continued application of protein engineering to tailor enzyme properties for enhanced transglycosylation activity and reduced hydrolysis. These developments will be crucial for the scalable and cost-effective production of LNFP II, paving the way for its broader application in infant formulas, functional foods, and pharmaceutical preparations.

References

A Technical Guide to the Microbial Production of Lacto-N-fucopentaose II: A Prospective Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-fucopentaose II (LNFP II) is a significant fucosylated human milk oligosaccharide (HMO) with potential applications in infant nutrition and therapeutics. While the chemical and enzymatic synthesis of LNFP II has been explored, a dedicated microbial production platform has yet to be reported. This technical guide outlines a prospective strategy for the microbial biosynthesis of LNFP II in engineered Escherichia coli. The proposed methodology is based on established, high-titer production of the precursor Lacto-N-tetraose (LNT) and metabolic engineering strategies for the synthesis of the activated fucose donor, GDP-L-fucose. This document provides a comprehensive overview of the proposed biosynthetic pathway, detailed experimental protocols for strain engineering and fermentation, and methods for product purification and analysis. Quantitative data from related and precursor production processes are summarized to provide a baseline for expected yields and titers.

Introduction

Human milk oligosaccharides (HMOs) are a complex mixture of glycans that play a crucial role in infant health, including the development of the gut microbiome, immune system maturation, and protection against pathogens. This compound (LNFP II), a pentasaccharide with the structure Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc, is one of the naturally occurring fucosylated HMOs. The unique α1,4-fucosidic linkage on the N-acetylglucosamine (GlcNAc) residue distinguishes it from its isomer, Lacto-N-fucopentaose I (LNFP I).

While the large-scale microbial production of several HMOs, such as 2'-fucosyllactose (2'-FL) and Lacto-N-tetraose (LNT), has been successfully established, reports on the microbial synthesis of LNFP II are currently absent in the scientific literature[1][2]. However, the enzymatic in vitro synthesis of LNFP II has been demonstrated, providing a proof-of-concept for the final fucosylation step[1]. This guide proposes a comprehensive in vivo strategy for the microbial production of LNFP II by leveraging existing metabolic engineering tools and knowledge of HMO biosynthesis in E. coli.

The proposed strategy involves a three-module approach:

  • Module 1: High-titer production of the acceptor substrate, Lacto-N-tetraose (LNT), from lactose.

  • Module 2: Enhancement of the intracellular pool of the fucose donor, GDP-L-fucose.

  • Module 3: Heterologous expression of a suitable α1,4-fucosyltransferase to catalyze the final conversion of LNT to LNFP II.

This document will provide detailed methodologies for the implementation of each module, along with data from relevant studies to guide researchers in developing a robust and efficient microbial cell factory for LNFP II production.

Proposed Biosynthetic Pathway for this compound

The proposed de novo biosynthetic pathway for LNFP II in E. coli starts from the simple sugar lactose and the cell's central carbon metabolism. The pathway can be visualized as a series of enzymatic conversions leading to the final product.

LNFP_II_Biosynthesis Lactose Lactose (extracellular) LacY LacY Lactose->LacY Lactose_in Lactose (intracellular) LgtA lgtA (β-1,3-N-acetyl- glucosaminyltransferase) Lactose_in->LgtA LNT_II Lacto-N-triose II (LNT II) WbgO wbgO (β-1,3-galactosyltransferase) LNT_II->WbgO LNT Lacto-N-tetraose (LNT) FucT α1,4-fucosyltransferase (e.g., FucT14) LNT->FucT LNFP_II This compound UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LgtA UDP_Gal UDP-Gal UDP_Gal->WbgO GDP_Fuc GDP-L-fucose GDP_Fuc->FucT Fructose_6P Fructose-6-P ManA ManA Fructose_6P->ManA Mannose_6P Mannose-6-P ManB ManB Mannose_6P->ManB Mannose_1P Mannose-1-P ManC ManC Mannose_1P->ManC GDP_Man GDP-Mannose GMD GMD GDP_Man->GMD LacY->Lactose_in LgtA->LNT_II WbgO->LNT FucT->LNFP_II ManA->Mannose_6P ManB->Mannose_1P ManC->GDP_Man WcaG WcaG GMD->WcaG WcaG->GDP_Fuc

Caption: Proposed biosynthetic pathway for this compound in E. coli.

Data Presentation: Quantitative Production of Precursors

While no data exists for the microbial production of LNFP II, significant progress has been made in the production of its precursor, Lacto-N-tetraose (LNT). The following table summarizes key quantitative data from recent studies on LNT production in engineered E. coli.

Host StrainKey Genes OverexpressedFermentation ScaleTiter (g/L)Productivity (g/L/h)Yield (g/g substrate)Reference
E. coli BL21(DE3)lgtA, wbgO, galE, galT, galK5-L Bioreactor31.56--[1]
E. coli BL21star(DE3)lgtA, galE, SewbdOSupplemented Batch Culture48.410.73-[3]
E. colilgtA, wbgO and othersFed-batch Fermentation57.5--[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to construct and evaluate a microbial strain for LNFP II production.

Construction of the LNFP II Producing Strain

This protocol describes the genetic modification of an E. coli host strain, such as BL21(DE3), for the production of LNFP II. The workflow involves the sequential introduction of the LNT biosynthesis pathway, the GDP-L-fucose pathway, and the final fucosyltransferase.

Strain_Construction_Workflow Start Start with E. coli BL21(DE3) Step1 Introduce LNT Biosynthesis Genes (lgtA, wbgO) Start->Step1 Step2 Enhance UDP-Precursor Supply (Overexpress galE, galT, galK) Step1->Step2 Step3 Introduce GDP-L-fucose Biosynthesis Genes (gmd, wcaG) Step2->Step3 Step4 Introduce α1,4-Fucosyltransferase Gene (e.g., fucT14) Step3->Step4 Final_Strain Final LNFP II Producing Strain Step4->Final_Strain

Caption: Workflow for the construction of an LNFP II producing E. coli strain.

Protocol:

  • Preparation of Host Strain:

    • Use a suitable E. coli host strain, such as BL21(DE3), known for high-level protein expression.

    • Prepare competent cells of the host strain using standard methods (e.g., calcium chloride or electroporation).

  • Cloning of LNT Biosynthesis Genes:

    • Amplify the coding sequences of β-1,3-N-acetylglucosaminyltransferase (lgtA) from Neisseria meningitidis and β-1,3-galactosyltransferase (wbgO) from E. coli O55:H7 by PCR.

    • Clone these genes into a suitable expression vector (e.g., pETDuet-1) under the control of an inducible promoter (e.g., T7).

  • Cloning of UDP-Precursor Supply Genes:

    • Amplify the coding sequences of UDP-galactose-4-epimerase (galE), galactose-1-phosphate uridylyltransferase (galT), and galactokinase (galK) from the E. coli genome.

    • Clone these genes into a compatible expression vector (e.g., pACYCDuet-1).

  • Cloning of GDP-L-fucose Biosynthesis Genes:

    • Amplify the coding sequences for GDP-D-mannose 4,6-dehydratase (gmd) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (wcaG) from the E. coli K-12 genome[5][6].

    • Clone these genes into a third compatible expression vector (e.g., pCDFDuet-1).

  • Cloning of the α1,4-Fucosyltransferase Gene:

    • Amplify the coding sequence of a candidate α1,4-fucosyltransferase. A potential candidate is the α1,3/4-fucosyltransferase from Helicobacter pylori DMS 6709 (FucT14), which has shown trace activity for LNFP II synthesis[7].

    • Clone the fucosyltransferase gene into one of the expression vectors, for example, by creating a polycistronic construct with the GDP-L-fucose biosynthesis genes.

  • Transformation and Strain Verification:

    • Sequentially transform the competent E. coli host with the constructed plasmids.

    • Select for transformants on appropriate antibiotic-containing agar plates.

    • Verify the presence of all introduced genes by colony PCR and plasmid sequencing.

Fed-Batch Fermentation for LNFP II Production

This protocol outlines a fed-batch fermentation process for the production of LNFP II using the engineered E. coli strain.

Protocol:

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered strain into 50 mL of LB medium containing the appropriate antibiotics.

    • Incubate at 37°C with shaking at 200 rpm overnight.

  • Bioreactor Inoculation and Batch Phase:

    • Inoculate a 5-L bioreactor containing 3 L of defined fermentation medium with the overnight seed culture to an initial OD₆₀₀ of 0.1.

    • The fermentation medium should contain a carbon source (e.g., glycerol or glucose), nitrogen source, salts, and trace elements.

    • Maintain the temperature at 37°C and the pH at 7.0 (controlled with NH₄OH). Maintain dissolved oxygen (DO) above 30% by adjusting the agitation speed and aeration rate.

  • Induction and Fed-Batch Phase:

    • When the OD₆₀₀ reaches approximately 10-15, induce the expression of the heterologous genes by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Simultaneously, start feeding a concentrated solution of the carbon source and lactose to maintain a constant growth rate and provide the precursor for LNFP II synthesis. A typical feeding strategy would be to maintain the glucose concentration at a low level to avoid acetate formation.

    • For the salvage pathway of GDP-L-fucose, L-fucose should also be included in the feed.

  • Sampling and Analysis:

    • Take samples periodically to monitor cell growth (OD₆₀₀), substrate consumption (glucose, lactose), and product formation (LNT, LNFP II).

    • Analyze the supernatant for extracellular HMOs and the cell pellet for intracellular products.

Purification of LNFP II from Fermentation Broth

This protocol describes a general procedure for the purification of neutral HMOs like LNFP II from the fermentation broth.

Protocol:

  • Biomass Removal:

    • Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the cells.

    • Collect the supernatant containing the extracellular LNFP II.

  • Filtration:

    • Subject the supernatant to microfiltration (0.22 µm) to remove any remaining cells and large particles.

    • Further clarify the broth using nanofiltration[8].

  • Ion Exchange Chromatography:

    • Pass the clarified broth through a cation exchange column to remove positively charged impurities.

    • Subsequently, pass the flow-through through an anion exchange column to remove negatively charged impurities[9].

  • Desalting and Concentration:

    • Use electrodialysis or nanofiltration to remove salts from the HMO-containing solution[8][9].

    • Concentrate the desalted solution by evaporation or nanofiltration.

  • Final Polishing:

    • If necessary, perform a final polishing step using gel-filtration chromatography to separate LNFP II from other structurally similar oligosaccharides.

    • The purified LNFP II can be lyophilized for long-term storage.

Conclusion

This technical guide provides a prospective framework for the microbial production of this compound in engineered E. coli. While direct microbial synthesis of LNFP II has not yet been reported, the successful high-titer production of its precursor, LNT, and the availability of candidate fucosyltransferases suggest that its production is feasible. The detailed protocols and compiled data presented herein offer a solid foundation for researchers to embark on the development of a robust and economically viable process for the production of this important human milk oligosaccharide. Further research should focus on the identification and engineering of highly specific and efficient α1,4-fucosyltransferases to maximize the conversion of LNT to LNFP II and minimize the formation of byproducts.

References

Methodological & Application

Utilizing Lacto-N-fucopentaose II as an Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose II (LNFP II) is a neutral human milk oligosaccharide (HMO) belonging to the fucosylated category. As a significant component of human milk, it plays a role in infant nutrition and development, including the establishment of the gut microbiota and immune modulation. LNFP II is structurally defined as Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc and is also known as the Lewis A (Le^a) antigen. Its well-defined structure and purity make it an ideal analytical standard for the qualitative and quantitative analysis of HMOs in various biological matrices and food products. This document provides detailed application notes and protocols for the use of LNFP II as an analytical standard in liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis (CE).

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₂H₅₅NO₂₅[1][2]
Molecular Weight853.77 g/mol [1][2]
Monoisotopic Mass853.3063 Da[3]
CAS Number21973-23-9[4]
SynonymsLNFP II, Lewis A antigen, Le^a[3][4]

Application Note 1: Quantification of LNFP II in Human Milk and Infant Formula by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the separation and quantification of complex oligosaccharides like LNFP II. Hydrophilic interaction liquid chromatography (HILIC) is particularly well-suited for retaining and separating these polar analytes.

Experimental Workflow for HPLC-MS Analysis

HPLC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Human Milk) Protein_Precipitation Protein Precipitation (e.g., Ethanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Dilution Dilution Supernatant_Collection->Dilution HILIC_Separation HILIC Separation Dilution->HILIC_Separation ESI_MS Electrospray Ionization Mass Spectrometry HILIC_Separation->ESI_MS Peak_Integration Peak Integration ESI_MS->Peak_Integration Quantification Quantification using LNFP II Standard Curve Peak_Integration->Quantification

Figure 1: Experimental workflow for the quantification of LNFP II using HPLC-MS.
Protocol: HILIC-LC-MS Quantification of LNFP II

1. Standard Preparation:

  • Prepare a stock solution of LNFP II analytical standard in deionized water at a concentration of 1 mg/mL.

  • Generate a series of calibration standards by serial dilution of the stock solution in a mixture of ethanol and water (1:1 v/v). A typical concentration range is 12.5 to 5000 ng/mL[5].

2. Sample Preparation:

  • For human milk samples, perform protein precipitation by adding four volumes of cold ethanol to one volume of milk.

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dilute with an appropriate volume of ethanol/water (1:1 v/v) to fall within the calibration curve range.

3. HILIC-LC-MS Conditions:

ParameterSetting
HPLC System Dionex Ultimate 3000 RS or equivalent
Column HILIC-OH5 (2.1 x 150 mm, 2.7 µm)
Mobile Phase A Water with 20 mM ammonium formate, pH 4.3
Mobile Phase B Acetonitrile
Gradient Linear gradient of acetonitrile (solvent B)
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Mass Spectrometer Q Exactive Plus Hybrid FT mass spectrometer or equivalent
Ionization Mode Negative Electrospray Ionization (ESI)
Scan Mode Full scan and Parallel Reaction Monitoring (PRM)
Spray Voltage 3.7 kV
Capillary Temperature 250°C
Mass Range m/z 200-1500

4. Data Analysis:

  • Identify LNFP II based on its retention time and accurate mass. The retention time for LNFP II under HILIC conditions is approximately 16.0 minutes[6].

  • The formate adduct [M+HCOO]⁻ is commonly used for quantification in negative ion mode.

  • Integrate the peak area of the corresponding extracted ion chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the LNFP II standards.

  • Determine the concentration of LNFP II in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data for HILIC-LC-MS Analysis of LNFP II
ParameterValueReference / Note
Retention Time ~16.0 min[6]
Parent Ion (m/z) [M+HCOO]⁻[5]
Calibration Range 12.5 - 5000 ng/mL[5]
Linearity (R²) >0.999Estimated based on a similar fucosylated HMO, 2'-fucosyllactose[7].
Limit of Detection (LOD) ~0.6 mg/gEstimated based on a similar fucosylated HMO, 2'-fucosyllactose in a food matrix[7].
Limit of Quantification (LOQ) ~2.0 mg/gEstimated based on a similar fucosylated HMO, 2'-fucosyllactose in a food matrix[7].

Application Note 2: Profiling of Fucosylated HMOs, including LNFP II, by Capillary Electrophoresis

Capillary electrophoresis (CE) with laser-induced fluorescence (LIF) detection is a high-resolution technique for the analysis of fluorescently labeled oligosaccharides. Neutral oligosaccharides like LNFP II are derivatized with a charged fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), to enable their migration in an electric field and sensitive detection.

Experimental Workflow for CE-LIF Analysis

CE-LIF Workflow cluster_prep Sample Preparation cluster_analysis CE-LIF Analysis cluster_data Data Processing Sample HMO Sample or LNFP II Standard APTS_Labeling APTS Labeling Sample->APTS_Labeling Purification Post-labeling Cleanup APTS_Labeling->Purification CE_Separation Capillary Gel Electrophoresis Purification->CE_Separation LIF_Detection Laser-Induced Fluorescence Detection CE_Separation->LIF_Detection Electropherogram_Analysis Electropherogram Analysis LIF_Detection->Electropherogram_Analysis Identification Identification by Migration Time Electropherogram_Analysis->Identification

Figure 2: Experimental workflow for the analysis of LNFP II using CE-LIF.
Protocol: CE-LIF Analysis of APTS-labeled LNFP II

1. APTS Labeling of LNFP II Standard and Samples:

  • To 2.0 mg of the dried oligosaccharide sample (or LNFP II standard), add 30 µL of deionized water and 20 µL of labeling solution (2.4 mM APTS and 40 mM NaBH₃CN in 20% acetic acid)[8].

  • Incubate the reaction mixture with the vial lid open at 37°C overnight or at 60°C for 1-2 hours to allow for solvent evaporation and completion of the labeling reaction[8].

  • Reconstitute the labeled sample in 100 µL of deionized water[8].

  • A post-labeling cleanup step using solid-phase extraction (e.g., graphitized carbon cartridges) can be performed to remove excess labeling reagents.

2. Capillary Electrophoresis Conditions:

ParameterSetting
CE System Sciex PA 800 Plus or equivalent with LIF detector
Capillary Bare fused silica, 50 µm I.D., 30 cm total length (20 cm effective length)
Separation Buffer HR-NCHO gel buffer or SDS-MW gel buffer
Applied Voltage 30 kV (reversed polarity)
Capillary Temperature 25°C
Injection Electrokinetic injection at 2.0 kV for 2.0 seconds
LIF Detection Excitation: 488 nm, Emission: 520 nm

3. Data Analysis:

  • Identify the APTS-labeled LNFP II in the sample electropherogram by comparing its migration time with that of the LNFP II analytical standard.

  • For semi-quantitative analysis, the peak area of LNFP II can be normalized to an internal standard.

  • For quantitative analysis, a calibration curve can be constructed using a dilution series of the APTS-labeled LNFP II standard.

Quantitative Data for CE-LIF Analysis of LNFP II
ParameterValueReference / Note
Migration Time Varies depending on the specific CE system and conditions. Direct comparison with the standard is required.[3]
Linearity (R²) >0.99Estimated based on general performance of CE-LIF for oligosaccharides.
Limit of Detection (LOD) Low ng/mL to pg/mL rangeEstimated based on the high sensitivity of LIF detection for APTS-labeled glycans.
Limit of Quantification (LOQ) Low to mid ng/mL rangeEstimated based on the high sensitivity of LIF detection for APTS-labeled glycans.

Application Note 3: LNFP II in Biological Systems - The Lewis A Antigen Biosynthesis Pathway

LNFP II is a key structure in glycobiology, representing the Lewis A (Le^a) blood group antigen. Its biosynthesis involves the sequential action of specific glycosyltransferases. Understanding this pathway is crucial for research in areas such as host-pathogen interactions, immunology, and oncology, as the expression of Lewis antigens can be altered in disease states. LNFP II can be used as a reference standard to study the activity of fucosyltransferases involved in this pathway.

Lewis A (LNFP II) Biosynthesis Pathway

Lewis_A_Biosynthesis cluster_pathway Biosynthesis of Lewis A Antigen (LNFP II) Lactose Lactose (Galβ1-4Glc) Type1_Chain Type 1 Chain precursor (Galβ1-3GlcNAc-R) Lactose->Type1_Chain Elongation steps FUT3 Fucosyltransferase 3 (FUT3) (α1,4-fucosyltransferase) Type1_Chain->FUT3 LNFP_II This compound (LNFP II) Lewis A Antigen FUT3->LNFP_II Addition of Fucose

Figure 3: Simplified biosynthesis pathway of the Lewis A antigen (LNFP II).

Conclusion

This compound is an indispensable analytical standard for researchers in the fields of food science, nutrition, and drug development. Its use in advanced analytical techniques such as HPLC-MS and CE-LIF allows for accurate and precise quantification and identification of this important human milk oligosaccharide. The detailed protocols and application notes provided herein serve as a comprehensive guide for the effective utilization of LNFP II as a reference standard in laboratory settings.

References

Application Notes and Protocols for Lacto-N-fucopentaose II in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose II (LNFP II) is a neutral human milk oligosaccharide (HMO) found in breast milk. While extensive research has highlighted the immunological and gut health benefits of various HMOs, specific applications of LNFP II in cell culture studies are an emerging area of investigation. Based on the known functions of structurally similar fucosylated oligosaccharides, such as Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), LNFP II is hypothesized to possess significant immunomodulatory and gut barrier-enhancing properties.

These application notes provide detailed protocols for researchers to investigate the potential of LNFP II in relevant in vitro models. The following sections outline hypothetical applications and experimental workflows to explore the effects of LNFP II on immune cell responses and intestinal epithelial cell physiology.

Application Note 1: Modulation of Immune Cell Proliferation and Cytokine Production

Objective

To investigate the effect of this compound (LNFP II) on the proliferation and cytokine secretion profile of human peripheral blood mononuclear cells (PBMCs) in vitro. This application is based on findings that other fucosylated HMOs can modulate immune cell activity, suggesting a potential role for LNFP II in regulating inflammatory responses.[1]

Principle

PBMCs, which include lymphocytes and monocytes, are key components of the adaptive and innate immune systems. Their proliferation and production of cytokines are central to an immune response. In this assay, PBMCs are stimulated with a mitogen (e.g., Lipopolysaccharide - LPS) to induce an inflammatory response. The effect of LNFP II on this response is quantified by measuring cell proliferation via BrdU incorporation and the secretion of key pro-inflammatory (e.g., TNF-α, IFN-γ, IL-12) and anti-inflammatory (e.g., IL-10) cytokines using an enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol

1. Isolation of Human PBMCs

  • Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the final PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

2. Cell Proliferation Assay (BrdU Incorporation)

  • Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Prepare stock solutions of LNFP II in sterile PBS.

  • Add 50 µL of LNFP II solutions to the wells to achieve final concentrations ranging from 10 µg/mL to 1000 µg/mL. Include a vehicle control (PBS) and an unstimulated control.

  • Add 50 µL of LPS (final concentration of 1 µg/mL) to all wells except the unstimulated control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Add 20 µL of BrdU labeling solution (10 µM final concentration) to each well and incubate for an additional 24 hours.

  • After incubation, fix, permeabilize, and detect BrdU incorporation according to the manufacturer's protocol for your chosen BrdU assay kit.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

3. Cytokine Quantification (ELISA)

  • Following the 48-hour incubation of PBMCs with LNFP II and LPS (as described in step 2.1-2.5), centrifuge the 96-well plate at 300 x g for 10 minutes.

  • Carefully collect the cell culture supernatants for cytokine analysis. Supernatants can be stored at -80°C if not analyzed immediately.

  • Quantify the concentrations of TNF-α, IFN-γ, IL-12, and IL-10 in the supernatants using commercially available ELISA kits. Follow the manufacturer's instructions for the assay procedure.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Data Presentation
Treatment GroupLNFP II (µg/mL)LPS (1 µg/mL)Cell Proliferation (OD 450nm)TNF-α (pg/mL)IFN-γ (pg/mL)IL-12 (pg/mL)IL-10 (pg/mL)
Unstimulated Control0-
Vehicle Control0+
LNFP II10+
LNFP II100+
LNFP II1000+

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis pbmc_isolation Isolate PBMCs from Whole Blood cell_counting Count and Seed PBMCs pbmc_isolation->cell_counting add_lnfp Add LNFP II (various conc.) cell_counting->add_lnfp add_lps Add LPS (stimulant) add_lnfp->add_lps incubation_48h Incubate for 48h add_lps->incubation_48h collect_supernatant Collect Supernatant incubation_48h->collect_supernatant add_brdu Add BrdU incubation_48h->add_brdu elisa Cytokine Quantification (ELISA) collect_supernatant->elisa incubation_24h Incubate for 24h add_brdu->incubation_24h brdu_detection BrdU Detection incubation_24h->brdu_detection

Caption: Workflow for assessing LNFP II's effect on PBMC proliferation and cytokine production.

Application Note 2: Influence on Intestinal Epithelial Cell Barrier Integrity

Objective

To determine the effect of this compound on the integrity of a model intestinal epithelial barrier formed by Caco-2 cells. This is based on evidence that other oligosaccharides can enhance gut barrier function, a critical aspect of intestinal health.

Principle

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer of enterocytes in culture, forming tight junctions that are characteristic of the intestinal barrier. The integrity of this barrier can be measured by Transepithelial Electrical Resistance (TEER). An increase in TEER indicates a strengthening of the tight junctions and enhanced barrier function.

Experimental Protocol

1. Caco-2 Cell Culture and Seeding

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed Caco-2 cells onto permeable Transwell® inserts (0.4 µm pore size) in a 24-well plate at a density of 6 x 10^4 cells/cm².

  • Culture the cells for 21 days to allow for differentiation and formation of a mature monolayer. Change the medium every 2-3 days.

2. TEER Measurement

  • After 21 days, measure the initial TEER of the Caco-2 monolayers using an epithelial volt-ohm meter with "chopstick" electrodes.

  • To perform the measurement, add fresh pre-warmed culture medium to both the apical (top) and basolateral (bottom) chambers of the Transwell®.

  • Place the electrodes in the apical and basolateral chambers and record the resistance in ohms (Ω).

  • Calculate the TEER in Ω·cm² by subtracting the resistance of a blank Transwell® insert (without cells) and multiplying by the surface area of the insert.

  • Monolayers are considered ready for the experiment when TEER values are stable and >250 Ω·cm².

3. LNFP II Treatment and TEER Monitoring

  • Prepare stock solutions of LNFP II in sterile DMEM.

  • Replace the medium in the apical chamber of the Transwell® inserts with medium containing various concentrations of LNFP II (e.g., 100 µg/mL to 2000 µg/mL). Include a vehicle control (medium only).

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Measure the TEER at regular intervals (e.g., 24, 48, and 72 hours) post-treatment.

  • Record and analyze the changes in TEER over time for each treatment group.

Data Presentation
Treatment GroupLNFP II (µg/mL)TEER (Ω·cm²) at 0hTEER (Ω·cm²) at 24hTEER (Ω·cm²) at 48hTEER (Ω·cm²) at 72h
Vehicle Control0
LNFP II100
LNFP II500
LNFP II2000

Experimental Workflow

G cluster_culture Cell Culture cluster_measurement TEER Measurement cluster_treatment Treatment & Monitoring seed_caco2 Seed Caco-2 on Transwells differentiate Differentiate for 21 Days seed_caco2->differentiate initial_teer Measure Initial TEER differentiate->initial_teer add_lnfp Add LNFP II to Apical Chamber initial_teer->add_lnfp monitor_teer Monitor TEER at 24, 48, 72h add_lnfp->monitor_teer

Caption: Workflow for evaluating the effect of LNFP II on Caco-2 cell barrier integrity.

Application Note 3: Investigation of Anti-inflammatory Signaling Pathways

Objective

To investigate the potential of this compound to modulate inflammatory signaling pathways, specifically the NF-κB pathway, in macrophage-like cells. This is based on the known anti-inflammatory properties of other HMOs, which are thought to act by downregulating key inflammatory transcription factors.

Principle

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation with an inflammatory agent like LPS, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This protocol uses Western blotting to measure the levels of phosphorylated IκBα (p-IκBα) and total IκBα to assess the activation of the NF-κB pathway in the presence or absence of LNFP II.

Experimental Protocol

1. Cell Culture and Treatment

  • Culture a macrophage-like cell line (e.g., RAW 264.7 or THP-1 differentiated into macrophages) in appropriate culture medium.

  • Seed the cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Pre-treat the cells with LNFP II (e.g., 500 µg/mL) for 2 hours. Include a vehicle control.

  • Stimulate the cells with LPS (1 µg/mL) for a short time course (e.g., 0, 15, 30, and 60 minutes).

2. Protein Extraction

  • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA or Bradford assay.

3. Western Blotting

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the p-IκBα signal to the total IκBα signal.

Data Presentation
TreatmentTime (min)p-IκBα (Relative Intensity)Total IκBα (Relative Intensity)p-IκBα / Total IκBα Ratio
LPS0
LPS15
LPS30
LPS60
LNFP II + LPS0
LNFP II + LPS15
LNFP II + LPS30
LNFP II + LPS60

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Anti-inflammatory Signaling of LNFP II cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates LNFP_II LNFP II LNFP_II->TLR4 Inhibits? IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65) IkBa_NFkB->NFkB Releases Degradation IκBα Degradation IkBa_NFkB->Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates

Caption: Hypothetical signaling pathway of LNFP II's anti-inflammatory effect via NF-κB inhibition.

References

Application Notes and Protocols for In Vitro Assays Utilizing Lacto-N-fucopentaose II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose II (LNFP II) is a neutral pentasaccharide and a significant human milk oligosaccharide (HMO). As a structural isomer of the more extensively studied Lacto-N-fucopentaose I (LNFP I), LNFP II is characterized by a fucose residue linked α1-4 to the N-acetylglucosamine (GlcNAc) of the lacto-N-tetraose core. It is also known as the Lewis-a (Lea) antigen.[1][2] Emerging research suggests that LNFP II possesses immunomodulatory, anti-pathogenic, and cell adhesion-modulating properties, making it a molecule of interest for therapeutic and nutraceutical development.[3] Its sialylated form is recognized as the cancer antigen 19-9 (CA 19-9), a marker for certain malignancies.[4]

These application notes provide detailed protocols for in vitro assays to investigate the biological activities of LNFP II. The methodologies are designed for researchers in immunology, microbiology, and drug development to explore its potential as an immunomodulator, an anti-infective agent, or a modulator of cell-cell interactions.

Application 1: Immunomodulatory Effects on Human Peripheral Blood Mononuclear Cells (PBMCs)

This application note describes an in vitro assay to evaluate the immunomodulatory potential of LNFP II by measuring its effect on leukocyte proliferation and cytokine production in stimulated human PBMCs. This assay is critical for understanding how LNFP II might influence immune responses, for example, by dampening pro-inflammatory reactions.

Experimental Protocol: Leukocyte Proliferation and Cytokine Quantification Assay

This protocol is adapted from studies on the immunomodulatory effects of other fucosylated oligosaccharides.[5]

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs) a. Collect whole blood from healthy donors in heparinized tubes. b. Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS). c. Carefully layer the diluted blood over a Ficoll-Paque density gradient. d. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. e. Aspirate the upper layer and carefully collect the buffy coat containing PBMCs. f. Wash the collected PBMCs twice with PBS, centrifuging at 250 x g for 10 minutes for each wash. g. Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin). h. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

2. Leukocyte Proliferation Assay (MTT Assay) a. Seed 2 x 105 PBMCs per well in a 96-well flat-bottom plate in a final volume of 100 µL of complete RPMI-1640. b. Prepare a stock solution of LNFP II in sterile water or PBS. Further dilute in complete RPMI-1640 to desired concentrations (e.g., a serial dilution from 10 µg/mL to 1000 µg/mL). c. Add 50 µL of the LNFP II dilutions to the wells. For control wells, add 50 µL of medium. d. To stimulate proliferation, add 50 µL of lipopolysaccharide (LPS) at a final concentration of 10 µg/mL to all wells except the unstimulated control. e. Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere. f. After 48 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. g. Centrifuge the plate, carefully remove the supernatant, and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. h. Measure the absorbance at 570 nm using a microplate reader. i. Calculate the percentage of proliferation inhibition relative to the LPS-stimulated control.

3. Cytokine Production Analysis (ELISA) a. Following the 48-hour incubation from the proliferation assay (step 2e), centrifuge the 96-well plate at 400 x g for 10 minutes. b. Carefully collect the supernatant from each well for cytokine analysis. c. Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using commercially available ELISA kits, following the manufacturer's instructions. d. Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on LPS-Induced PBMC Proliferation

LNFP II Conc. (µg/mL) Absorbance (570 nm) ± SD % Inhibition of Proliferation
0 (Unstimulated)
0 (LPS Control) 0%
10
50
100
500

| 1000 | | |

Table 2: Effect of this compound on Cytokine Production by LPS-Stimulated PBMCs

LNFP II Conc. (µg/mL) TNF-α (pg/mL) ± SD IL-6 (pg/mL) ± SD IL-1β (pg/mL) ± SD IL-10 (pg/mL) ± SD
0 (Unstimulated)
0 (LPS Control)
100

| 500 | | | | |

Hypothesized Signaling Pathway

While the precise signaling pathway for LNFP II is not fully elucidated, it is hypothesized to interact with pattern recognition receptors on immune cells, similar to other fucosylated oligosaccharides like LNFP III.[6][7] This interaction may modulate downstream signaling cascades, such as the NF-κB pathway, to alter cytokine gene expression.

G cluster_cell Immune Cell (e.g., Macrophage) cluster_membrane Cell Membrane cluster_nucleus Nucleus LNFP_II This compound PRR Pattern Recognition Receptor (e.g., TLR4/CLR) LNFP_II->PRR Binding MyD88 MyD88 PRR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylates & Inhibits NF_kappaB NF-κB NF_kappaB_nucleus NF-κB NF_kappaB->NF_kappaB_nucleus Translocation Cytokine_Gene Cytokine Gene Expression NF_kappaB_nucleus->Cytokine_Gene Modulates Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Cytokine_Gene->Cytokines Leads to altered production

Hypothesized signaling pathway for LNFP II immunomodulation.

Application 2: Inhibition of Pathogen Adhesion to Intestinal Epithelial Cells

This application note details an in vitro assay to assess the ability of LNFP II to inhibit the adhesion of enteric pathogens to human intestinal epithelial cells (e.g., Caco-2 cells). This is a key assay for evaluating the potential of LNFP II as an anti-adhesive agent to prevent infections.

Experimental Protocol: Pathogen-IEC Adhesion Inhibition Assay

1. Cell Culture a. Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. b. Seed Caco-2 cells in 24-well plates and grow until they form a confluent monolayer (approximately 14-21 days post-seeding to allow for differentiation).

2. Pathogen Preparation a. Culture a chosen enteric pathogen (e.g., enteropathogenic Escherichia coli - EPEC) overnight in appropriate broth media. b. Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in serum-free DMEM to a concentration of approximately 1 x 108 CFU/mL.

3. Adhesion Inhibition Assay a. Wash the confluent Caco-2 cell monolayers twice with sterile PBS. b. Prepare various concentrations of LNFP II in serum-free DMEM. c. Pre-incubate the bacterial suspension with the LNFP II solutions (or serum-free DMEM as a control) for 1 hour at 37°C. d. Add 500 µL of the bacteria/LNFP II mixture to each well of the Caco-2 cell plate. e. Incubate for 2 hours at 37°C in a 5% CO2 atmosphere to allow for bacterial adhesion. f. After incubation, gently wash the monolayers three times with sterile PBS to remove non-adherent bacteria. g. Lyse the Caco-2 cells by adding 500 µL of 1% Triton X-100 in PBS to each well and incubating for 15 minutes. h. Perform serial dilutions of the cell lysates in PBS and plate on appropriate agar plates. i. Incubate the agar plates overnight at 37°C and count the colony-forming units (CFUs) to determine the number of adherent bacteria. j. Calculate the percentage of adhesion inhibition for each LNFP II concentration compared to the control without LNFP II.[8][9][10][11]

Data Presentation

Table 3: Inhibition of Pathogen Adhesion to Caco-2 Cells by this compound

LNFP II Conc. (µg/mL) Adherent Bacteria (CFU/well) ± SD % Adhesion Inhibition
0 (Control) 0%
50
100
250
500

| 1000 | | |

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Caco2 1. Culture Caco-2 cells to confluency Adhesion 5. Add mixture to Caco-2 cells & incubate Caco2->Adhesion Pathogen 2. Prepare pathogen suspension Preincubation 4. Pre-incubate pathogen with LNFP II Pathogen->Preincubation LNFP_II 3. Prepare LNFP II solutions LNFP_II->Preincubation Preincubation->Adhesion Wash 6. Wash to remove non-adherent bacteria Adhesion->Wash Lyse 7. Lyse Caco-2 cells Wash->Lyse Plate 8. Plate lysates and incubate Lyse->Plate Count 9. Count CFUs Plate->Count Calculate 10. Calculate % inhibition Count->Calculate

Workflow for the pathogen adhesion inhibition assay.

Application 3: Inhibition of Selectin-Mediated Cell Adhesion

LNFP II, as the Lewis-a antigen, is a known ligand for selectins, particularly E-selectin, which are involved in inflammatory cell recruitment. This assay measures the ability of LNFP II to inhibit the binding of leukocytes to E-selectin, a crucial step in the inflammatory cascade.

Experimental Protocol: E-Selectin Binding Inhibition Assay

1. Plate Coating a. Dilute recombinant human E-selectin/IgG Fc chimera protein to 2 µg/mL in sterile PBS. b. Coat the wells of a 96-well high-binding microplate with 50 µL of the E-selectin solution. c. Incubate overnight at 4°C. d. The next day, wash the wells three times with PBS. e. Block the wells with 200 µL of 1% bovine serum albumin (BSA) in PBS for 2 hours at room temperature. f. Wash the wells three times with PBS.

2. Cell Preparation a. Isolate human neutrophils from whole blood using a density gradient centrifugation method or use a leukocyte cell line that expresses selectin ligands (e.g., HL-60 cells). b. Label the cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's protocol. c. Resuspend the labeled cells in binding buffer (e.g., HBSS with 0.1% BSA and 1 mM Ca2+/Mg2+) to a concentration of 1 x 106 cells/mL.

3. Inhibition Assay a. Prepare serial dilutions of LNFP II in binding buffer. b. Add 50 µL of the LNFP II dilutions to the E-selectin-coated wells. For the control, add 50 µL of binding buffer. c. Add 50 µL of the fluorescently labeled cell suspension to each well. d. Incubate for 1 hour at 37°C with gentle agitation. e. Gently wash the wells three times with binding buffer to remove non-adherent cells. f. Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 520 nm for Calcein-AM). g. Calculate the percentage of adhesion inhibition and determine the IC50 value (the concentration of LNFP II that inhibits 50% of cell binding).[12]

Data Presentation

Table 4: Inhibition of Leukocyte Adhesion to E-selectin by this compound

LNFP II Conc. (µM) Fluorescence Intensity (RFU) ± SD % Adhesion Inhibition
0 (Control) 0%
1
10
100
500

| 1000 | | |

Logical Diagram of E-Selectin Inhibition

G Leukocyte Leukocyte with Selectin Ligand Adhesion Cell Adhesion (Inflammation) Leukocyte->Adhesion NoAdhesion Inhibition of Adhesion Leukocyte->NoAdhesion ESelectin Immobilized E-Selectin ESelectin->Adhesion ESelectin->NoAdhesion LNFP_II This compound (Soluble Competitor) LNFP_II->ESelectin Binds to E-Selectin

Mechanism of LNFP II in inhibiting E-selectin-mediated adhesion.

Conclusion

The protocols detailed in these application notes provide a robust framework for investigating the in vitro biological activities of this compound. By exploring its effects on immune cell function, pathogen adhesion, and inflammatory cell trafficking, researchers can elucidate the therapeutic potential of this important human milk oligosaccharide. The provided templates for data presentation and diagrams for conceptual understanding are intended to facilitate experimental design and interpretation.

References

Application Notes and Protocols for Lacto-N-Fucopentaose II in Glycan Array Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose II (LNFP II) is a pentasaccharide found in human milk, belonging to the family of human milk oligosaccharides (HMOs). Structurally, it is characterized by the sequence Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc and is notable for containing the Lewis A (Leᵃ) antigen.[1][2][3] This structural motif makes LNFP II a molecule of significant interest in various biological processes, including host-pathogen interactions, immune modulation, and as a potential biomarker in oncology.[4] Glycan arrays featuring LNFP II provide a powerful high-throughput platform for investigating its interactions with a wide range of glycan-binding proteins (GBPs), such as lectins, antibodies, and cellular receptors. These studies are crucial for elucidating the functional roles of LNFP II and for the development of novel therapeutics and diagnostics.

This document provides detailed application notes and protocols for the fabrication and utilization of glycan arrays functionalized with this compound.

Properties of this compound

PropertyValue
Systematic Name β-D-Galactopyranosyl-(1→3)-[α-L-fucopyranosyl-(1→4)]-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose
Common Names LNFP II, Lewis A pentasaccharide
Molecular Formula C₃₂H₅₅NO₂₅
Molecular Weight 853.77 g/mol
Structure Contains the Lewis A (Leᵃ) trisaccharide motif

Applications in Glycan Array Technology

Glycan arrays are indispensable tools for high-throughput screening of carbohydrate-protein interactions.[5] The immobilization of LNFP II onto a microarray surface allows for the systematic investigation of its binding partners, contributing to a deeper understanding of:

  • Lectin Specificity: Characterizing the binding profiles of known and novel lectins.

  • Antibody Profiling: Identifying and characterizing antibodies that recognize the Lewis A antigen, which can be relevant in autoimmune diseases and cancer diagnostics.[1]

  • Pathogen Adhesion: Studying the role of LNFP II as a receptor for bacterial, viral, or toxin adhesion.

  • Cellular Signaling: Investigating the downstream signaling pathways initiated by the binding of cellular receptors to LNFP II.

  • Drug Discovery: Screening for small molecules or biologics that can modulate the interactions of LNFP II with its biological ligands.

Data Presentation: Semi-Quantitative Binding Analysis

While specific dissociation constants (Kd) for this compound with various glycan-binding proteins are not extensively documented in publicly available literature, glycan array screening provides valuable semi-quantitative data in the form of Relative Fluorescence Units (RFU). This data allows for the rank-ordering of binding avidities. Below is a representative table summarizing the binding of various proteins to Lewis A (Leᵃ) and related glycan structures on a typical glycan array.

Glycan on ArrayGlycan-Binding ProteinConcentration (µg/mL)Mean RFUStandard Deviation
This compound (Leᵃ) Anti-Leᵃ Monoclonal Antibody1045,0002,500
Lacto-N-fucopentaose I (Leᵇ)Anti-Leᵃ Monoclonal Antibody101,200300
Sialyl Lewis A (sLeᵃ)Anti-Leᵃ Monoclonal Antibody108,500950
This compound (Leᵃ) DC-SIGN20018,0001,800
Lacto-N-fucopentaose III (Leˣ)DC-SIGN20025,0002,200
This compound (Leᵃ) Ulex europaeus agglutinin I (UEA-I)50500150
2'-Fucosyllactose (H type 2)Ulex europaeus agglutinin I (UEA-I)5035,0003,000

Note: The RFU values presented are illustrative and can vary depending on the specific experimental conditions, array platform, and protein labeling.

Experimental Protocols

Protocol 1: Fabrication of an LNFP II Glycan Array via Covalent Immobilization

This protocol describes the fabrication of a glycan microarray by covalently attaching amine-functionalized this compound to an N-hydroxysuccinimide (NHS)-activated glass slide.

Materials:

  • Amine-functionalized this compound (commercially available)

  • NHS-activated microarray slides

  • Microarray printing buffer (e.g., 300 mM sodium phosphate, pH 8.5)

  • Microarray spotter with humidity control

  • Blocking buffer (e.g., 50 mM ethanolamine in 100 mM Tris-HCl, pH 9.0)

  • Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST)

  • Centrifugal vacuum concentrator

Methodology:

  • LNFP II Preparation:

    • Reconstitute the lyophilized amine-functionalized LNFP II in the microarray printing buffer to a final concentration of 100 µM.

    • Prepare serial dilutions of the LNFP II solution (e.g., 50 µM, 25 µM, 12.5 µM) in the same buffer to assess concentration-dependent binding.

    • Include a negative control (printing buffer only) and a positive control (e.g., biotinylated amine).

    • Transfer the solutions to a 384-well source plate.

  • Microarray Printing:

    • Place the NHS-activated slides and the source plate into the microarray spotter.

    • Set the spotting humidity to approximately 60-70% to prevent evaporation.

    • Print the LNFP II solutions and controls onto the NHS-activated slides. Each sample should be printed in replicate (e.g., 4-6 spots) to ensure data robustness.

  • Immobilization and Blocking:

    • After printing, incubate the slides in a humid chamber at room temperature for 1-2 hours (or overnight at 4°C) to allow for the covalent coupling of the amine group to the NHS ester.

    • Quench the remaining active NHS groups by incubating the slides in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing and Drying:

    • Wash the slides three times with wash buffer for 5 minutes each with gentle agitation.

    • Rinse the slides with deionized water.

    • Dry the slides by centrifugation or under a stream of nitrogen.

  • Storage:

    • Store the fabricated LNFP II glycan arrays in a desiccator at 4°C until use. The arrays are typically stable for several months under these conditions.

G cluster_prep Preparation cluster_print Microarray Printing cluster_process Processing LNFP II-Amine LNFP II-Amine Source Plate Well 1 Well 2 ... LNFP II-Amine->Source Plate:f0 Printing Buffer Printing Buffer Printing Buffer->Source Plate:f1 Microarrayer Robotic Spotter Source Plate->Microarrayer NHS-Slide NHS-activated Slide Microarrayer->NHS-Slide Incubation Incubation (Covalent Bonding) NHS-Slide->Incubation Blocking Blocking (Ethanolamine) Incubation->Blocking Washing Washing (PBST) Blocking->Washing Drying Drying Washing->Drying Final Array LNFP II Glycan Array Drying->Final Array

Workflow for LNFP II Glycan Array Fabrication.
Protocol 2: Glycan-Binding Protein Interaction Assay

This protocol outlines the procedure for screening a fluorescently labeled glycan-binding protein against the fabricated LNFP II array.

Materials:

  • Fabricated LNFP II glycan array

  • Fluorescently labeled GBP of interest (e.g., FITC-conjugated antibody, lectin)

  • Binding buffer (e.g., PBST with 1% Bovine Serum Albumin, BSA)

  • Wash buffer (PBST)

  • Microarray scanner with appropriate laser and filter sets

  • Image analysis software

Methodology:

  • Array Rehydration and Blocking:

    • Rehydrate the LNFP II array by placing it in a humid chamber for 5 minutes.

    • Block the array surface by incubating with binding buffer for 1 hour at room temperature to minimize non-specific binding.

  • GBP Incubation:

    • Prepare a solution of the fluorescently labeled GBP in binding buffer at the desired concentration (e.g., 1-100 µg/mL).

    • Apply the GBP solution to the array surface, ensuring it is evenly distributed. A coverslip can be used to spread the solution.

    • Incubate the array in a humid chamber for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Carefully remove the GBP solution.

    • Wash the array three times with wash buffer for 5 minutes each to remove unbound protein.

    • Rinse the array with deionized water.

  • Drying and Scanning:

    • Dry the slide by centrifugation or under a stream of nitrogen.

    • Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Data Analysis:

    • Use image analysis software to quantify the fluorescence intensity of each spot.

    • Calculate the mean and standard deviation of the fluorescence signal for each set of replicate spots.

    • Subtract the background fluorescence and normalize the data as required.

    • Compare the binding signal of the GBP to LNFP II with that of the controls.

G LNFP_Array LNFP II Array Rehydration Rehydration LNFP_Array->Rehydration Blocking Blocking (1% BSA) Rehydration->Blocking GBP_Incubation Incubation with Fluorescent GBP Blocking->GBP_Incubation Washing_1 Wash 1 GBP_Incubation->Washing_1 Washing_2 Wash 2 Washing_1->Washing_2 Washing_3 Wash 3 Washing_2->Washing_3 Drying Drying Washing_3->Drying Scanning Microarray Scanning Drying->Scanning Analysis Data Analysis Scanning->Analysis G cluster_cell Antigen Presenting Cell (APC) DC_SIGN DC-SIGN (C-type Lectin Receptor) Syk Syk DC_SIGN->Syk Recruitment Signaling_Cascade Downstream Signaling Cascade Syk->Signaling_Cascade Activation NF_kB NF-κB Activation Signaling_Cascade->NF_kB Nucleus Nucleus NF_kB->Nucleus Translocation Cytokine_Production Cytokine Gene Transcription Immune_Modulation Immune Modulation (e.g., Anti-inflammatory response) Cytokine_Production->Immune_Modulation Nucleus->Cytokine_Production LNFP_II This compound (Lewis A) LNFP_II->DC_SIGN Binding & Clustering

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Lacto-N-fucopentaose II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose II (LNFP II) is a neutral human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and immune development. As a key component of human milk, it contributes to the establishment of a healthy gut microbiome and has been shown to possess immunomodulatory and anti-infective properties. The accurate and robust quantification of LNFP II in various biological matrices is crucial for research in nutrition, gut health, and as a potential biomarker. This document provides detailed protocols for the analysis of LNFP II using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Workflow Overview

The general workflow for the analysis of this compound from biological samples such as human milk involves several key steps. Initially, the sample undergoes preparation to remove interfering substances like lipids and proteins. This is followed by an optional reduction step to simplify the resulting chromatogram. The purified oligosaccharides are then separated using high-performance liquid chromatography (HPLC) and subsequently detected and quantified by tandem mass spectrometry.

LNFP_II_Analysis_Workflow sample Biological Sample (e.g., Human Milk) prep Sample Preparation (Lipid & Protein Removal) sample->prep reduction Optional: Alditol Reduction (NaBH4) prep->reduction spe Solid-Phase Extraction (Graphitized Carbon) reduction->spe lcms LC-MS/MS Analysis spe->lcms data Data Processing & Quantification lcms->data

Caption: High-level workflow for LNFP II analysis.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the quantitative analysis of this compound. These parameters are essential for setting up a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.

AnalytePrecursor Ion (m/z)AdductProduct Ions (m/z)Putative Fragment
This compound (LNFP II)852.3[M-H]⁻348.1[GlcNAc+Fuc-H]⁻
288.1Diagnostic Fragment
184.1Diagnostic Fragment
This compound (reduced)854.3[M-H]⁻--

Note: The deprotonated molecule [M-H]⁻ is commonly used for quantification of neutral oligosaccharides in negative ion mode. The specific product ions for the reduced form may vary and should be optimized.

Detailed Experimental Protocols

Sample Preparation from Human Milk

This protocol is optimized for the extraction of neutral oligosaccharides from human milk.

Materials:

  • Human Milk Sample

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Ethanol, absolute, chilled (-20°C)

  • Sodium borohydride (NaBH₄) solution (1 M in water, freshly prepared)

  • Acetic acid, 10% (v/v) in water

  • Graphitized carbon solid-phase extraction (SPE) cartridges

  • SPE conditioning solution: 0.1% Trifluoroacetic acid (TFA) in 80% acetonitrile/water

  • SPE wash solution: Deionized water

  • SPE elution solution: 50% acetonitrile/water containing 0.1% TFA

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Lipid Removal: Centrifuge 1 mL of human milk at 4,000 x g for 30 minutes at 4°C to separate the fat layer.

  • Protein Precipitation: Carefully collect the skim milk fraction. To 500 µL of skim milk, add 50 µL of 10% TCA, vortex, and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Oligosaccharide Reduction (Optional but Recommended):

    • Transfer the supernatant to a new tube.

    • Add 50 µL of freshly prepared 1 M NaBH₄ solution.

    • Incubate at 65°C for 1 hour.

    • To quench the reaction, add 10% acetic acid dropwise until effervescence ceases.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a graphitized carbon SPE cartridge by passing 3 mL of the conditioning solution followed by 3 mL of deionized water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove salts and lactose.

    • Elute the neutral oligosaccharides with 3 mL of the elution solution.

    • Dry the eluate in a vacuum centrifuge.

    • Reconstitute the dried sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis using Porous Graphitized Carbon (PGC) Chromatography

This method provides excellent separation of isomeric oligosaccharides.

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Porous Graphitized Carbon (PGC) column (e.g., 150 mm x 2.1 mm, 3 µm particle size)

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 2% B

    • 5-35 min: 2-40% B

    • 35-40 min: 40-95% B

    • 40-45 min: 95% B

    • 45-50 min: 95-2% B

    • 50-60 min: 2% B

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 60°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimize for the specific instrument

  • Acquisition Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)

  • Transitions for LNFP II:

    • Precursor m/z: 852.3

    • Product m/z: 348.1, 288.1, 184.1

    • Collision energy should be optimized for each transition, typically in the range of 15-30 eV.

Immunomodulatory Role of this compound

This compound, along with other HMOs, is known to modulate the infant's immune system. One of its key functions is to act as a soluble decoy receptor, preventing the attachment of pathogens to the intestinal epithelial cells. This inhibition of pathogen binding reduces the risk of infections and subsequent inflammatory responses. Furthermore, HMOs can directly interact with immune cells to modulate cytokine production, promoting a balanced immune response.

LNFP_II_Immune_Modulation cluster_0 Intestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Immune Response LNFPII This compound Pathogen Pathogen LNFPII->Pathogen Binds to ImmuneCell Immune Cells LNFPII->ImmuneCell Modulates EpithelialCell Epithelial Cell Receptor Pathogen->EpithelialCell Attachment Blocked Inflammation Reduced Inflammation EpithelialCell->Inflammation Pathogen binding leads to Cytokines Balanced Cytokine Production ImmuneCell->Cytokines Cytokines->Inflammation

Caption: LNFP II's role in pathogen inhibition and immune modulation.

Application Notes and Protocols for the Separation of Lacto-N-fucopentaose II using HPLC and UPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and analysis of Lacto-N-fucopentaose II (LNFP II), a key human milk oligosaccharide (HMO), using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods are crucial for the accurate quantification and characterization of LNFP II in various matrices, including infant formula, and for its differentiation from its isomers.

Introduction

This compound is a neutral pentasaccharide found in human milk, belonging to the fucosylated HMOs.[1] Its structural complexity and the presence of several isomers, such as Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), present significant analytical challenges.[2][3][4] High-resolution chromatographic techniques are essential for the unambiguous identification and quantification of LNFP II. Hydrophilic Interaction Liquid Chromatography (HILIC) is a well-established and effective method for the separation of both native and derivatized carbohydrates.[5] This document details optimized HPLC and UPLC methods coupled with fluorescence (FLR) and mass spectrometry (MS) detection for the robust analysis of LNFP II.

Quantitative Data Summary

The following table summarizes typical retention times for this compound and its common isomers obtained under various UPLC-HILIC conditions. These values can serve as a reference for method development and peak identification.

AnalyteMethodColumnMobile Phase AMobile Phase BRetention Time (min)Reference
This compound UPLC-HILIC-MS/MSHILICWater with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid16.0[6]
Lacto-N-fucopentaose IUPLC-HILIC-MS/MSHILICWater with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidNot specified, but separated from LNFP II[6]
Lacto-N-tetraose (LNT)LC-MSHypercarb (100x2.1mm, 3µm)Water with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidNot specified, isomer separation is challenging[7]
Lacto-N-neotetraose (LNnT)LC-MSHypercarb (100x2.1mm, 3µm)Water with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidNot specified, isomer separation is challenging[7]

Experimental Protocols

Protocol 1: UPLC-HILIC with Fluorescence Detection (FLR) for Labeled LNFP II

This protocol is designed for the quantification of LNFP II after fluorescent labeling, which provides high sensitivity.[8]

1. Sample Preparation and Fluorescent Labeling (2-Aminobenzamide)

  • Standard and Sample Dissolution: Dissolve LNFP II standard and extracted samples in a mixture of water and methanol (50:50, v/v).[2]

  • Labeling Reaction:

    • To 10 µL of the sample/standard solution, add 20 µL of 2-aminobenzamide (2-AB) labeling solution (prepared by dissolving 2-AB and a reducing agent like sodium cyanoborohydride in a mixture of dimethyl sulfoxide and acetic acid).

    • Incubate the mixture at 65°C for 2 hours to allow for the derivatization of the reducing terminus of the oligosaccharide.[1]

    • After incubation, dilute the labeled sample with an appropriate solvent (e.g., acetonitrile/water) before injection.

2. UPLC-FLR Chromatography Conditions

  • System: Waters ACQUITY UPLC H-Class Bio System with an ACQUITY UPLC FLR Detector.[9]

  • Column: Waters ACQUITY UPLC BEH Glycan Column (2.1 x 150 mm, 1.7 µm).[10]

  • Mobile Phase A: 100 mM Ammonium Formate, pH 4.5.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient:

    • Initial: 28% A

    • 0-45 min: 28-43% A (linear gradient)

    • 45-46 min: 43-100% A (linear gradient)

    • 46-50 min: 100% A (wash)

    • 50-51 min: 100-28% A (return to initial)

    • 51-60 min: 28% A (equilibration)

  • Flow Rate: 0.5 mL/min.[10]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • FLR Detection:

    • Excitation Wavelength: 330 nm

    • Emission Wavelength: 420 nm

Protocol 2: UPLC-HILIC with Mass Spectrometry (MS) Detection for Native LNFP II

This protocol is suitable for the structural characterization and quantification of unlabeled LNFP II and its isomers.[6]

1. Sample Preparation

  • Extraction: Extract HMOs from the sample matrix using appropriate methods (e.g., solid-phase extraction for infant formula).

  • Dissolution: Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., 80% acetonitrile in water).

2. UPLC-HILIC-MS Conditions

  • System: UHPLC system coupled to a tandem mass spectrometer (e.g., Waters Xevo TQ-XS).[11]

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide column, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.[7]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[7]

  • Gradient: A shallow gradient is recommended to improve the resolution of isomers. For example:

    • 0-2 min: 90% B

    • 2-25 min: 90-70% B (linear gradient)

    • 25-30 min: 70-40% B (linear gradient)

    • 30-32 min: 40-90% B (return to initial)

    • 32-40 min: 90% B (equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • MS Detection (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 650 L/hr

    • Data Acquisition: Full scan mode (e.g., m/z 300-2000) and/or Multiple Reaction Monitoring (MRM) for targeted quantification. For LNFP II ([M+Na]⁺), the precursor ion would be m/z 876.3.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis sample Sample Matrix (e.g., Infant Formula) extraction Extraction of HMOs sample->extraction labeling Fluorescent Labeling (2-AB) (for FLR Detection) extraction->labeling native Direct Dissolution (for MS Detection) extraction->native uplc UPLC System labeling->uplc Inject Labeled Sample native->uplc Inject Native Sample hilic HILIC Column uplc->hilic flr Fluorescence Detector (FLR) hilic->flr ms Mass Spectrometer (MS) hilic->ms quant Quantification flr->quant char Structural Characterization ms->char char->quant logical_relationship cluster_isomers Structural Isomers cluster_methods Separation Methods lnfpii This compound (LNFP II) hplc HPLC lnfpii->hplc Separated by uplc UPLC lnfpii->uplc Separated by lnfpi LNFP I lnfpiii LNFP III other_hmo Other HMOs hplc->lnfpi Resolves from uplc->lnfpiii High resolution from uplc->other_hmo Separates from

References

Application Note: Capillary Electrophoresis of Fluorescently Labeled Lacto-N-fucopentaose II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose II (LNFP II) is a neutral human milk oligosaccharide (HMO) of significant interest in infant nutrition and drug development due to its potential prebiotic activity and role in host-pathogen interactions. As a neutral carbohydrate, LNFP II lacks a chromophore and charge, making its direct analysis by capillary electrophoresis (CE) challenging. This application note describes a robust and sensitive method for the analysis of LNFP II using capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection after fluorescent labeling with 8-aminopyrene-1,3,6-trisulfonate (APTS). This method provides high-resolution separation and sensitive quantification, making it suitable for quality control, stability studies, and characterization of LNFP II in various sample matrices.

Principle

The workflow involves two main stages: fluorescent labeling of LNFP II and subsequent analysis by capillary electrophoresis.

  • Fluorescent Labeling: The reducing end of LN-fucopentaose II is covalently labeled with the fluorescent dye 8-aminopyrene-1,3,6-trisulfonate (APTS) through reductive amination. This process introduces a highly fluorescent tag and multiple negative charges to the otherwise neutral oligosaccharide, enabling its migration in an electric field and highly sensitive detection by LIF.

  • Capillary Electrophoresis: The APTS-labeled LNFP II is then injected into a capillary filled with a background electrolyte (BGE). When a high voltage is applied, the negatively charged LNFP II-APTS conjugate migrates towards the anode. Separation is achieved based on the charge-to-hydrodynamic size ratio of the analyte. The labeled oligosaccharide is detected as it passes a laser excitation source, and the emitted fluorescence is recorded, generating an electropherogram.

Experimental Protocols

Materials and Reagents
  • This compound (LNFP II) standard

  • 8-aminopyrene-1,3,6-trisulfonate (APTS)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Deionized water

  • Background Electrolyte (BGE): 20-50 mM phosphate buffer, pH 2.5-4.5

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 30-50 cm total length)

Protocol 1: Fluorescent Labeling of this compound with APTS
  • Reagent Preparation:

    • APTS Solution: Prepare a 0.2 M solution of APTS in 15% acetic acid.

    • Sodium Cyanoborohydride Solution: Prepare a 1 M solution of sodium cyanoborohydride in tetrahydrofuran (THF). Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

  • Labeling Reaction:

    • To 1-10 nmol of lyophilized this compound, add 2 µL of the APTS solution and 2 µL of the sodium cyanoborohydride solution.

    • Vortex the mixture gently to ensure complete dissolution.

    • Incubate the reaction mixture at 55°C for 2 hours in the dark.

  • Purification of Labeled Sample:

    • After incubation, dilute the reaction mixture with 20 µL of deionized water.

    • Remove excess APTS dye and by-products using a clean-up cartridge (e.g., graphitized carbon solid-phase extraction) or by normal-phase HPLC.

    • Lyophilize the purified, labeled LNFP II and store at -20°C in the dark until CE analysis.

Protocol 2: Capillary Electrophoresis Analysis
  • Instrument Setup:

    • Install a fused-silica capillary in the CE instrument.

    • Condition a new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the background electrolyte (BGE).

    • Set the capillary temperature to 25°C.

    • Set the LIF detector with an excitation wavelength of ~488 nm and an emission wavelength of ~520 nm.

  • Sample Preparation for Analysis:

    • Reconstitute the lyophilized APTS-labeled LNFP II in deionized water to a final concentration of approximately 100 ng/µL.

    • For quantitative analysis, prepare a series of calibration standards of known concentrations.

  • Electrophoretic Separation:

    • Fill the capillary and electrode reservoirs with the BGE (e.g., 40 mM phosphate buffer, pH 2.5).

    • Inject the sample using either hydrodynamic or electrokinetic injection. For example, inject at 0.5 psi for 5 seconds.

    • Apply a separation voltage of -15 to -25 kV (reverse polarity).

    • Acquire data for 15-30 minutes, or until the peak of interest has been detected.

Data Presentation

The following tables summarize representative quantitative data for the analysis of APTS-labeled this compound by CE-LIF. (Note: These values are illustrative and may vary depending on the specific instrumentation and experimental conditions).

ParameterValue
Migration Time8.5 ± 0.2 min
Peak Area Repeatability (n=6)< 2% RSD
Migration Time Repeatability (n=6)< 1% RSD
Limit of Detection (LOD)~10 pM
Limit of Quantification (LOQ)~30 pM
Linearity (R²)> 0.99
AnalyteStructure
This compoundGalβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis CE-LIF Analysis LNFP_II This compound Labeling Reductive Amination (55°C, 2h) LNFP_II->Labeling APTS APTS Reagent APTS->Labeling NaBH3CN Reducing Agent (NaBH3CN) NaBH3CN->Labeling Purification Purification (e.g., SPE) Labeling->Purification Labeled_LNFP_II APTS-Labeled LNFP II Purification->Labeled_LNFP_II Injection Sample Injection Labeled_LNFP_II->Injection CE_System Capillary Electrophoresis System CE_System->Injection Separation Electrophoretic Separation (-20 kV) Injection->Separation Detection LIF Detection (Ex: 488 nm, Em: 520 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental workflow for the analysis of fluorescently labeled this compound.

Signaling Pathway (Illustrative)

While LNFP II itself is not part of a signaling pathway in the classical sense, its interaction with host cells can trigger signaling events. The following diagram illustrates a hypothetical pathway of how LNFP II, as a prebiotic, could influence gut epithelial cell signaling.

signaling_pathway cluster_cell Intracellular Events LNFP_II This compound Gut_Microbiota Gut Microbiota LNFP_II->Gut_Microbiota Fermentation SCFA Short-Chain Fatty Acids (e.g., Butyrate) Gut_Microbiota->SCFA Produces Epithelial_Cell Gut Epithelial Cell SCFA->Epithelial_Cell Uptake HDAC_Inhibition HDAC Inhibition Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Leads to Tight_Junctions Increased Tight Junction Protein Expression Gene_Expression->Tight_Junctions Immune_Modulation Immune Modulation Gene_Expression->Immune_Modulation

Caption: Hypothetical signaling pathway influenced by LNFP II as a prebiotic in the gut.

Conclusion

This application note provides a detailed protocol for the sensitive and quantitative analysis of this compound using capillary electrophoresis with laser-induced fluorescence detection. The method, based on APTS labeling, offers high resolution and reproducibility, making it a valuable tool for researchers, scientists, and drug development professionals working with human milk oligosaccharides. The provided protocols and representative data serve as a comprehensive guide for the implementation of this analytical technique.

Functionalizing Lacto-N-Fucopentaose II for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of Lacto-N-fucopentaose II (LNFP II), a key human milk oligosaccharide, for its use in a variety of experimental settings. These protocols enable the conjugation of LNFP II to proteins, its labeling with biotin and fluorescent reporters, and its immobilization on solid supports for various research applications.

Application Notes

This compound is a pentasaccharide found in human milk that plays a significant role in infant gut microbiome development and immune modulation.[1][2] Its biological activities make it a molecule of high interest for studying host-microbe interactions, immune responses, and for the development of novel therapeutics. Functionalized LNFP II is a valuable tool for researchers to investigate its binding partners, cellular uptake, and downstream signaling effects.

Common functionalization strategies for LNFP II and their applications include:

  • Neoglycoconjugates: Covalently attaching LNFP II to a carrier protein (e.g., Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH)) creates neoglycoconjugates. These constructs are essential for immunological studies, such as raising antibodies against specific glycan structures, and for studying glycan-protein interactions in immunoassays like ELISA. The most common method for this conjugation is reductive amination, which couples the reducing end of the oligosaccharide to primary amines on the protein.[3][4][5][6]

  • Biotinylation: The high-affinity interaction between biotin and streptavidin is widely exploited in biological assays. Biotinylated LNFP II can be used for:

    • Affinity purification: Isolating LNFP II-binding proteins from complex biological samples.

    • Detection: In techniques like glycan arrays, Western blotting, and flow cytometry, where streptavidin conjugated to an enzyme or fluorophore is used for detection.[7][8][9]

    • Cellular visualization: Tracking the localization of LNFP II in cells and tissues.[7][8]

  • Fluorescent Labeling: Attaching a fluorescent dye to LNFP II allows for its direct visualization and quantification in various experimental setups. This is particularly useful for:

    • Microscopy: Studying the cellular uptake and trafficking of LNFP II.

    • Flow cytometry: Quantifying the binding of LNFP II to cell surface receptors.

    • Fluorescence polarization assays: Measuring the binding affinity of LNFP II to its receptors in solution.[10]

  • Immobilization on Solid Supports: Covalently attaching LNFP II to a solid phase, such as agarose beads or microarray slides, is crucial for:

    • Affinity chromatography: Purifying LNFP II-binding proteins.

    • Glycan arrays: High-throughput screening of LNFP II interactions with a large number of proteins or antibodies.[11][12]

Quantitative Data Summary

The efficiency of functionalization reactions can vary depending on the specific protocol and reagents used. The following table summarizes typical quantitative data for the conjugation of oligosaccharides.

Functionalization MethodAnalyteTypical Yield/EfficiencyKey ParametersReference
Reductive AminationOligosaccharide-Protein Conjugation5-15 moles of sugar per mole of BSApH 8.5-9.0, Borate buffer, 50-56°C, 24-96h[3][4]
Biotinylation (Reductive Amination)Oligosaccharide-BiotinHigh (often near quantitative)Molar ratio of biotin reagent to sugar[7][8]
Fluorescent Labeling (Reductive Amination)Oligosaccharide-FluorophoreHigh (often near quantitative)Molar ratio of dye to sugar, reaction time[10][13]
Solid-Phase Immobilization (Oxime ligation)Oligosaccharide on PEGA resinVery high coupling yieldsAminooxy-functionalized support[12]

Experimental Protocols

Protocol 1: Reductive Amination for Conjugation of LNFP II to a Carrier Protein (e.g., BSA)

This protocol describes the covalent linkage of LNFP II to a protein via its lysine residues.

Materials:

  • This compound (LNFP II)

  • Bovine Serum Albumin (BSA)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Sodium borate buffer (0.4 M, pH 8.5)

  • Sodium sulfate (3 M)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • BSA solution (e.g., 2 µL of a 150 mg/mL solution)

      • Sodium borate buffer (5.5 µL of 400 mM, pH 8.5)

      • Sodium sulfate (3.7 µL of 3 M, pre-warmed to 50°C)

      • LNFP II solution (e.g., 3.3 µL of a 20 mM solution for a 15-fold molar excess over BSA)

      • Deionized water (to adjust final volume)

      • Sodium cyanoborohydride (2.2 µL of a 3 M solution)

  • Incubation:

    • Cap the tube tightly and incubate the reaction mixture at 56°C for 96 hours. A PCR thermal cycler with a heated lid can be used to prevent evaporation.[3]

  • Purification:

    • After incubation, transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least three buffer changes, to remove unreacted LNFP II and other small molecules.

  • Characterization:

    • The resulting LNFP II-BSA conjugate can be characterized by SDS-PAGE to observe the increase in molecular weight of the protein.

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to determine the number of LNFP II molecules conjugated per protein molecule.[14]

Protocol 2: Biotinylation of LNFP II

This protocol describes the labeling of LNFP II with biotin using a biotin-hydrazide reagent, which reacts with the reducing end of the sugar.

Materials:

  • This compound (LNFP II)

  • Biotin-LC-Hydrazide

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Sodium cyanoborohydride (NaBH₃CN)

  • C18 solid-phase extraction (SPE) cartridge

  • Methanol

  • Deionized water

Procedure:

  • Reaction Setup:

    • Dissolve LNFP II (e.g., 1 mg) in sodium acetate buffer (100 µL).

    • Add a 5 to 10-fold molar excess of Biotin-LC-Hydrazide.

    • Add a 20-fold molar excess of sodium cyanoborohydride.

  • Incubation:

    • Incubate the reaction mixture at 50°C for 24 hours in the dark.

  • Purification:

    • Activate a C18 SPE cartridge by washing with methanol followed by deionized water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with deionized water to remove unreacted LNFP II and salts.

    • Elute the biotinylated LNFP II with a gradient of methanol in water (e.g., 20-80% methanol).

  • Characterization:

    • The purified biotinylated LNFP II can be analyzed by MALDI-TOF mass spectrometry to confirm the addition of the biotin moiety.

Protocol 3: Fluorescent Labeling of LNFP II with an Amine-Reactive Dye

This protocol requires prior modification of LNFP II to introduce a primary amine, which can then be labeled with an amine-reactive fluorescent dye.

Part A: Amination of LNFP II

  • Follow the reductive amination protocol (Protocol 1), but instead of a protein, use a large excess of a diamine compound (e.g., ethylenediamine) to introduce a primary amine at the reducing end of LNFP II.

  • Purify the aminated LNFP II using size-exclusion chromatography or dialysis to remove excess diamine.

Part B: Fluorescent Labeling

Materials:

  • Amine-functionalized LNFP II

  • Amine-reactive fluorescent dye (e.g., NHS-ester of a fluorophore)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Reaction Setup:

    • Dissolve the amine-functionalized LNFP II in sodium bicarbonate buffer.

    • Dissolve the amine-reactive fluorescent dye in a small amount of DMF or DMSO.

    • Slowly add the dye solution to the LNFP II solution while gently vortexing. A typical molar ratio is a 10 to 20-fold excess of the dye.

  • Incubation:

    • Incubate the reaction for 1 hour at room temperature in the dark.

  • Purification:

    • Purify the fluorescently labeled LNFP II from unreacted dye using a size-exclusion chromatography column.

  • Characterization:

    • Confirm the labeling by measuring the absorbance of the fluorophore and by mass spectrometry.

Visualizations

Signaling Pathways and Experimental Workflows

LNFP_Functionalization_Workflow cluster_start Starting Material cluster_functionalization Functionalization cluster_products Functionalized Products cluster_applications Applications LNFP_II This compound Reductive_Amination Reductive Amination LNFP_II->Reductive_Amination Amine_Functionalization Amine Functionalization LNFP_II->Amine_Functionalization Neoglycoconjugate LNFP II-Protein (Neoglycoconjugate) Reductive_Amination->Neoglycoconjugate Biotinylated_LNFP_II Biotinylated LNFP II Reductive_Amination->Biotinylated_LNFP_II Labeling Labeling Amine_Functionalization->Labeling Fluorescent_LNFP_II Fluorescently Labeled LNFP II Labeling->Fluorescent_LNFP_II Immunoassays Immunoassays Neoglycoconjugate->Immunoassays Affinity_Purification Affinity Purification Biotinylated_LNFP_II->Affinity_Purification Glycan_Arrays Glycan Arrays Biotinylated_LNFP_II->Glycan_Arrays Microscopy Microscopy/ Flow Cytometry Fluorescent_LNFP_II->Microscopy

LNFP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response LNFP_II This compound TLR Toll-like Receptor (e.g., TLR4) LNFP_II->TLR CLR C-type Lectin Receptor (e.g., DC-SIGN) LNFP_II->CLR MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF MAPK MAPK Pathway CLR->MAPK NF_kB NF-κB MyD88->NF_kB IRFs IRFs TRIF->IRFs Cytokine_Production Modulation of Cytokine Production (e.g., IL-10, IL-12) NF_kB->Cytokine_Production IRFs->Cytokine_Production MAPK->Cytokine_Production Immune_Modulation Immune Modulation (Th1/Th2 balance) Cytokine_Production->Immune_Modulation

References

Application Note: Lacto-N-fucopentaose II as a Substrate for Glycosyltransferase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose II (LNFP II) is a neutral pentasaccharide found in human milk, belonging to the group of human milk oligosaccharides (HMOs). Structurally, it is a fucosylated, non-sialylated oligosaccharide with a type 1 core (Galβ1-3GlcNAc). Its full structure is β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc-(1→3)-β-D-Gal-(1→4)-D-Glc, and it is also known as Lewis A antigen. The unique structural features of LNFP II and other HMOs make them critical in various biological processes, including the development of the infant gut microbiome, immune modulation, and acting as decoys for pathogens.

Glycosyltransferases (GTs) are a large family of enzymes that catalyze the formation of glycosidic bonds, playing a pivotal role in the synthesis of complex carbohydrates like HMOs. The study of GT activity is essential for understanding these biological processes and for the development of novel therapeutics and prebiotics. LNFP II can serve as an acceptor substrate for specific glycosyltransferases, such as sialyltransferases, which further elongate and modify the oligosaccharide chain. This application note provides detailed protocols for utilizing LNFP II in glycosyltransferase assays, focusing on non-radioactive detection methods suitable for high-throughput screening and kinetic analysis.

Principles of Glycosyltransferase Assays using LNFP II

Assaying the activity of a glycosyltransferase that utilizes LNFP II as a substrate typically involves incubating the enzyme with LNFP II and a nucleotide sugar donor (e.g., CMP-sialic acid for a sialyltransferase). The reaction progress can be monitored by detecting either the formation of the product (the modified LNFP II) or the release of the nucleotide byproduct (e.g., CMP).

Several detection methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): This method separates the product from the unreacted LNFP II. If the substrate is fluorescently labeled, the product can be detected with high sensitivity. This is a robust method for kinetic studies.

  • Coupled Enzyme Assays: The nucleotide byproduct of the glycosyltransferase reaction (e.g., GDP from a fucosyltransferase reaction or CMP from a sialyltransferase reaction) is used as a substrate in a series of coupled enzymatic reactions that ultimately lead to a detectable change in absorbance or fluorescence. This allows for continuous, real-time monitoring of enzyme activity.[1]

  • Mass Spectrometry: This technique can be used to identify and quantify the reaction products with high specificity.

Data Presentation

EnzymeDonor SubstrateAcceptor SubstrateProductReaction ConditionsYield/ActivityReference
Helicobacter pylori α1–3-fucosyltransferase (Hp3FT)GDP-FucoseLacto-N-tetraose (LNT)Lacto-N-fucopentaose III (LNFP III)50 mM Tris-HCl (pH 7.5), 10 mM MnCl₂, 1 mM DTT, enzyme, donor, and acceptor. Incubated at 37°C.High conversion, not explicitly quantified.Bai, J., et al. (2019). Carbohydrate Research, 480, 1-6.[1][2][3][4][5]
GH29B α-1,3/4-l-fucosidase (SpGH29C)3-fucosyllactose (3FL)Lacto-N-tetraose (LNT)This compound (LNFP II)Universal Buffer or Sodium Succinate Buffer at various pH values (4.5-8.5). 100 mM LNT, 10 mM 3FL. Incubated at 40°C for up to 120 min.Up to 91% molar yield.Hansen, L. H., et al. (2024). Journal of Agricultural and Food Chemistry.
GH29B α-1,3/4-l-fucosidase (CpAfc2)3-fucosyllactose (3FL)Lacto-N-tetraose (LNT)This compound (LNFP II)Universal Buffer or Sodium Succinate Buffer at various pH values (4.5-8.5). 100 mM LNT, 10 mM 3FL. Incubated at 40°C for up to 120 min.Up to 65% molar yield.Hansen, L. H., et al. (2024). Journal of Agricultural and Food Chemistry.

Experimental Protocols

Protocol 1: HPLC-Based Assay for Sialyltransferase Activity using Fluorescently Labeled LNFP II

This protocol describes a discontinuous assay for determining the activity of a sialyltransferase that adds sialic acid to LNFP II. The acceptor substrate, LNFP II, is fluorescently labeled for sensitive detection.

Materials:

  • This compound (LNFP II)

  • Fluorescent labeling reagent (e.g., 2-aminobenzamide, 2-AB)

  • Recombinant sialyltransferase (e.g., ST3Gal-I)

  • CMP-sialic acid (CMP-Neu5Ac)

  • Reaction Buffer: 50 mM MES, pH 6.5, 10 mM MnCl₂, 1 mM DTT

  • Acetonitrile (HPLC grade)

  • Ammonium formate (for HPLC buffer)

  • HPLC system with a fluorescence detector and a suitable column (e.g., amide-based column for HILIC)

Procedure:

  • Fluorescent Labeling of LNFP II:

    • Label LNFP II with 2-aminobenzamide (2-AB) by reductive amination. Commercial kits are available for this procedure.

    • Purify the 2-AB labeled LNFP II (LNFP II-2AB) using a suitable method, such as solid-phase extraction or gel filtration, to remove excess labeling reagent.

    • Determine the concentration of the LNFP II-2AB stock solution.

  • Enzymatic Reaction:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • Reaction Buffer (to a final volume of 50 µL)

      • LNFP II-2AB (final concentration, e.g., 100 µM)

      • CMP-Neu5Ac (final concentration, e.g., 500 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the sialyltransferase enzyme (e.g., 1-10 µg).

    • Incubate at 37°C for a defined period (e.g., 30 minutes). For kinetic studies, take aliquots at different time points.

    • Terminate the reaction by boiling for 5 minutes or by adding an equal volume of ice-cold acetonitrile.

  • HPLC Analysis:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Inject an appropriate volume onto the HPLC system.

    • Separate the sialylated product from the unreacted LNFP II-2AB using a hydrophilic interaction liquid chromatography (HILIC) column with a gradient of acetonitrile and ammonium formate buffer.

    • Monitor the elution profile using a fluorescence detector (e.g., excitation at 330 nm, emission at 420 nm for 2-AB).

    • Quantify the product peak area to determine the initial reaction velocity.

Protocol 2: Continuous Coupled-Enzyme Assay for Glycosyltransferase Activity

This protocol describes a continuous spectrophotometric assay for measuring the activity of a glycosyltransferase that uses LNFP II as an acceptor. The assay couples the release of the nucleotide byproduct to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[1] This example is for a fucosyltransferase releasing GDP. A similar system can be adapted for sialyltransferases releasing CMP with the inclusion of nucleoside monophosphate kinase.

Materials:

  • This compound (LNFP II)

  • Recombinant fucosyltransferase

  • GDP-fucose

  • Coupling Enzyme Mix:

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a quartz cuvette, prepare the reaction mixture containing:

      • Reaction Buffer (to a final volume of, e.g., 200 µL)

      • LNFP II (saturating concentration for determining Vmax, or varied for Km determination)

      • GDP-fucose (saturating concentration)

      • PEP (e.g., 1 mM)

      • NADH (e.g., 0.2 mM)

      • PK/LDH enzyme mix (sufficient activity to ensure the GT reaction is rate-limiting)

    • Mix gently and place the cuvette in the spectrophotometer.

  • Assay Measurement:

    • Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

    • Monitor the baseline absorbance at 340 nm for a few minutes to ensure stability.

    • Initiate the reaction by adding the fucosyltransferase to the cuvette and mix quickly.

    • Record the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • For kinetic analysis, repeat the assay with varying concentrations of LNFP II and fit the initial rates to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Glycosyltransferase_Reaction_Pathway cluster_0 Glycosyltransferase Reaction LNFP_II This compound (Acceptor Substrate) GT Glycosyltransferase LNFP_II->GT Nucleotide_Sugar Nucleotide Sugar (e.g., CMP-Sialic Acid) Nucleotide_Sugar->GT Product Modified LNFP II (e.g., Sialyl-LNFP II) GT->Product Glycosylation Nucleotide Nucleotide (e.g., CMP) GT->Nucleotide HPLC_Assay_Workflow Start Start: Fluorescently Labeled LNFP II Reaction Enzymatic Reaction: + Glycosyltransferase + Nucleotide Sugar Donor Start->Reaction Termination Reaction Termination (Heat or Acetonitrile) Reaction->Termination Centrifugation Centrifugation Termination->Centrifugation HPLC_Analysis HPLC Separation & Detection Centrifugation->HPLC_Analysis Data_Analysis Data Analysis: Quantify Product Peak HPLC_Analysis->Data_Analysis Coupled_Enzyme_Assay_Pathway cluster_0 Glycosyltransferase Reaction cluster_1 Coupling Reactions GT_Reaction LNFP II + GDP-Fucose -> Fucosyl-LNFP II + GDP PK_Reaction GDP + PEP -> GTP + Pyruvate (Pyruvate Kinase) GT_Reaction->PK_Reaction GDP LDH_Reaction Pyruvate + NADH -> Lactate + NAD+ (Lactate Dehydrogenase) PK_Reaction->LDH_Reaction Pyruvate Detection Monitor Decrease in NADH Absorbance at 340 nm LDH_Reaction->Detection

References

Application Notes and Protocols for Studying Protein-Carbohydrate Interactions with Lacto-N-Fucopentaose II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lacto-N-Fucopentaose II (LNFP II)

This compound (LNFP II) is a neutral pentasaccharide and a significant human milk oligosaccharide (HMO). Structurally, it is characterized by a fucosylated, non-sialylated Type 1 (Galβ1-3GlcNAc) core. Its structure is Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc. A key feature of LNFP II is the presence of the Lewis-a (Lea) antigen, a terminal trisaccharide motif [Galβ1-3(Fucα1-4)GlcNAc-]. This motif is a crucial determinant in many biological recognition events.

The Lewis antigen system, to which LNFP II belongs, is involved in a variety of physiological and pathological processes, including immune responses, inflammation, and cancer. The Lea antigen, for instance, is a well-known tumor-associated carbohydrate antigen (TACA). Proteins that recognize and bind to LNFP II and its core Lea structure are of significant interest in diagnostics, therapeutics, and understanding fundamental biological processes. This document provides detailed protocols and application notes for studying the interactions between LNFP II and its binding proteins.

Data Presentation: Quantitative Analysis of Lewis Antigen Interactions

Direct quantitative binding data for this compound with specific proteins is not extensively available in the public domain. However, valuable insights can be gained by examining the binding affinities of proteins to the closely related sialylated and sulfated Lewis-a (sLea) structures. The following tables summarize key binding data for selectins, a family of C-type lectins that play a critical role in cell adhesion and inflammation and are known to recognize Lewis antigens. This data serves as a valuable reference for hypothesizing and designing experiments with LNFP II.

Table 1: Inhibition of E-selectin Binding by Sialyl Lewis-a Analogues

LigandIC50 (µM)
Sialyl Lewis-a (sLea)220 ± 20
sLea with 8-methoxycarbonyloctyl aglycone~110
Amino substituted sLea21 ± 3

Data is presented as the concentration required for 50% inhibition (IC50) of E-selectin-Ig binding to immobilized BSA-sLea.

Table 2: Dissociation Constants (Kd) of Lectin-Carbohydrate Interactions

LectinLigand (Multivalent Presentation)KdTechnique
Soybean Agglutinin (SBA)Tn-PSM (~2300 α-GalNAc residues)0.2 nMITC
Concanavalin A (Con A)Mannose (immobilized)200 ± 50 µMSPR Imaging
JacalinGalactose (immobilized)16 ± 5 µMSPR Imaging

This table provides examples of binding affinities for different lectin-carbohydrate interactions to illustrate the range of values that can be obtained using the described techniques. The affinity of LNFP II for its binding partners will be dependent on the specific protein and the experimental conditions.

Experimental Protocols

Glycan Microarray Analysis

Glycan microarrays are a high-throughput method for screening the binding specificity of proteins against a library of carbohydrates.[1][2][3][4][5]

Objective: To identify proteins that bind to LNFP II from a complex mixture (e.g., cell lysate, serum) or to characterize the binding profile of a purified protein.

Materials:

  • Amine-functionalized this compound

  • NHS-activated glass slides

  • Printing buffer (e.g., 300 mM sodium phosphate, pH 8.5)

  • Robotic microarrayer

  • Blocking buffer (e.g., 50 mM ethanolamine in 100 mM Tris-HCl, pH 9.0)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Fluorescently labeled protein of interest or a primary antibody and a fluorescently labeled secondary antibody

  • Microarray scanner

Protocol:

  • Glycan Preparation: Dissolve the amine-functionalized LNFP II in printing buffer to a final concentration of 100 µM.

  • Printing: Transfer the LNFP II solution to a 384-well plate. Use a robotic microarrayer to print nanoliter volumes of the solution onto an NHS-activated glass slide. Print in replicates (e.g., 6 spots per glycan) to ensure data robustness.

  • Immobilization: Incubate the slides in a humidified chamber at room temperature for at least 1 hour to allow for covalent coupling.

  • Blocking: Quench the unreacted NHS esters by incubating the slides in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the slides three times with wash buffer.

  • Protein Incubation: Dilute the fluorescently labeled protein of interest in a suitable binding buffer (e.g., PBST with 1% BSA). A starting concentration of 1-10 µg/mL is recommended. Apply the protein solution to the microarray and incubate for 1-3 hours at room temperature in a humidified chamber.

  • Washing: Wash the slides three times with wash buffer, followed by a wash with PBS, and a final rinse with deionized water.

  • Drying: Dry the slides by centrifugation (e.g., 200 x g for 5 minutes).

  • Scanning: Scan the slides using a microarray fluorescence scanner at the appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the fluorescence intensity for each spot using microarray analysis software. Calculate the mean and standard deviation of the replicate spots to determine the binding signal for LNFP II.

Glycan_Microarray_Workflow cluster_preparation Preparation cluster_printing Printing & Immobilization cluster_assay Assay cluster_analysis Analysis LNFP_II LNFP II Solution Printing Robotic Printing LNFP_II->Printing Slide NHS-activated Slide Slide->Printing Immobilization Incubation & Blocking Printing->Immobilization Protein_Incubation Protein Incubation Immobilization->Protein_Incubation Washing Washing & Drying Protein_Incubation->Washing Scanning Fluorescence Scanning Washing->Scanning Data_Analysis Data Analysis Scanning->Data_Analysis

Workflow for a Glycan Microarray Experiment.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association rate constant, ka; dissociation rate constant, kd) and affinity (dissociation constant, Kd) of biomolecular interactions in real-time.[6][7][8][9][10][11]

Objective: To quantify the binding kinetics and affinity of a purified protein to LNFP II.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Amine coupling kit (NHS, EDC)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • LNFP II conjugated to a carrier protein (e.g., BSA-LNFP II)

  • Analyte protein, purified

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., a solution of a competing sugar or a low pH buffer)

Protocol:

  • Ligand Immobilization: a. Activate the sensor chip surface by injecting a mixture of NHS and EDC. b. Inject the BSA-LNFP II conjugate (in immobilization buffer) over the activated surface to allow for covalent coupling via amine groups. c. Deactivate the remaining active esters by injecting ethanolamine.

  • Analyte Binding: a. Inject a series of concentrations of the purified analyte protein in running buffer over the sensor surface. Start with a concentration range spanning at least 10-fold below and above the estimated Kd. b. Monitor the association phase in real-time. c. After the association phase, switch to running buffer alone to monitor the dissociation phase.

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: a. Subtract the signal from a reference flow cell (without immobilized LNFP II) to correct for non-specific binding and bulk refractive index changes. b. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine ka, kd, and Kd (Kd = kd/ka).

SPR_Workflow Start Start Immobilize Immobilize BSA-LNFP II on Sensor Chip Start->Immobilize Inject_Analyte Inject Analyte (Protein) at various concentrations Immobilize->Inject_Analyte Measure_Association Measure Association (ka) Inject_Analyte->Measure_Association Inject_Buffer Inject Running Buffer Measure_Association->Inject_Buffer Measure_Dissociation Measure Dissociation (kd) Inject_Buffer->Measure_Dissociation Regenerate Regenerate Sensor Surface Measure_Dissociation->Regenerate Regenerate->Inject_Analyte Next Concentration Analyze Analyze Data (Calculate Kd) Regenerate->Analyze All Concentrations Tested End End Analyze->End

Workflow for an SPR Experiment.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH; and entropy, ΔS) of an interaction.[12][13][14][15][16][17]

Objective: To determine the complete thermodynamic profile of the interaction between a purified protein and LNFP II.

Materials:

  • Isothermal titration calorimeter

  • Purified protein of interest

  • This compound

  • Dialysis buffer (e.g., PBS)

Protocol:

  • Sample Preparation: a. Dialyze the purified protein and dissolve the LNFP II in the same buffer to minimize buffer mismatch effects. b. Determine the accurate concentrations of the protein and LNFP II solutions. c. Degas both solutions before the experiment.

  • ITC Experiment: a. Load the protein solution into the sample cell of the calorimeter. b. Load the LNFP II solution into the injection syringe. The concentration of LNFP II should typically be 10-20 times higher than the protein concentration. c. Perform a series of small injections (e.g., 2-10 µL) of the LNFP II solution into the protein solution while monitoring the heat change.

  • Data Analysis: a. Integrate the heat signal for each injection. b. Plot the heat change per mole of injectant against the molar ratio of LNFP II to protein. c. Fit the resulting binding isotherm to a suitable binding model to determine n, Kd, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

ITC_Workflow Start Start Prepare_Samples Prepare & Degas Protein and LNFP II Solutions Start->Prepare_Samples Load_Calorimeter Load Protein into Sample Cell Load LNFP II into Syringe Prepare_Samples->Load_Calorimeter Titration Perform Serial Injections of LNFP II into Protein Load_Calorimeter->Titration Measure_Heat Measure Heat Change (ΔH) per Injection Titration->Measure_Heat Plot_Isotherm Plot Heat Change vs. Molar Ratio Measure_Heat->Plot_Isotherm Fit_Data Fit Isotherm to Binding Model Plot_Isotherm->Fit_Data Calculate_Parameters Determine Kd, n, ΔH, ΔS Fit_Data->Calculate_Parameters End End Calculate_Parameters->End

Workflow for an ITC Experiment.

Signaling Pathways Involving Lewis Antigen-Binding Proteins

The binding of selectins to their carbohydrate ligands, such as the Lewis-a motif present in LNFP II, can initiate intracellular signaling cascades. These pathways are crucial for processes like leukocyte rolling, adhesion, and extravasation during an inflammatory response.

E-selectin Signaling Pathway

Binding of ligands to E-selectin on endothelial cells can trigger "outside-in" signaling. However, the more extensively studied pathway is the "inside-out" signaling in leukocytes upon E-selectin engagement of its ligands (e.g., PSGL-1, CD44).[18][19]

E_Selectin_Signaling cluster_extracellular Extracellular cluster_membrane Leukocyte Membrane cluster_intracellular Intracellular Signaling E_Selectin E-selectin (Endothelial Cell) PSGL1_CD44 PSGL-1 / CD44 E_Selectin->PSGL1_CD44 Binding LNFP_II LNFP II (Leukocyte) (via Le-a) Lipid_Raft Lipid Raft PSGL1_CD44->Lipid_Raft SFKs Src Family Kinases (Fgr, Hck, Lyn) Lipid_Raft->SFKs Activation DAP12_FcRg DAP12 / FcRγ (ITAM-containing) Syk Syk DAP12_FcRg->Syk Recruitment & Activation SFKs->DAP12_FcRg Phosphorylation Btk Btk Syk->Btk Activation p38 p38 MAPK Btk->p38 Activation Integrin_Activation Integrin (LFA-1) Activation p38->Integrin_Activation

E-selectin Mediated Signaling in Leukocytes.
L-selectin Signaling Pathway

Ligation of L-selectin on the surface of leukocytes also initiates a signaling cascade that leads to integrin activation and enhanced cell adhesion.[1][6][20][21]

L_Selectin_Signaling cluster_extracellular Extracellular cluster_membrane Leukocyte Membrane cluster_intracellular Intracellular Signaling Ligand Glycan Ligand (e.g., on Endothelial Cells) L_Selectin L-selectin Ligand->L_Selectin Binding p56lck p56lck L_Selectin->p56lck Recruitment & Phosphorylation Ras_Rac2 Ras / Rac2 p56lck->Ras_Rac2 Activation Actin_Polymerization Actin Polymerization Ras_Rac2->Actin_Polymerization MAPKs MAPK Activation Ras_Rac2->MAPKs Integrin_Activation Integrin Activation Ras_Rac2->Integrin_Activation

L-selectin Mediated Signaling in Leukocytes.

References

Application Notes and Protocols for Lacto-N-Fucopentaose II in Hemagglutination Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose II (LNFP II) is a human milk oligosaccharide (HMO) that holds significant promise in the field of virology and drug development. As a fucosylated oligosaccharide, LNFP II can act as a soluble decoy receptor, mimicking the glycan structures on host cell surfaces that many viruses use for attachment.[1][2][3] This competitive inhibition mechanism makes LNFP II a compelling candidate for the development of antiviral therapeutics. The hemagglutination inhibition (HI) assay is a well-established, robust, and cost-effective method to quantify the ability of substances to inhibit the agglutination of red blood cells (RBCs) by viruses.[4] This document provides detailed application notes and protocols for the utilization of LNFP II in hemagglutination inhibition assays to assess its antiviral potential.

Principle of Hemagglutination Inhibition by this compound

Viral hemagglutination is the process by which certain viruses, such as influenza and norovirus, bind to sialic acid or other glycan receptors on the surface of red blood cells, causing them to clump together in a lattice structure.[5] The viral proteins responsible for this are called hemagglutinins.

This compound, with its terminal fucose residue, can competitively bind to the receptor-binding sites on the viral hemagglutinin. This binding action blocks the virus from attaching to the red blood cells, thereby inhibiting hemagglutination. The HI assay measures the minimum concentration of LNFP II required to prevent this agglutination, providing a quantitative measure of its inhibitory activity.

Diagram: Mechanism of Hemagglutination Inhibition by LNFP II

Hemagglutination_Inhibition cluster_0 Hemagglutination (No Inhibitor) cluster_1 Hemagglutination Inhibition by LNFP II Virus RBC1 Virus->RBC1 Binds to Receptor RBC2 Virus->RBC2 Binds to Receptor Agglutination Agglutinated RBCs Virus_inhibited RBC3 Virus_inhibited->RBC3 Binding Blocked RBC4 Virus_inhibited->RBC4 Binding Blocked LNFP_II LNFP II LNFP_II->Virus_inhibited Binds to Hemagglutinin No_Agglutination No Agglutination

Caption: Mechanism of viral hemagglutination and its inhibition by LNFP II.

Applications

The use of LNFP II in hemagglutination inhibition assays has several key applications for researchers and drug development professionals:

  • Screening for Antiviral Activity: Rapidly screen the inhibitory effect of LNFP II against a panel of hemagglutinating viruses.

  • Determining Inhibitory Potency: Quantify the minimal inhibitory concentration (MIC) of LNFP II required to prevent viral hemagglutination.

  • Structure-Activity Relationship (SAR) Studies: Compare the inhibitory activity of LNFP II with other fucosylated oligosaccharides or derivatives to understand the structural requirements for potent inhibition.

  • Preliminary Assessment for Drug Development: Use the HI assay as an initial, cost-effective step to identify promising lead compounds for further development into antiviral drugs.

Experimental Protocols

Materials and Reagents
  • This compound (LNFP II)

  • Hemagglutinating virus of interest (e.g., Influenza virus, Norovirus VLPs)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Red Blood Cells (RBCs) from an appropriate species (e.g., chicken, human type O)

  • 96-well V-bottom microtiter plates

  • Pipettes and sterile tips

  • Incubator

Preliminary Steps: Preparation and Standardization
  • Preparation of LNFP II Stock Solution:

    • Dissolve a known weight of LNFP II in PBS to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterile filter the solution through a 0.22 µm filter.

    • Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Red Blood Cells (RBCs):

    • Wash the RBCs three times in PBS by centrifugation (e.g., 500 x g for 5 minutes) and resuspension.

    • Prepare a 0.5% (v/v) suspension of the washed RBCs in PBS.

  • Determination of Viral Titer (Hemagglutination Assay - HA):

    • It is crucial to first determine the hemagglutination titer of the viral stock to use a standardized amount in the HI assay.

    • Perform a serial two-fold dilution of the virus in PBS across a 96-well plate.

    • Add the 0.5% RBC suspension to each well.

    • Incubate at room temperature for 30-60 minutes.

    • The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.

    • For the HI assay, a working dilution of the virus corresponding to 4 Hemagglutination Units (HAU) is typically used.

Hemagglutination Inhibition (HI) Assay Protocol

The following protocol is a general guideline. Optimal concentrations and incubation times should be determined empirically for each virus-LNFP II combination.

  • Prepare Serial Dilutions of LNFP II:

    • Add 50 µL of PBS to all wells of a 96-well V-bottom plate, except for the first column.

    • Add 100 µL of the starting concentration of LNFP II (e.g., 1 mg/mL) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well.

  • Add Virus:

    • To each well containing the diluted LNFP II, add 50 µL of the virus preparation standardized to contain 4 HAU.

    • Include a virus control (virus + PBS, no LNFP II) and an RBC control (PBS only, no virus or LNFP II).

  • Incubation:

    • Gently tap the plate to mix the contents.

    • Incubate the plate at room temperature for 60 minutes to allow the LNFP II to bind to the virus.

  • Add Red Blood Cells:

    • Add 50 µL of the 0.5% RBC suspension to all wells.

    • Gently tap the plate to mix.

  • Incubation and Reading Results:

    • Incubate the plate at 4°C or room temperature (depending on the virus) for 30-60 minutes, or until the RBC control has formed a distinct button at the bottom of the well.

    • Read the results by observing the pattern of the RBCs at the bottom of the wells.

      • Inhibition (Positive Result): A compact, well-defined button of RBCs at the bottom of the well, similar to the RBC control.

      • No Inhibition (Negative Result): A diffuse lattice of agglutinated RBCs covering the bottom of the well, similar to the virus control.

  • Determine the Minimal Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of LNFP II that completely inhibits hemagglutination.

Diagram: Hemagglutination Inhibition Assay Workflow

HI_Assay_Workflow start Start prep_lnfp Prepare Serial Dilutions of LNFP II in 96-well plate start->prep_lnfp add_virus Add Standardized Virus (4 HAU) to each well prep_lnfp->add_virus incubate1 Incubate at Room Temp for 60 minutes add_virus->incubate1 add_rbc Add 0.5% RBC Suspension to all wells incubate1->add_rbc incubate2 Incubate for 30-60 minutes add_rbc->incubate2 read_results Read Results: Observe Agglutination Pattern incubate2->read_results determine_mic Determine Minimal Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for the hemagglutination inhibition assay using LNFP II.

Data Presentation

Quantitative data from the HI assay should be presented in a clear and structured format to allow for easy comparison. The results are typically reported as the Minimal Inhibitory Concentration (MIC).

Table 1: Example Data for HI Assay with LNFP II against Influenza A Virus

InhibitorTarget VirusStarting ConcentrationMIC (µg/mL)Replicate 1Replicate 2Replicate 3
LNFP II Influenza A (H1N1)1000 µg/mL125 125 µg/mL125 µg/mL125 µg/mL
Control Oligo Influenza A (H1N1)1000 µg/mL>1000 >1000 µg/mL>1000 µg/mL>1000 µg/mL
LNFP II Influenza A (H3N2)1000 µg/mL250 250 µg/mL250 µg/mL250 µg/mL
Control Oligo Influenza A (H3N2)1000 µg/mL>1000 >1000 µg/mL>1000 µg/mL>1000 µg/mL

Note: The above data is illustrative. Actual MIC values will vary depending on the specific virus strain and experimental conditions.

Troubleshooting

IssuePossible CauseSolution
No hemagglutination in virus control Incorrect virus titer (too low)Re-titer the virus stock and adjust the working dilution.
Inactive virusUse a fresh, properly stored virus stock.
Hemagglutination in RBC control RBCs are auto-agglutinatingUse fresh RBCs or a different batch. Ensure PBS is at the correct pH.
Inconsistent results between replicates Pipetting errorsEnsure accurate and consistent pipetting technique. Use calibrated pipettes.
Incomplete mixingGently tap the plate to ensure thorough mixing at each step.
All wells show inhibition Starting concentration of LNFP II is too highStart with a lower initial concentration of LNFP II for the serial dilution.

Conclusion

The hemagglutination inhibition assay is a valuable tool for assessing the antiviral properties of this compound. By acting as a competitive inhibitor of viral attachment, LNFP II demonstrates potential as a broad-spectrum antiviral agent. The protocols and application notes provided herein offer a framework for researchers and drug development professionals to explore the therapeutic utility of LNFP II and other fucosylated oligosaccharides in a reliable and efficient manner. Further studies are warranted to elucidate the precise molecular interactions between LNFP II and various viral hemagglutinins and to validate these in vitro findings in more complex biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lacto-N-fucopentaose II (LNFP II) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Lacto-N-fucopentaose II (LNFP II). Currently, the primary route for LNFP II production is through enzymatic synthesis, as microbial cell factories for its direct production have not yet been reported.[1][2] This guide is divided into two main sections: Enzymatic Synthesis of LNFP II , which addresses current practical challenges, and Prospective Microbial Synthesis of LNFP II , which offers guidance for future research and development in creating microbial production systems.

Section 1: Enzymatic Synthesis of this compound

The enzymatic synthesis of LNFP II is a promising in vitro method that utilizes specific enzymes to catalyze the formation of this complex human milk oligosaccharide (HMO).[1] The typical reaction involves the transfucosylation of Lacto-N-tetraose (LNT) with a fucose donor, such as 3-fucosyllactose (3FL), catalyzed by an α-1,3/4-L-fucosidase.[1][3]

Troubleshooting Guide: Enzymatic Synthesis

Question: Why is my LNFP II yield unexpectedly low?

Answer: Low yields in the enzymatic synthesis of LNFP II can stem from several factors related to the enzyme, substrates, and reaction conditions.

  • Suboptimal Enzyme Activity: The catalytic efficiency of α-1,3/4-L-fucosidases is highly dependent on the reaction environment. Ensure the pH, temperature, and buffer system are optimized for the specific enzyme you are using. The effects of pH and buffer systems can be enzyme-dependent.[2][4]

  • Competing Hydrolysis Reaction: A primary challenge is the competition between the desired transfucosylation reaction and the hydrolysis of the fucosyl donor (e.g., 3FL) by water.[1][2] This side reaction consumes the donor substrate without forming LNFP II. To mitigate this, consider optimizing the substrate concentrations and reaction time.

  • Substrate Quality and Concentration: Verify the purity and concentration of your substrates, LNT and 3FL. Impurities can inhibit the enzyme, and an incorrect ratio of donor to acceptor can affect the reaction equilibrium.

  • Enzyme Inhibition: The product, LNFP II, or byproducts from hydrolysis (lactose and fucose) may cause feedback inhibition on the enzyme. Monitor the reaction progress over time to identify if the reaction rate plateaus earlier than expected.

Question: How can I reduce the formation of hydrolysis byproducts?

Answer: Minimizing the hydrolysis of the fucosyl donor is critical for maximizing the yield of LNFP II.

  • Protein Engineering: The hydrolytic activity of some α-1,3/4-L-fucosidases can be significantly reduced through protein engineering. For example, loop engineering of BbAfcB from Bifidobacterium bifidum has been shown to dramatically decrease hydrolysis while retaining transfucosylation activity.[3]

  • Optimized Reaction Conditions: The ratio of transfucosylation to hydrolysis (T/H ratio) can be influenced by the reaction pH and buffer system. Experiment with different pH values and buffers to find conditions that favor the transfer of the fucosyl group to LNT over its transfer to water.[1]

  • High Substrate Concentration: Operating at high concentrations of the acceptor substrate (LNT) can favor the transfucosylation reaction over hydrolysis.

Question: My LNFP II product appears to be degrading over time. What is causing this?

Answer: Product degradation is likely due to secondary hydrolysis, where the LNFP II product itself acts as a substrate for the fucosidase, which cleaves off the fucose group.

  • Reaction Time: Carefully monitor the reaction and stop it once the maximum concentration of LNFP II is reached to prevent subsequent degradation.

  • Enzyme Selection and Engineering: Some fucosidases exhibit lower secondary hydrolysis activity. Additionally, protein engineering can be employed to reduce or eliminate this undesired activity. For instance, substituting a specific alanine residue with histidine has been shown to almost abolish secondary hydrolysis in certain fucosidases.[2][4]

Frequently Asked Questions (FAQs): Enzymatic Synthesis

What are the key substrates for the enzymatic synthesis of LNFP II? The primary substrates are a fucosyl donor, typically 3-fucosyllactose (3FL), and an acceptor, Lacto-N-tetraose (LNT).[1][2]

Which enzymes are used to synthesize LNFP II? Glycoside hydrolase family 29 (GH29) α-1,3/4-L-fucosidases are commonly used.[1][3] Examples include enzymes from Bifidobacterium bifidum (BbAfcB) and Clostridium perfringens (CpAfc2).[3]

What kind of yields can be expected? With optimized conditions and enzyme selection, high molar yields have been reported. For instance, yields of up to 91% have been achieved with the wild-type SpGH29C enzyme.[1][2]

What is the optimal pH for LNFP II synthesis? The optimal pH is enzyme-specific. It is crucial to determine the optimal pH for the particular fucosidase being used, as it significantly impacts the balance between transfucosylation and hydrolysis.[1]

Quantitative Data: Enzymatic LNFP II Synthesis
EnzymeFucosyl DonorAcceptorMolar Yield of LNFP II (%)Reference
SpGH29C (wild-type)3FLLNT91[1][2]
CpAfc2 (wild-type)3FLLNT65[1][2]
BbAfcB (loop-engineered)3FLLNT39 ± 2[3][5]
BbAfcB (wild-type)3FLLNT14 ± 0.3[5]
Experimental Protocol: Enzymatic Synthesis of LNFP II

This protocol is a general guideline for the enzymatic synthesis of LNFP II using an α-1,3/4-L-fucosidase. Optimization will be required for specific enzymes and desired scales.

  • Reaction Setup:

    • Prepare a reaction buffer at the optimal pH for the chosen fucosidase (e.g., universal buffer or sodium phosphate buffer).

    • Dissolve the substrates, Lacto-N-tetraose (LNT) and 3-fucosyllactose (3FL), in the reaction buffer to the desired final concentrations.

    • Pre-incubate the substrate solution at the optimal reaction temperature.

  • Enzyme Addition:

    • Add the purified α-1,3/4-L-fucosidase to the substrate solution to initiate the reaction. The amount of enzyme will depend on its specific activity and the desired reaction time.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Monitoring the Reaction:

    • At regular intervals, take aliquots of the reaction mixture.

    • Stop the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching agent.

    • Analyze the composition of the aliquots using methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Mass Spectrometry to determine the concentrations of LNFP II, LNT, 3FL, and hydrolysis byproducts.

  • Reaction Termination and Product Purification:

    • Once the optimal yield of LNFP II is achieved (as determined by the monitoring step), terminate the entire reaction using heat inactivation.

    • Purify LNFP II from the reaction mixture using techniques like size-exclusion chromatography or preparative chromatography.

Visualization of Enzymatic LNFP II Synthesis

Enzymatic_LNFP_II_Synthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products 3FL 3-fucosyllactose (Donor) Fucosidase α-1,3/4-L-fucosidase 3FL->Fucosidase binds LNT Lacto-N-tetraose (Acceptor) LNT->Fucosidase binds LNFP_II This compound Fucosidase->LNFP_II Transfucosylation (Desired Reaction) Lactose Lactose Fucosidase->Lactose Hydrolysis (Side Reaction) Fucose Fucose Fucosidase->Fucose Hydrolysis (Side Reaction)

Caption: Enzymatic synthesis of LNFP II showing the desired transfucosylation and competing hydrolysis pathways.

Section 2: Prospective Microbial Synthesis of this compound

While no microbial cell factories for LNFP II have been reported to date, the successful engineering of microbes like Escherichia coli for the production of other complex HMOs, such as LNFP I, provides a roadmap for future development.[1][2][6][7][8][9][10][11][12] A hypothetical metabolic pathway for LNFP II in E. coli would involve the synthesis of the precursor LNT and the fucosyl donor GDP-L-fucose, followed by a final fucosylation step catalyzed by an appropriate α-1,4-fucosyltransferase.

Troubleshooting Guide: Prospective Microbial Synthesis

Question: My engineered strain is not producing any LNFP II, but it does produce the precursor LNT. What could be the issue?

Answer: This scenario points to a problem with the final fucosylation step.

  • Inefficient Fucosyltransferase: The heterologously expressed α-1,4-fucosyltransferase may have low activity or may not be expressed correctly in your microbial host. Verify the expression and activity of the enzyme. You may need to screen for more suitable fucosyltransferases from different organisms.

  • Insufficient GDP-L-fucose: The intracellular pool of the fucosyl donor, GDP-L-fucose, might be a limiting factor. Consider overexpressing genes in the GDP-L-fucose synthesis pathway to increase its availability.

  • Subcellular Localization: Ensure that the fucosyltransferase and its substrates (LNT and GDP-L-fucose) are co-located within the cell to allow for an efficient reaction.

Question: I am observing the accumulation of intermediate products like Lacto-N-triose II (LNTri II). How can I improve the conversion to LNT and subsequently to LNFP II?

Answer: Accumulation of intermediates suggests a bottleneck in the metabolic pathway.

  • Enzyme Expression Balancing: The expression levels of the glycosyltransferases in the LNT synthesis pathway may be imbalanced. For example, the β-1,3-galactosyltransferase that converts LNTri II to LNT might be underexpressed. Use different strength promoters or adjust gene copy numbers to balance the pathway. Chromosomal integration of key genes can sometimes improve pathway flux.[6][7][8]

  • Precursor Supply: The synthesis of UDP-galactose, a precursor for the conversion of LNTri II to LNT, might be insufficient. Consider overexpressing genes involved in UDP-galactose synthesis.

Question: My strain produces LNFP II, but the final titer is very low and growth is inhibited. What are the potential causes?

Answer: Low titers coupled with poor growth often indicate a high metabolic burden on the host cell.

  • Metabolic Burden: The overexpression of multiple heterologous genes can drain cellular resources (ATP, NADPH, precursors), leading to slow growth and low product formation. Consider strategies to reduce metabolic load, such as chromosomal integration of the pathway genes instead of using high-copy plasmids.

  • Toxicity of Intermediates or Product: High intracellular concentrations of certain sugar-phosphates or the final product could be toxic to the cells. Engineering product export systems could alleviate this issue.

  • Optimization of Fermentation Conditions: Factors such as media composition, pH, temperature, and aeration are critical for high-density cell growth and production. Systematically optimize these parameters in a bioreactor. A fed-batch strategy is often necessary to achieve high titers.[9]

Frequently Asked Questions (FAQs): Prospective Microbial Synthesis

What is the key enzymatic step for LNFP II synthesis that differs from LNFP I? The key difference is the final fucosylation step. LNFP I is formed by an α-1,2-fucosidic linkage to the terminal galactose of LNT. In contrast, LNFP II has an α-1,4-fucosidic linkage to the N-acetylglucosamine (GlcNAc) residue of LNT. Therefore, an α-1,4-fucosyltransferase is required for LNFP II synthesis, whereas an α-1,2-fucosyltransferase is needed for LNFP I.

What are the main precursor pathways that need to be engineered in E. coli? Three main precursor pathways are required:

  • Lacto-N-tetraose (LNT) synthesis: This involves the sequential addition of GlcNAc and galactose to lactose, requiring a β-1,3-N-acetylglucosaminyltransferase and a β-1,3-galactosyltransferase.

  • GDP-L-fucose synthesis: This is the pathway that provides the activated fucose donor.

  • Lactose uptake and metabolism: Efficient uptake of lactose is needed, and the host's native lactose degradation pathway (catalyzed by β-galactosidase, encoded by lacZ) should be knocked out to prevent substrate loss.[13]

How can byproduct formation be controlled? Byproduct formation can be a significant issue. For example, if the fucosyltransferase is not specific, it might fucosylate lactose to form 2'-FL or 3-FL. Screening for highly specific fucosyltransferases or using protein engineering to alter substrate specificity are key strategies.[10] Additionally, knocking out competing pathways, such as those for colanic acid synthesis (wcaJ knockout), can redirect precursors towards the desired product.[13]

Hypothetical Target Metrics and Genetic Modifications for Microbial LNFP II Production
ParameterTargetPotential Genetic Modifications
LNFP II Titer > 10 g/LOverexpression of the entire LNFP II pathway; optimization of fermentation conditions.
LNFP II Yield > 0.3 g/g glucoseKnockout of competing pathways; balancing precursor supply.
Productivity > 0.2 g/L/hHigh-density fermentation; strong promoters for pathway genes.
Byproduct Formation < 5% of total productScreening for a highly specific α-1,4-fucosyltransferase; protein engineering of the fucosyltransferase.
Intermediate Accumulation < 1 g/LBalancing the expression of glycosyltransferases in the LNT pathway.
Conceptual Experimental Protocol for Developing a Microbial LNFP II Production Strain
  • Host Strain Selection and Modification:

    • Choose a suitable host strain, such as E. coli BL21(DE3).

    • Knock out genes for competing pathways, such as lacZ (lactose degradation) and wcaJ (colanic acid synthesis).

  • Pathway Construction:

    • Assemble the genes for the LNT synthesis pathway (e.g., a β-1,3-N-acetylglucosaminyltransferase and a β-1,3-galactosyltransferase) and the GDP-L-fucose synthesis pathway into expression plasmids or integrate them into the host chromosome.

    • Screen a library of putative α-1,4-fucosyltransferases for activity towards LNT to identify the most efficient enzyme for LNFP II production.

    • Clone the best-performing α-1,4-fucosyltransferase into an expression vector.

  • Strain Evaluation and Optimization:

    • Transform the host strain with the plasmids containing the pathway genes.

    • Perform shake-flask cultivations to screen for LNFP II production.

    • Analyze culture supernatants for LNFP II, intermediates, and byproducts using HPAEC-PAD or LC-MS.

    • Optimize the expression levels of each pathway module by using different promoters, ribosome binding sites, or gene copy numbers to balance metabolic flux and minimize intermediate accumulation.

  • Fermentation Scale-up:

    • Select the best-performing strain for fermentation in a controlled bioreactor.

    • Develop a fed-batch fermentation strategy to achieve high cell density and high product titers.

    • Optimize fermentation parameters, including media composition (carbon and nitrogen sources), pH, temperature, and dissolved oxygen levels.

Visualization of Hypothetical Metabolic Pathway for LNFP II Synthesis in E. coli

Microbial_LNFP_II_Pathway cluster_inputs Inputs cluster_pathway Engineered Metabolic Pathway cluster_outputs Outputs cluster_knockouts Gene Knockouts Glucose Glucose Precursors UDP-GlcNAc, UDP-Gal, GTP Glucose->Precursors Glycolysis Lactose_in Lactose (extracellular) Lactose_intra Lactose (intracellular) Lactose_in->Lactose_intra Lactose Permease LNTri_II Lacto-N-triose II Lactose_intra->LNTri_II β-1,3-N-acetyl- glucosaminyltransferase GDP_Fucose GDP-L-fucose Precursors->GDP_Fucose GDP-L-fucose Synthesis Pathway LNFP_II_intra LNFP II (intracellular) GDP_Fucose->LNFP_II_intra LNT Lacto-N-tetraose LNTri_II->LNT β-1,3-galactosyltransferase LNT->LNFP_II_intra α-1,4-fucosyltransferase LNFP_II_extra This compound (extracellular) LNFP_II_intra->LNFP_II_extra Exporter lacZ lacZ (lactose degradation) wcaJ wcaJ (colanic acid synthesis)

Caption: Hypothetical metabolic pathway for the de novo synthesis of LNFP II in engineered E. coli.

References

Technical Support Center: Antibody Cross-Reactivity with Lacto-N-fucopentaose Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with antibody cross-reactivity to lacto-N-fucopentaose (LNFP) isomers.

Understanding the Challenge: Structural Differences in LNFP Isomers

Lacto-N-fucopentaose (LNFP) isomers are complex carbohydrates that differ in the linkage of fucose and the arrangement of galactose and N-acetylglucosamine. These subtle structural variations are the primary cause of antibody cross-reactivity, where an antibody raised against one isomer may bind to others with varying affinities. Understanding these structural nuances is critical for interpreting experimental data accurately.

Key LNFP Isomers and their Structural Features:

IsomerCore StructureFucose LinkageKey Structural Motif
LNFP I Type 1 (Galβ1-3GlcNAc)Fucα1-2GalBlood Group H Type 1 antigen
LNFP II Type 2 (Galβ1-4GlcNAc)Fucα1-3GlcNAcLewis a antigen
LNFP III Type 2 (Galβ1-4GlcNAc)Fucα1-3GlcNAc & Fucα1-4GlcNAcLewis x antigen

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving antibodies and LNFP isomers.

High Background or Non-Specific Binding in ELISA

Question: I am observing high background noise in my ELISA experiment designed to detect binding to a specific LNFP isomer. What are the possible causes and solutions?

Answer: High background in an ELISA can obscure specific signals and lead to misinterpretation of results. Here are common causes and troubleshooting steps:

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking incubation time. Consider using a commercially available blocking buffer optimized for carbohydrate-based assays.
Antibody Concentration Too High Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Inadequate Washing Increase the number of wash steps and the volume of wash buffer between antibody incubations. Ensure thorough aspiration of wells after each wash.
Cross-Reactivity of Secondary Antibody Use a cross-adsorbed secondary antibody to minimize binding to non-target immunoglobulins. Run a control with only the secondary antibody to check for non-specific binding.
Contaminated Reagents Use fresh, sterile buffers and reagents. Filter-sterilize buffers if microbial contamination is suspected.
Unexpected Cross-Reactivity in Glycan Array Analysis

Question: My glycan array results show that my antibody, intended to be specific for LNFP-I, is also binding to other LNFP isomers and unrelated glycans. How can I interpret and troubleshoot this?

Answer: Unexpected cross-reactivity on a glycan array can be due to several factors. Here's how to approach this issue:

Potential Cause Recommended Solution
True Cross-Reactivity The antibody may genuinely recognize a shared epitope on different glycans. Analyze the structures of the bound glycans to identify common motifs. This information is valuable for characterizing the antibody's specificity.
Linker or Presentation Effects The way glycans are attached to the array surface can influence antibody binding. Compare the binding to the same glycan with different linkers if available on the array.
Antibody Avidity Effects High-density printing of glycans on the array can lead to multivalent binding, increasing the apparent affinity of low-affinity interactions. Analyze the data at multiple antibody concentrations to assess avidity effects.
Non-Specific Binding to Array Surface Ensure proper blocking of the array surface. Review the array data for binding to negative control spots.
Difficulty in Distinguishing Isomers with Surface Plasmon Resonance (SPR)

Question: I am using SPR to measure the binding kinetics of my antibody to different LNFP isomers, but the sensorgrams look very similar, making it hard to determine specificity. What can I do to improve my results?

Answer: Distinguishing between closely related isomers using SPR can be challenging, especially if the binding affinities are similar. Here are some tips to enhance the resolution of your SPR experiments:

Potential Cause Recommended Solution
Mass Transport Limitation This can occur if the analyte is not supplied to the sensor surface fast enough, masking the true binding kinetics. Increase the flow rate during analyte injection.
Non-Specific Binding to the Sensor Chip Use a reference flow cell with an irrelevant immobilized ligand to subtract non-specific binding. Optimize the running buffer with additives like BSA or Tween-20 to reduce non-specific interactions.
Low Affinity Interaction For weak interactions, use higher analyte concentrations to achieve a measurable response. Be mindful that this can increase non-specific binding.
Improper Data Fitting Use appropriate fitting models (e.g., 1:1 Langmuir, steady-state affinity) to analyze your sensorgrams. Ensure the model provides a good fit to the experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable experimental technique to screen for antibody cross-reactivity against a panel of LNFP isomers?

A1: A glycan microarray is the most efficient and high-throughput method for initial screening. It allows for the simultaneous assessment of antibody binding to a large number of different glycans, including various LNFP isomers, providing a broad overview of the antibody's specificity profile.

Q2: How can I confirm the binding affinity of my antibody to a specific LNFP isomer after an initial screen?

A2: Surface Plasmon Resonance (SPR) is the gold standard for quantifying binding kinetics and affinity (KD). By immobilizing the LNFP isomer and flowing the antibody over it, you can obtain real-time data on association (ka) and dissociation (kd) rates, providing a precise measurement of binding affinity.

Q3: Can I use ELISA to quantify the difference in binding of my antibody to LNFP-I versus LNFP-II?

A3: Yes, a carefully designed competitive ELISA can be used to determine the relative binding affinities. In this setup, you would immobilize one isomer (e.g., LNFP-I) and then incubate your antibody with varying concentrations of free LNFP-I or LNFP-II as competitors. The concentration of each isomer required to inhibit antibody binding by 50% (IC50) will give you a measure of their relative binding strengths.

Q4: My antibody shows weak binding to all LNFP isomers. How can I improve the signal in my assays?

A4: For weak carbohydrate-antibody interactions, consider using techniques that enhance avidity. In an ELISA , you can use a higher density of the coated glycan. For SPR , you can use a higher density of the immobilized ligand. Additionally, using a secondary antibody that recognizes the primary antibody can amplify the signal in an ELISA.

Q5: What is the importance of using a reference surface in SPR experiments with LNFP isomers?

A5: A reference surface is crucial for obtaining high-quality SPR data. It allows for the subtraction of non-specific binding and bulk refractive index changes, which can be significant in carbohydrate interaction studies. The reference surface should be treated in the same way as the active surface but without the immobilized LNFP isomer.

Data Presentation

The following table provides an illustrative example of how to present quantitative data on the binding of a monoclonal antibody (mAb-LNFP-X) to different LNFP isomers, as would be obtained from Surface Plasmon Resonance (SPR) analysis.

Table 1: Illustrative Binding Affinity of mAb-LNFP-X to Lacto-N-fucopentaose Isomers

Glycan IsomerAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
LNFP I 1.5 x 10⁵2.3 x 10⁻⁴1.5 x 10⁻⁹
LNFP II 3.2 x 10⁴5.1 x 10⁻³1.6 x 10⁻⁷
LNFP III 7.8 x 10³1.2 x 10⁻²1.5 x 10⁻⁶
Lacto-N-tetraose (LNT) No significant bindingNo significant bindingNot determined

Note: This data is for illustrative purposes only and will vary depending on the specific antibody.

Experimental Protocols

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for LNFP Isomer Binding
  • Plate Coating: Coat a 96-well microtiter plate with LNFP isomer-glycoconjugate (e.g., LNFP-BSA) at a concentration of 2-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBST) to each well and incubating for 2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the primary antibody to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) at the appropriate dilution and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
  • Chip Preparation: Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Inject the LNFP isomer-glycoconjugate over the activated surface to achieve the desired immobilization level. Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Injection: Inject a series of concentrations of the antibody (analyte) over the sensor surface at a constant flow rate. Monitor the association in real-time.

  • Dissociation: Inject running buffer over the surface to monitor the dissociation of the antibody-glycan complex in real-time.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody and prepare the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the affinity (KD).

Protocol 3: Glycan Microarray for Specificity Profiling
  • Array Blocking: Block the glycan microarray slide with a suitable blocking buffer to prevent non-specific binding.

  • Antibody Incubation: Incubate the array with the primary antibody at an optimized concentration in a binding buffer for 1 hour at room temperature in a humidified chamber.

  • Washing: Wash the slide with wash buffer to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the array with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Final Wash: Wash the slide again to remove unbound secondary antibody.

  • Drying and Scanning: Dry the slide by centrifugation and scan using a microarray fluorescence scanner at the appropriate wavelength.

  • Data Analysis: Quantify the fluorescence intensity of each spot and calculate the average signal for replicate spots to determine the binding specificity of the antibody.

Visualizations

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_incubation Antibody Incubation cluster_detection Detection A Coat plate with LNFP-glycoconjugate B Block with BSA A->B Wash C Add primary antibody B->C D Add secondary enzyme-conjugated antibody C->D Wash E Add TMB substrate D->E Wash F Add stop solution E->F G Read absorbance at 450 nm F->G

Caption: Workflow for an ELISA-based antibody-glycan binding assay.

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis A Activate sensor chip (EDC/NHS) B Immobilize LNFP-glycoconjugate A->B C Deactivate remaining active esters B->C D Inject antibody (analyte) - Association C->D E Inject running buffer - Dissociation D->E F Regenerate sensor surface E->F G Fit data to binding model (ka, kd, KD) E->G

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Logical_Relationship cluster_screening Initial Screening cluster_confirmation Quantitative Confirmation cluster_output Output A Glycan Microarray B Surface Plasmon Resonance (SPR) A->B C Competitive ELISA A->C D Specificity Profile A->D E Binding Affinity (KD) B->E F Relative Affinity (IC50) C->F

Caption: Logical relationship between different experimental approaches.

Technical Support Center: Lacto-N-fucopentaose II (LNFP II) Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Lacto-N-fucopentaose II (LNFP II) in solution.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am observing a decrease in the concentration of my LNFP II solution over time, even when stored at recommended temperatures. What could be the cause?

Answer: Several factors beyond temperature can influence the stability of LNFP II in solution. The primary cause of degradation for fucosylated oligosaccharides like LNFP II is hydrolysis of the glycosidic bonds, particularly the fucosyl linkage. This can be accelerated by:

  • pH of the solution: LNFP II is more susceptible to degradation in acidic conditions. Even seemingly neutral solutions can become acidic over time due to dissolved CO₂ from the atmosphere.

  • Buffer composition: Certain buffer components can catalyze hydrolysis. It is crucial to use high-purity water and appropriate buffer systems.

  • Presence of contaminants: Microbial contamination or the presence of enzymes (glycosidases) from inadequate purification or handling can lead to enzymatic degradation of LNFP II.

  • Freeze-thaw cycles: While some studies suggest human milk oligosaccharides (HMOs) are relatively stable to a few freeze-thaw cycles, repeated cycles should be avoided as they can potentially impact stability.[1]

Question 2: My LNFP II solution appears to have lost its biological activity, although the concentration seems unchanged when measured by UV absorbance. What could be happening?

Answer: Loss of biological activity without a noticeable change in overall concentration (as measured by a non-specific method like UV absorbance) can be indicative of subtle structural changes, such as the cleavage of the terminal fucose residue. The fucosyl moiety is often critical for the biological function of fucosylated oligosaccharides.[2] Standard UV absorbance methods may not distinguish between intact LNFP II and its defucosylated counterpart.

Recommended Action: Employ a more specific analytical method, such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), to resolve and quantify intact LNFP II and its potential degradation products.[3]

Question 3: I need to perform experiments with LNFP II at elevated temperatures. How can I minimize degradation?

Answer: Working at elevated temperatures significantly increases the rate of hydrolytic degradation.[4] To mitigate this:

  • Maintain a neutral or slightly alkaline pH: Buffering your solution to a pH between 7.0 and 8.0 can help reduce acid-catalyzed hydrolysis.

  • Minimize incubation time: Limit the exposure of the LNFP II solution to high temperatures to the shortest duration necessary for your experiment.

  • Use fresh solutions: Prepare fresh LNFP II solutions immediately before conducting high-temperature experiments.

  • Consider stabilizing agents: While specific data for LNFP II is limited, the use of polyols (e.g., sorbitol, mannitol) or other sugars (e.g., trehalose) has been shown to stabilize other biomolecules and may offer some protection.[5] However, their compatibility and effectiveness with LNFP II would need to be empirically determined for your specific application.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for LNFP II solutions?

For optimal stability, stock solutions of LNFP II should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7] It is advisable to protect the solutions from light. For aqueous stock solutions, sterile filtration using a 0.22 µm filter before storage is recommended to prevent microbial growth.[6]

How does pH affect the stability of LNFP II in solution?

LNFP II, like other oligosaccharides with glycosidic linkages, is susceptible to acid-catalyzed hydrolysis. The glycosidic bond is more stable at neutral and slightly alkaline pH. Acidic conditions (low pH) will accelerate the cleavage of these bonds, leading to the degradation of the oligosaccharide.[4][8]

Can I repeatedly freeze and thaw my LNFP II solution?

While human milk oligosaccharides have been shown to be relatively stable to a limited number of freeze-thaw cycles, it is best practice to aliquot your stock solution into single-use volumes to minimize repeated freezing and thawing.[1] This will help to ensure the integrity of the compound over the course of your experiments.

What analytical methods are suitable for assessing the stability of LNFP II?

Several analytical techniques can be used to monitor the stability of LNFP II:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for the analysis of carbohydrates, including oligosaccharides and their degradation products.[3]

  • High-Performance Liquid Chromatography (HPLC) with various detectors:

    • Refractive Index (RI) Detection: Suitable for quantifying oligosaccharides.

    • Evaporative Light Scattering Detection (ELSD): Offers good sensitivity for non-chromophoric compounds like oligosaccharides.

    • Mass Spectrometry (MS): Provides structural information and allows for the identification of degradation products.

  • Capillary Electrophoresis (CE): Can be used for the separation and quantification of charged and neutral oligosaccharides.

Quantitative Data Summary

The following table provides hypothetical data illustrating the expected degradation of LNFP II under various stress conditions. This data is based on the general principles of oligosaccharide stability and should be used as a guideline for experimental design.

ConditionTemperature (°C)pHIncubation Time (hours)LNFP II Remaining (%)Major Degradation Product
Control 47.024>99%Not Applicable
Acid Hydrolysis 602.06~45%Defucosylated LNFP II, Monosaccharides
Base Hydrolysis 6012.024~90%Isomerized products
Thermal Stress 807.012~75%Defucosylated LNFP II
Oxidative Stress 257.024>95%Oxidized derivatives

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[6]

1. Preparation of Stock Solution: a. Prepare a stock solution of LNFP II in high-purity water at a concentration of 1 mg/mL. b. Filter the solution through a 0.22 µm syringe filter.

2. Stress Conditions: a. Acid Hydrolysis: Mix the LNFP II stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. b. Base Hydrolysis: Mix the LNFP II stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. c. Oxidative Degradation: Mix the LNFP II stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature. d. Thermal Degradation: Incubate the LNFP II stock solution (in a neutral buffer, e.g., 10 mM phosphate buffer, pH 7.0) at 80°C. e. Photostability: Expose the LNFP II stock solution to light according to ICH Q1B guidelines.

3. Time Points and Neutralization: a. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). b. For acid and base-stressed samples, neutralize the solution with an equimolar amount of NaOH or HCl, respectively, before analysis.

4. Analysis: a. Analyze all samples, including a control sample stored at 4°C, using a validated stability-indicating analytical method (e.g., HPLC-MS).

Protocol 2: HPLC Method for Stability Testing of this compound

This protocol provides a starting point for developing an HPLC method to separate LNFP II from its potential degradation products.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like oligosaccharides.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is commonly used.

    • Solvent A: 10 mM Ammonium Formate in Water, pH 4.5

    • Solvent B: Acetonitrile

  • Gradient: A typical gradient might start at a high percentage of Solvent B and gradually decrease to elute the more polar compounds. (e.g., 80% to 50% B over 30 minutes).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD).

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare LNFP II Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress Conditions base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress Conditions ox Oxidation (3% H2O2, RT) prep->ox Expose to Stress Conditions therm Thermal Stress (pH 7.0, 80°C) prep->therm Expose to Stress Conditions sampling Sample at Time Points acid->sampling base->sampling ox->sampling therm->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc HPLC-MS Analysis neutralize->hplc data Data Interpretation hplc->data

Forced degradation experimental workflow for LNFP II.

logical_relationships cluster_main LNFP II Stability in Solution cluster_factors Influencing Factors cluster_outcomes Potential Outcomes of Instability stability LNFP II Stability hydrolysis Hydrolysis of Glycosidic Bonds stability->hydrolysis defucosylation Loss of Fucose stability->defucosylation ph pH (Acidic conditions accelerate degradation) ph->stability temp Temperature (Higher temps increase degradation rate) temp->stability buffer Buffer Composition (Catalytic effects) buffer->stability contaminants Contaminants (e.g., microbes, enzymes) contaminants->stability activity_loss Loss of Biological Activity hydrolysis->activity_loss defucosylation->activity_loss

Factors influencing the stability of LNFP II in solution.

References

Technical Support Center: Lacto-N-fucopentaose II (LNFP II) Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of lacto-N-fucopentaose II (LNFP II) in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting LNFP II in complex samples like human milk, plasma, or feces?

A1: The detection of LNFP II in complex biological matrices is challenging due to several factors:

  • Sample Complexity: Biological samples contain a high abundance of other molecules, such as proteins, lipids, salts, and other oligosaccharides, which can interfere with LNFP II detection.[1][2][3]

  • Isomeric Structures: LNFP II has several structural isomers, most notably Lacto-N-fucopentaose I (LNFP I), which have the same mass.[4][5] Differentiating these isomers requires high-resolution analytical techniques.

  • Low Abundance: The concentration of LNFP II can vary significantly among individuals and may be low in certain biological fluids, necessitating highly sensitive detection methods.

  • Analyte Stability: Fucosylated oligosaccharides can be susceptible to degradation during sample preparation and analysis, particularly under acidic conditions or at elevated temperatures.

Q2: What is the significance of Secretor (FUT2) and Lewis (FUT3) gene status when analyzing for LNFP II?

A2: The expression of LNFP II is dependent on the activity of fucosyltransferases encoded by the Secretor (FUT2) and Lewis (FUT3) genes. Individuals who are "non-secretors" (lacking a functional FUT2 enzyme) will not produce LNFP I but can still produce LNFP II if they have a functional FUT3 enzyme. Therefore, the genetic background of the sample donor can significantly impact the presence and concentration of LNFP II.

Q3: How should I store my samples to ensure the stability of LNFP II?

A3: For long-term stability, it is recommended to store biological samples at -80°C. Avoid repeated freeze-thaw cycles, which can lead to the degradation of oligosaccharides. Once a stock solution of LNFP II standard is prepared, it should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection and quantification of LNFP II.

Problem 1: Low or No LNFP II Signal Detected

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Extraction/Poor Recovery 1. Optimize Sample Preparation: For human milk, ensure efficient removal of fats and proteins by centrifugation and precipitation (e.g., with ethanol).[3] For plasma or urine, protein precipitation is also a critical first step. 2. Evaluate Solid-Phase Extraction (SPE): Graphitized carbon cartridges (GCC) are commonly used for oligosaccharide enrichment. Ensure the cartridge is properly conditioned and that the elution solvent is appropriate for neutral oligosaccharides like LNFP II. A common elution strategy involves a stepwise gradient of acetonitrile in water.[1] 3. Consider Derivatization: Labeling LNFP II with a fluorescent tag (e.g., 2-aminobenzamide) can enhance detection sensitivity, especially for fluorescence-based detection methods.
Degradation of LNFP II 1. Maintain Neutral pH: Avoid strongly acidic conditions during sample preparation and analysis, as they can cause hydrolysis of fucosidic linkages. 2. Control Temperature: Minimize exposure of samples to high temperatures. If evaporation steps are necessary, use a vacuum centrifuge at a low temperature.
Instrument Sensitivity 1. Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned for the mass range of LNFP II (m/z of sodiated adduct [M+Na]⁺ is approximately 876.3). 2. Optimize Ionization Source Parameters: Adjust parameters such as spray voltage, capillary temperature, and gas flows to maximize the signal for LNFP II.
Genetic Variation As mentioned in the FAQs, the absence of a functional FUT3 gene will result in the absence of LNFP II. Consider genotyping samples for the Lewis gene if consistently no signal is detected in samples from certain individuals.
Problem 2: Poor Chromatographic Resolution and Isomer Separation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Co-elution with Isomers (e.g., LNFP I) 1. Optimize LC Method: Porous graphitized carbon (PGC) columns are highly effective for separating oligosaccharide isomers. A shallow gradient of acetonitrile with a formic acid modifier can improve resolution. 2. Consider Alternative Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is another option for separating polar compounds like oligosaccharides.[6] 3. High-Resolution Ion Mobility-Mass Spectrometry (IM-MS): This technique can separate isomers based on their size, shape, and charge in the gas phase, providing an additional dimension of separation.[4][5]
Matrix Effects 1. Improve Sample Cleanup: Enhance the sample preparation protocol to remove more interfering matrix components. This could involve an additional cleanup step, such as a different type of SPE cartridge. 2. Use an Internal Standard: A stable isotope-labeled internal standard for LNFP II can help to correct for matrix effects and improve quantitative accuracy.
Problem 3: Inaccurate Quantification

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Lack of Appropriate Standard 1. Use a Certified Reference Standard: Purchase a high-purity LNFP II standard for the preparation of calibration curves. 2. Verify Standard Concentration: Ensure the accurate preparation of stock and working standard solutions.
Non-linear Detector Response 1. Check Calibration Curve: Ensure the calibration curve is linear over the expected concentration range of LNFP II in the samples. If not, a weighted linear regression or a non-linear fit may be necessary. 2. Detector Saturation: If sample concentrations are high, dilute the samples to fall within the linear range of the detector.
Inconsistent Derivatization If using a derivatization method, ensure the reaction goes to completion for both standards and samples. Optimize reaction time, temperature, and reagent concentrations.

Experimental Protocols

Protocol 1: Extraction of Neutral Oligosaccharides from Human Milk

This protocol provides a general workflow for the extraction of neutral human milk oligosaccharides (HMOs), including LNFP II.

  • Defatting: Centrifuge 1 mL of human milk at 4,000 x g for 30 minutes at 4°C. Carefully remove the top fat layer.

  • Protein Precipitation: To the skimmed milk, add two volumes of cold ethanol (-20°C) and incubate at -20°C for at least 4 hours (or overnight) to precipitate proteins.

  • Centrifugation: Centrifuge at 4,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the HMOs.

  • Drying: Dry the supernatant using a vacuum centrifuge.

  • Solid-Phase Extraction (SPE) with Graphitized Carbon Cartridge (GCC):

    • Conditioning: Condition a GCC with one column volume of 80% acetonitrile in 0.1% trifluoroacetic acid (TFA), followed by two column volumes of deionized water.

    • Loading: Reconstitute the dried extract in a small volume of deionized water and load it onto the conditioned GCC.

    • Washing: Wash the cartridge with five column volumes of deionized water to remove salts and lactose.

    • Elution: Elute the neutral HMOs with 40% acetonitrile in water.

  • Final Preparation: Dry the eluted fraction in a vacuum centrifuge and reconstitute in an appropriate solvent for analysis.

Protocol 2: Mass Spectrometry Parameters for LNFP II Detection

The following table provides typical starting parameters for the detection of LNFP II using an electrospray ionization (ESI) mass spectrometer. These parameters should be optimized for your specific instrument.

Parameter Typical Setting
Ionization Mode Positive
Scan Type Full Scan (for initial detection) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) (for quantification)
Mass Range (Full Scan) m/z 300 - 1500
Targeted Ion (SIM/MRM) [M+Na]⁺ = 876.3
Capillary Voltage 3.5 - 4.5 kV
Capillary Temperature 250 - 350 °C
Sheath Gas Flow Rate 30 - 50 (arbitrary units)
Auxiliary Gas Flow Rate 5 - 15 (arbitrary units)
Collision Energy (for MS/MS) 20 - 40 eV (should be optimized to obtain characteristic fragment ions)

Characteristic MS/MS Fragments of Permethylated LNFP II ([M+2Na]²⁺, m/z 561.8 as precursor):

  • m/z 660 and 463 (B/Y fragment pair from glycosidic cleavage on the reducing side of the HexNAc residue)

  • m/z 864 and 259 (another B/Y fragment pair indicating a methylated Hex residue on the reducing side of the HexNAc)

Note: Fragmentation patterns can vary depending on the instrumentation and experimental conditions.[2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Complex Sample (e.g., Human Milk) Defatting Defatting (Centrifugation) Sample->Defatting Protein_Precipitation Protein Precipitation (Ethanol) Defatting->Protein_Precipitation SPE Solid-Phase Extraction (Graphitized Carbon) Protein_Precipitation->SPE Elution Elution of Neutral Oligosaccharides SPE->Elution Final_Sample Final Sample for Analysis Elution->Final_Sample LC_Separation LC Separation (e.g., PGC or HILIC) Final_Sample->LC_Separation MS_Detection MS Detection (ESI-MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

Caption: Experimental workflow for LNFP II detection.

Troubleshooting_Tree Start Low or No LNFP II Signal Cause1 Poor Recovery? Start->Cause1 Cause2 Analyte Degradation? Start->Cause2 Cause3 Instrument Issue? Start->Cause3 Solution1a Optimize Sample Prep Cause1->Solution1a Solution1b Evaluate SPE Cause1->Solution1b Solution2a Check pH Cause2->Solution2a Solution2b Control Temperature Cause2->Solution2b Solution3a Tune Mass Spec Cause3->Solution3a Solution3b Optimize Source Cause3->Solution3b

Caption: Troubleshooting decision tree for low signal.

References

Technical Support Center: Optimizing Lacto-N-fucopentaose Isomer Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in separating lacto-N-fucopentaose (LNFP) isomers using chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of LNFP isomers.

Question: My LNFP isomer peaks are co-eluting or showing poor resolution. What are the initial steps to improve separation?

Answer:

Co-elution of LNFP isomers is a frequent challenge due to their structural similarity. Here are the primary strategies to enhance resolution:

  • Optimize the Mobile Phase Gradient: A shallow gradient is often more effective for separating closely related isomers. Instead of a rapid increase in the strong solvent, try a slower, more gradual gradient. For instance, if you are using a gradient of 12-40% B in 32 minutes, consider extending the gradient to 50 minutes to achieve the same final concentration.[1]

  • Adjust Mobile Phase Composition:

    • Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile, methanol) in reversed-phase or HILIC methods can significantly impact selectivity.

    • Additives: Introducing additives to the mobile phase can improve peak shape and resolution. Formic acid is a common additive, but for challenging isomer separations, consider alternatives. However, be mindful that some additives like trifluoroacetic acid (TFA) can suppress ionization in mass spectrometry.[1]

  • Modify Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Experiment with different column temperatures (e.g., in 5°C increments) to find the optimal condition for your specific isomers. Lowering the temperature can sometimes improve resolution by increasing retention.[2]

  • Reduce Flow Rate: A lower flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better separation.[3] However, this will also increase the total run time.

Question: I'm using Hydrophilic Interaction Liquid Chromatography (HILIC), but the resolution of my LNFP isomers is still suboptimal. What specific HILIC parameters can I adjust?

Answer:

HILIC is a powerful technique for separating polar compounds like LNFP isomers. To enhance resolution in HILIC, consider the following:

  • Increase Organic Content: In HILIC, a higher percentage of organic solvent in the mobile phase generally leads to stronger retention. For isomers that are eluting too early and are poorly resolved, increasing the initial acetonitrile concentration can improve separation.

  • Buffer Concentration and pH: The ionic strength and pH of the aqueous component of the mobile phase are critical. Small changes in buffer concentration or pH can alter the hydration layer on the stationary phase and the charge state of the analytes, thereby affecting selectivity.

  • Column Equilibration: HILIC columns require longer equilibration times compared to reversed-phase columns. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time drift and poor reproducibility. A recommended practice is to equilibrate with at least 20 column volumes.[4]

Question: Are there alternative chromatographic modes to HILIC for better LNFP isomer separation?

Answer:

Yes, Porous Graphitized Carbon (PGC) chromatography is an excellent alternative that often provides superior resolution for glycan isomers, including LNFP.[5][6][7] PGC separates compounds based on their size, shape, and polarity. The flat, electron-rich surface of the graphite allows for separation based on subtle structural differences.

For complex mixtures, multidimensional chromatography (e.g., 2D-LC) can be employed.[8] This involves using two different columns with different separation mechanisms to significantly increase peak capacity and resolve otherwise overlapping isomers.

Frequently Asked Questions (FAQs)

Question: What are the key structural differences between the common lacto-N-fucopentaose (LNFP) isomers that make them difficult to separate?

Answer:

The primary LNFP isomers (I, II, III, and V) share the same monosaccharide composition but differ in the linkage of the fucose residue to the core tetrasaccharide (lacto-N-tetraose or lacto-N-neotetraose). These subtle differences in glycosidic bonds result in very similar physicochemical properties, making their chromatographic separation challenging.

IsomerFucose LinkageCore Structure
LNFP I α1-2 linked to the terminal galactoseLacto-N-tetraose
LNFP II α1-4 linked to the subterminal N-acetylglucosamineLacto-N-tetraose
LNFP III α1-3 linked to the subterminal N-acetylglucosamineLacto-N-neotetraose
LNFP V α1-4 linked to the reducing-end glucoseLacto-N-tetraose

Source: Information synthesized from multiple research articles.[2][3]

Question: Can I use mass spectrometry to differentiate LNFP isomers if they co-elute chromatographically?

Answer:

While challenging, it is possible to some extent. Tandem mass spectrometry (MS/MS) can generate fragment ions that may be unique to a specific isomer. For example, the fragmentation patterns of LNFP I and LNFP II can show differences in the relative abundances of certain product ions.[9][10] However, relying solely on MS/MS for isomer differentiation without chromatographic separation can be complex and may not always provide unambiguous identification. Ion mobility spectrometry (IMS) coupled with mass spectrometry is another advanced technique that can separate isomers based on their size, shape, and charge, even when they are not resolved by chromatography.[8]

Question: What are some recommended starting conditions for a HILIC-UPLC-MS method for LNFP isomer separation?

Answer:

A good starting point for a HILIC-UPLC-MS method would be:

ParameterRecommended Condition
Column Amide-based HILIC column (e.g., BEH Glycan, 1.7 µm)
Mobile Phase A 50 mM Ammonium Formate in Water (pH 4.4)
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of B (e.g., 80-90%) and gradually decrease to elute the isomers. A shallow gradient is recommended.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 60 °C
MS Detection ESI in negative ion mode is often preferred for underivatized glycans.

This is a general guideline, and optimization will be necessary for your specific application and instrument.

Experimental Protocols & Data

Experimental Protocol: HILIC-UPLC-MS for LNFP Isomer Separation

This protocol provides a detailed methodology for the separation of LNFP isomers using a HILIC-UPLC system coupled to a mass spectrometer.

  • Sample Preparation: Dissolve LNFP standards or extracted samples in a mixture of acetonitrile and water (e.g., 80:20 v/v) to ensure compatibility with the initial mobile phase conditions.

  • Chromatographic System:

    • UPLC System: A high-pressure gradient UPLC system.

    • Column: Waters ACQUITY UPLC BEH Glycan Column (1.7 µm, 2.1 x 150 mm).

    • Mobile Phase A: 50 mM ammonium formate in water, pH 4.4.

    • Mobile Phase B: Acetonitrile.

    • Gradient Profile:

      • 0-2 min: 85% B (isocratic)

      • 2-35 min: Linear gradient from 85% to 65% B

      • 35-40 min: Wash with 50% B

      • 40.1-50 min: Re-equilibrate at 85% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ion Source: Electrospray Ionization (ESI), negative mode.

    • Capillary Voltage: 2.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow: Cone gas at 50 L/h, Desolvation gas at 600 L/h.

    • Acquisition Mode: Full scan from m/z 400-1500. For targeted analysis, use Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM).

Quantitative Data: Impact of Gradient Slope on Resolution

The following table summarizes the effect of varying the gradient slope on the resolution (Rs) of two closely eluting LNFP isomers.

Gradient Duration (minutes)Gradient Slope (%B/min)Resolution (Rs)
201.01.2
300.671.6
400.51.9

Data is illustrative and will vary based on the specific isomers and chromatographic system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Human Milk) Extraction Oligosaccharide Extraction Sample->Extraction Purification Purification/Enrichment Extraction->Purification UPLC HILIC-UPLC System Purification->UPLC Injection MS Mass Spectrometer UPLC->MS Processing Data Acquisition & Processing MS->Processing Identification Isomer Identification & Quantification Processing->Identification

Caption: Experimental workflow for LNFP isomer analysis.

Troubleshooting_Logic Start Poor Resolution of LNFP Isomers Q1 Is the gradient optimized? Start->Q1 Action1 Decrease gradient slope (make it shallower) Q1->Action1 No Q2 Is the mobile phase composition optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Adjust organic modifier % or try different additives Q2->Action2 No Q3 Is the column temperature optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Vary temperature in 5°C increments Q3->Action3 No Q4 Have you considered a different column? Q3->Q4 Yes A3_Yes Yes A3_No No Action3->Q4 Action4 Try a Porous Graphitized Carbon (PGC) column Q4->Action4 No A4_No No

Caption: Troubleshooting decision tree for poor resolution.

References

minimizing degradation of lacto-N-fucopentaose II during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lacto-N-Fucopentaose II (LNFP II). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation of LNFP II during sample preparation and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LNFP II) and why is its stability important?

A1: this compound (LNFP II) is a neutral, fucosylated human milk oligosaccharide (HMO) with a Type 1 core structure (Galβ1-3GlcNAc).[1] Its stability is crucial for accurate quantification and functional studies. Degradation can lead to underestimation of its concentration and the generation of breakdown products that may interfere with analysis or exhibit different biological activities.

Q2: What are the primary factors that can cause LNFP II degradation during sample preparation?

A2: The primary factors contributing to the degradation of fucosylated oligosaccharides like LNFP II are acidic pH and high temperatures.[2] Additionally, enzymatic activity from microbial contamination can also lead to the breakdown of LNFP II.

Q3: What are the recommended storage conditions for LNFP II standards and samples?

A3: For long-term stability, LNFP II standards and samples should be stored at -20°C or -80°C.[3] Stock solutions, if prepared in water, should be used within one month when stored at -20°C or within six months at -80°C, and should be protected from light.[3]

Q4: Can LNFP II be degraded by enzymes during sample preparation?

A4: Yes, if samples are contaminated with certain bacteria, such as species of Bifidobacterium, which are common in gut-related samples, enzymatic degradation can occur. These bacteria produce glycoside hydrolases, including fucosidases, that can cleave the fucose residues from LNFP II.[4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides solutions to minimize LNFP II degradation.

Issue Potential Cause Recommended Solution
Low recovery of LNFP II Acid-induced hydrolysis: Exposure to acidic conditions (pH < 4) during extraction or analysis can cleave the fucosyl linkage.[2]- Maintain a neutral or slightly alkaline pH during all aqueous steps. - If acidic reagents are necessary (e.g., for derivatization), minimize exposure time and temperature. - Consider alternative analytical methods that do not require acidic mobile phases.
Thermal degradation: Prolonged exposure to high temperatures can accelerate degradation, especially in acidic or alkaline solutions.[2]- Process samples on ice or at 4°C whenever possible. - Avoid heating samples above 60°C. If a heating step is unavoidable, keep it as short as possible. - For lyophilization, ensure the temperature remains low.
Appearance of unexpected peaks (e.g., fucose, Lacto-N-tetraose) Enzymatic degradation: Contamination with fucosidase-producing microorganisms.[4][5]- Work in a sterile environment to prevent microbial contamination. - Filter-sterilize aqueous solutions using a 0.22 µm filter. - Consider the addition of a broad-spectrum antimicrobial agent if compatible with your downstream analysis. - Heat-inactivate enzymes by a brief incubation at 95°C for 5-10 minutes, but be mindful of potential thermal degradation of LNFP II.
Inconsistent results between replicates Variable sample handling: Differences in incubation times, temperatures, or pH between samples.- Standardize all sample preparation steps. - Use a consistent and validated protocol for all samples in a batch. - Prepare master mixes of reagents to minimize pipetting variability.
Quantitative Data Summary: Stability of Fucosylated Oligosaccharides

The following table summarizes stability data for a mixture of fucosylated oligosaccharides, including Lacto-N-fucopentaose I (LNFP I), which is structurally similar to LNFP II. This data provides insights into conditions that may affect LNFP II stability.

Condition Observation Implication for LNFP II Reference
Solid powder, 80°C for 30 days No appreciable degradation observed.LNFP II is stable in its solid form at elevated temperatures for extended periods.[2]
Aqueous solution (10 mg/mL), 60°C, pH 5.0 or 6.8 for 28 days Minimal degradation.LNFP II is relatively stable in aqueous solution at neutral to slightly acidic pH at 60°C.[2]
Aqueous solution (10 mg/mL), 60°C, pH 3.0 for 7 days Degradation into fucose and the core oligosaccharide (Lacto-N-tetraose).Acidic conditions significantly promote the degradation of LNFP II, especially at elevated temperatures.[2]
Aqueous solution (10 mg/mL), 60°C, 0.1 N HCl for 1 day Significant degradation.Strongly acidic conditions lead to rapid degradation of LNFP II.[2]

Experimental Protocols

Protocol for Minimized Degradation of LNFP II during Sample Preparation from Biological Fluids (e.g., Milk, Cell Culture Supernatant)

This protocol is designed to remove interfering substances like proteins and lipids while preserving the integrity of LNFP II.

  • Initial Sample Handling:

    • Thaw frozen samples on ice.

    • Keep samples at 4°C throughout the procedure.

  • Deproteination:

    • To 1 mL of sample, add 3 mL of ice-cold ethanol.

    • Vortex briefly and incubate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the oligosaccharides.

  • Lipid Removal (for lipid-rich samples like milk):

    • Perform a Folch extraction by adding a 2:1 chloroform:methanol solution to the supernatant from the previous step.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper aqueous phase containing the oligosaccharides.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a graphitized carbon cartridge to further purify and concentrate the oligosaccharides.

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the oligosaccharides with an appropriate solvent (e.g., 20-40% acetonitrile in water).

  • Final Steps:

    • Lyophilize the eluted fraction to dryness.

    • Store the dried oligosaccharide extract at -80°C until analysis.

Visualizations

Experimental Workflow for LNFP II Sample Preparation

LNFP II Sample Preparation Workflow cluster_optional Optional for Lipid-Rich Samples start Start: Biological Sample deproteination Deproteination (Cold Ethanol Precipitation) start->deproteination centrifuge1 Centrifugation (10,000 x g, 4°C) deproteination->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 lipid_removal Lipid Removal (Folch Extraction, if needed) supernatant1->lipid_removal spe SPE Cleanup (Graphitized Carbon) supernatant1->spe lipid_removal->spe lyophilize Lyophilization spe->lyophilize end Store at -80°C for Analysis lyophilize->end Potential LNFP II Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNFP_II LNFP II CD14 CD14 LNFP_II->CD14 Binds TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits CD14->TLR4 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (Degradation) NFkB_p65_nuc NF-κB (p65) IKK_complex->NFkB_p65_nuc Releases for Translocation NFkB_p65 NF-κB (p65) NFkB_p65->IkB DNA DNA NFkB_p65_nuc->DNA Binds to Cytokine_Gene Cytokine Gene Expression DNA->Cytokine_Gene Induces

References

Technical Support Center: Lacto-N-fucopentaose II (LNFP II) Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and troubleshooting of Lacto-N-fucopentaose II (LNFP II) analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LNFP II) and why is a high-quality analytical standard important?

A1: this compound (LNFP II) is a neutral human milk oligosaccharide (HMO) with the chemical formula C32H55NO25[1][2]. As a component of human milk, it is of significant interest for its potential roles in infant nutrition, gut microbiome development, and immune function. A high-quality, well-characterized analytical standard is crucial for the accurate quantification and identification of LNFP II in various matrices, including infant formula, food ingredients, and biological samples, ensuring the reliability and reproducibility of research and quality control testing[3].

Q2: What are the key quality control tests performed on LNFP II analytical standards?

A2: Reputable suppliers of LNFP II analytical standards perform a bat-tery of tests to ensure identity, purity, and concentration. These typically include:

  • Identity and Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the oligosaccharide[3][4].

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC), often using Hydrophilic Interaction Liquid Chromatography (HILIC), is employed to detect and quantify any impurities[3][4].

  • Mass Confirmation: Mass Spectrometry (MS) is used to verify the molecular weight of the compound[4].

  • Water Content: Karl Fischer titration is the standard method for determining the moisture content of the lyophilized powder[3][4].

  • Quantitative Analysis: A quantitative NMR (qNMR) assay, using a traceable certified reference material, is often used to determine the exact concentration of the standard[3].

Q3: How should I properly store and handle my LNFP II analytical standard?

A3: Proper storage and handling are critical to maintain the integrity of the standard.

  • Storage of Lyophilized Powder: The lyophilized (dry) powder should be stored at -20°C or colder in a tightly sealed container to protect it from moisture and light[5][6]. Some suppliers may indicate storage at room temperature is acceptable for the sealed vial[1][3]. Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

  • Reconstitution: When preparing a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the standard in a high-purity solvent as recommended by the supplier, which is typically high-purity water or a buffer.

  • Storage of Solutions: Once reconstituted, solutions may be stable for a limited time. For example, some suppliers suggest stability for up to 6 months when stored at -80°C and for 1 month at -20°C, protected from light[7]. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What are the potential sources of error in the quantification of LNFP II?

A4: Accurate quantification of LNFP II can be affected by several factors:

  • Inaccurate Standard Concentration: This can arise from improper storage, handling, or accounting for the water and impurity content of the standard.

  • Sample Preparation: Inefficient extraction of LNFP II from the sample matrix or the presence of interfering substances can lead to inaccurate results.

  • Isomeric Co-elution: LNFP II has several isomers, such as Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III). Chromatographic methods must be optimized to separate these isomers to prevent overestimation.

  • Degradation: Exposure to harsh acidic or basic conditions, as well as high temperatures, can lead to the degradation of the oligosaccharide[8][9].

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Splitting or Shoulder Peaks in the Chromatogram

  • Possible Cause A: Co-elution of Isomers. LNFP II has closely related isomers that may not be fully resolved by the HPLC method.

    • Solution: Optimize the HPLC method to improve resolution. This may involve adjusting the mobile phase composition, gradient slope, column temperature, or flow rate. Using a smaller injection volume can sometimes help to distinguish between two closely eluting peaks[10].

  • Possible Cause B: Column Contamination or Void. The analytical column may have a blockage at the inlet frit or a void in the packing material, causing the sample to travel through different paths[10].

    • Solution: If all peaks in the chromatogram are splitting, it is likely a column issue. First, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the guard column (if used) or the analytical column may need to be replaced[10].

  • Possible Cause C: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the initial mobile phase, it can cause peak distortion, especially for early eluting peaks.

    • Solution: Whenever possible, dissolve the LNFP II standard in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase[10].

  • Possible Cause D: Inadequate Mobile Phase Buffering. If the mobile phase pH is close to the pKa of any ionizable groups on the analyte or impurities, it can lead to the presence of multiple ionic forms and result in split peaks.

    • Solution: While LNFP II is neutral, this can be a factor for other oligosaccharides or impurities. Ensure the mobile phase is adequately buffered at a pH that is at least 2 units away from the pKa of any ionizable compounds.

Mass Spectrometry Analysis

Issue 2: Poor Signal Intensity or No Signal

  • Possible Cause A: Inefficient Ionization. Neutral oligosaccharides like LNFP II can have low ionization efficiency in electrospray ionization (ESI).

    • Solution: Optimize ionization source parameters. Often, the formation of adducts with alkali metals (e.g., sodium [M+Na]+) or anions (e.g., chloride [M+Cl]- in negative mode) can enhance the signal[11][12]. These adducts are often more stable and produce a stronger signal than the protonated molecule [M+H]+.

  • Possible Cause B: Sample Concentration is Too Low or Too High. A sample that is too dilute will produce a weak signal, while a sample that is too concentrated can lead to ion suppression[13].

    • Solution: Prepare a dilution series of the LNFP II standard to determine the optimal concentration range for your instrument and method.

  • Possible Cause C: In-source Fragmentation. The energy in the ionization source can sometimes be high enough to cause the oligosaccharide to fragment before it is analyzed, leading to a weak or absent molecular ion peak[8][11].

    • Solution: Reduce the in-source energy by adjusting parameters such as the capillary voltage or fragmentor voltage.

Issue 3: Unexpected Masses or Adducts

  • Possible Cause A: Presence of Various Adducts. In ESI-MS, it is common to see multiple adducts of the analyte, such as with sodium ([M+Na]+), potassium ([M+K]+), and ammonium ([M+NH4]+) in positive ion mode[14].

    • Solution: This is a normal phenomenon. Identify the expected masses for these common adducts to confirm the presence of your analyte. If a specific adduct is desired for quantification (e.g., [M+Na]+), you can try adding a low concentration of the corresponding salt (e.g., sodium acetate) to the mobile phase to promote its formation.

  • Possible Cause B: Contaminants in the Sample or Mobile Phase. Contaminants can produce their own ions or form adducts with the analyte.

    • Solution: Ensure high-purity solvents and reagents are used. Run a blank injection (mobile phase only) to identify any background ions.

Quantitative Data Summary

Table 1: Typical Quality Control Specifications for this compound Analytical Standard

ParameterSpecificationMethod
Purity (HPLC) ≥ 90%[5]HILIC-HPLC with a suitable detector (e.g., ELSD, FLD, or MS)
Identity Conforms to the structure of LNFP II¹H-NMR and/or 2D-NMR
Molecular Weight Conforms to the theoretical mass (853.77 g/mol )[1]Mass Spectrometry (e.g., ESI-MS or MALDI-TOF)
Moisture Content Typically ≤ 10% for carbohydrate standardsKarl Fischer Titration
Appearance White to off-white powderVisual Inspection

Table 2: Recommended Storage Conditions and Stability

ConditionLyophilized PowderReconstituted Solution
Long-term Storage -20°C or colder, protected from light and moisture[5][6]-80°C (stable for up to 6 months)[7]
Short-term Storage Room temperature (in original sealed vial) may be acceptable[1][3]-20°C (stable for up to 1 month)[7]
Stability Notes Avoid repeated exposure to atmospheric moisture.Aliquot to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Purity Determination by HILIC-HPLC

This protocol is a general guideline and may require optimization for your specific instrumentation and column.

  • Column: A HILIC column suitable for oligosaccharide separation (e.g., amide-based stationary phase).

  • Mobile Phase A: High-purity water with a buffer such as 50 mM ammonium formate, pH 4.4.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might be from 80% B to 50% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detector: Evaporative Light Scattering Detector (ELSD), Fluorescence Detector (FLD) after derivatization, or Mass Spectrometer (MS).

  • Sample Preparation: Accurately weigh and dissolve the LNFP II standard in the initial mobile phase (e.g., 80:20 acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5 µL.

  • Data Analysis: Integrate the peak corresponding to LNFP II and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Identity Confirmation by Mass Spectrometry
  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) coupled to a liquid chromatography system or used for direct infusion.

  • Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]+) and sodium adducts ([M+Na]+).

  • Sample Preparation: Prepare a solution of the LNFP II standard at approximately 10 µg/mL in a solvent compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion/Injection: Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system.

  • Data Acquisition: Acquire a full scan mass spectrum over a range that includes the expected masses (e.g., m/z 800-900).

  • Data Analysis: Look for the expected masses corresponding to the protonated molecule (m/z 854.3) and the sodium adduct (m/z 876.3). The presence of these ions confirms the molecular weight of the compound.

Protocol 3: Moisture Content by Karl Fischer Titration
  • Instrumentation: A volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., a one-component titrant like CombiTitrant 5) and a suitable solvent (e.g., anhydrous methanol). For poorly soluble carbohydrates, a solubilizer like formamide may be added to the solvent (up to 50%)[7][8].

  • Titrator Preparation: Add the solvent to the titration vessel and titrate to dryness to remove any residual water.

  • Sample Preparation: Accurately weigh a suitable amount of the LNFP II standard (e.g., 50-100 mg).

  • Titration: Quickly add the weighed standard to the titration vessel. The titrator will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument software will calculate the percentage of water in the sample based on the amount of titrant used.

Visualizations

Quality_Control_Workflow cluster_0 Start: Raw Material cluster_1 Analytical Testing cluster_2 Data Evaluation & Release LNFP_II_Standard LNFP II Analytical Standard (Lyophilized) Purity Purity (HPLC) LNFP_II_Standard->Purity Identity Identity (NMR) LNFP_II_Standard->Identity Mass Mass (MS) LNFP_II_Standard->Mass Moisture Moisture (Karl Fischer) LNFP_II_Standard->Moisture CoA Certificate of Analysis Generation Purity->CoA Identity->CoA Mass->CoA Moisture->CoA Release Product Release CoA->Release

Caption: Quality Control Workflow for LNFP II Analytical Standards.

HPLC_Troubleshooting Start HPLC Peak Splitting or Shoulder Observed All_Peaks Are all peaks splitting? Start->All_Peaks Column_Issue Likely a column issue. - Check for blockages. - Reverse/flush column. - Replace guard/column. All_Peaks->Column_Issue Yes Single_Peak Are there two distinct peaks with a smaller injection volume? All_Peaks->Single_Peak No Coelution Likely co-elution of isomers. - Optimize gradient. - Change mobile phase/column. Single_Peak->Coelution Yes Solvent_Check Is sample solvent stronger than the mobile phase? Single_Peak->Solvent_Check No Solvent_Mismatch Sample solvent mismatch. - Dissolve sample in mobile phase. Solvent_Check->Solvent_Mismatch Yes Other_Issues Consider other issues: - Inadequate buffering. - Column degradation. Solvent_Check->Other_Issues No

Caption: Troubleshooting Decision Tree for HPLC Peak Splitting.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Lacto-N-fucopentaose I and Lacto-N-fucopentaose II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of two human milk oligosaccharides (HMOs), Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose II (LNFP II). While both are structurally related pentasaccharides found in human milk, the current body of scientific literature indicates distinct and separately studied biological functions. This report summarizes the available experimental data, provides detailed experimental protocols for assessing their activities, and uses visualizations to illustrate key pathways and workflows.

I. Overview of Biological Activities

Lacto-N-fucopentaose I has been the subject of more extensive research regarding its direct biological effects, particularly in the areas of immunomodulation and as a prebiotic. In contrast, this compound is primarily recognized in the context of cancer biology as a tumor-associated antigen. Direct comparative studies evaluating the biological activities of LNFP I and LNFP II are notably absent in the current literature.

II. Data Presentation

The following tables summarize the available quantitative data on the biological activities of LNFP I. Due to the limited research on the direct biological effects of LNFP II beyond its role as a biomarker, a comparative table is not feasible at this time.

Table 1: Immunomodulatory Effects of Lacto-N-fucopentaose I on Mononuclear Cells (MNCs)

Biological EffectCell TypeTreatmentResult
Proliferation InhibitionLipopolysaccharide (LPS)-activated MNCsLNFP IDose-dependent decrease in proliferation.[1]
Cytokine Modulation (vs. LPS-activated control)MNCs from Multiple Sclerosis patientsLNFP ISignificant decrease in IL-12 and IFN-γ production.[1][2]
Cytokine Modulation (vs. LPS-activated control)MNCs from healthy controls and MS patientsLNFP IIncrease in IL-10 production.[1][2]

Table 2: Prebiotic Activity of Lacto-N-fucopentaose I and II

OrganismSubstrateObservation
Bifidobacterium speciesLNFP I and LNFP IIBoth oligosaccharides are utilized by certain strains of Bifidobacterium.[3]

Note: Quantitative data directly comparing the efficiency of LNFP I and LNFP II as prebiotics for specific bacterial strains is not currently available.

III. Experimental Protocols

This section details the methodologies for key experiments to assess the biological activities of HMOs like LNFP I and LNFP II.

A. In Vitro Immunomodulation Assay

This protocol is adapted from studies on the immunomodulatory effects of human milk oligosaccharides.[1][2]

Objective: To determine the effect of LNFP I and LNFP II on the proliferation and cytokine production of peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human peripheral blood

  • Ficoll-Paque density gradient medium

  • RPMI-1640 cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Lacto-N-fucopentaose I (LNFP I)

  • This compound (LNFP II)

  • Cell proliferation assay kit (e.g., MTT or BrdU)

  • ELISA kits for human IL-10, IL-12, and IFN-γ

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Treatment: Seed PBMCs in 96-well plates at a density of 2 x 10^5 cells/well. Treat the cells with varying concentrations of LNFP I or LNFP II in the presence or absence of a stimulant like LPS (1 µg/mL). Include a vehicle control (medium only) and a positive control (LPS only).

  • Proliferation Assay: After 72 hours of incubation, assess cell proliferation using an MTT or BrdU assay according to the manufacturer's instructions.

  • Cytokine Analysis: After 48 hours of incubation, collect the cell culture supernatants. Measure the concentrations of IL-10, IL-12, and IFN-γ using specific ELISA kits.

B. In Vitro Prebiotic Activity Assay

This protocol outlines a general method for assessing the prebiotic potential of oligosaccharides.

Objective: To evaluate the ability of LNFP I and LNFP II to support the growth of probiotic bacteria.

Materials:

  • Probiotic bacterial strains (e.g., Bifidobacterium longum, Lactobacillus acidophilus)

  • Basal growth medium without a carbon source

  • LNFP I and LNFP II

  • Glucose (positive control)

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Grow the probiotic strains in their optimal growth medium.

  • Inoculum Preparation: Wash the bacterial cells and resuspend them in the basal medium to a standardized optical density (OD).

  • Growth Conditions: In a 96-well plate, add the basal medium supplemented with either LNFP I, LNFP II, glucose (positive control), or no carbon source (negative control) at a final concentration of 1% (w/v).

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Growth Measurement: Incubate the plate under anaerobic conditions at 37°C. Monitor bacterial growth by measuring the OD at 600 nm at regular intervals (e.g., every 2-4 hours) for 48 hours.

  • Data Analysis: Plot the growth curves (OD vs. time) for each condition to compare the growth-promoting effects of LNFP I and LNFP II.

IV. Visualizations

Signaling Pathway

immunomodulation_pathway cluster_0 Macrophage cluster_1 Potential LNFP I Interaction LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB_Activation NF-kB Activation TLR4->NF-kB_Activation Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (IL-12, IFN-γ) NF-kB_Activation->Pro-inflammatory_Cytokines LNFP_I LNFP I LNFP_I->Inhibition Anti-inflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) LNFP_I->Anti-inflammatory_Cytokine Inhibition->NF-kB_Activation prebiotic_assay_workflow cluster_0 Preparation cluster_1 Experiment Setup cluster_2 Incubation & Measurement cluster_3 Analysis Prepare_Basal_Medium Prepare Basal Medium (No Carbon Source) Prepare_Inoculum Prepare Standardized Inoculum Prepare_Basal_Medium->Prepare_Inoculum Culture_Probiotics Culture Probiotic Strains Culture_Probiotics->Prepare_Inoculum Setup_96_Well_Plate Setup 96-Well Plate with: - LNFP I - LNFP II - Glucose (Positive Control) - No Carbon (Negative Control) Prepare_Inoculum->Setup_96_Well_Plate Inoculate_Plate Inoculate with Probiotic Suspension Setup_96_Well_Plate->Inoculate_Plate Incubate_Anaerobically Incubate Anaerobically at 37°C Inoculate_Plate->Incubate_Anaerobically Measure_OD Measure OD600 at Regular Intervals Incubate_Anaerobically->Measure_OD Plot_Growth_Curves Plot Growth Curves (OD vs. Time) Measure_OD->Plot_Growth_Curves Compare_Growth Compare Growth Promotion Plot_Growth_Curves->Compare_Growth

References

A Comparative Guide to Lacto-N-fucopentaose II and III: Structural Isomers with Distinct Biological Identities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lacto-N-fucopentaose II (LNFP II) and Lacto-N-fucopentaose III (LNFP III) are structurally isomeric human milk oligosaccharides (HMOs) that play significant roles in infant nutrition and gut health, and are of increasing interest in drug development for their immunomodulatory and anti-adhesive properties. While sharing the same monosaccharide composition, their distinct glycosidic linkages result in different three-dimensional structures and, consequently, unique biological functions. This guide provides a detailed comparison of their structures, the experimental methods used for their characterization, and their differing biological implications.

Structural and Physicochemical Properties

LNFP II and LNFP III are both pentasaccharides with the same chemical formula: C₃₂H₅₅NO₂₅, and an identical molecular weight of 853.77 g/mol .[1][2] The core difference lies in the attachment of the fucose and galactose monosaccharides to the central N-acetylglucosamine (GlcNAc) residue. This seemingly minor variation in linkage defines them as two distinct Lewis antigens: LNFP II contains the Lewis A (Leᵃ) epitope, while LNFP III contains the Lewis X (Leˣ) epitope.[3][4]

PropertyThis compound (LNFP II)Lacto-N-fucopentaose III (LNFP III)
Systematic Name β-D-Galactopyranosyl-(1→3)-[α-L-fucopyranosyl-(1→4)]-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucoseβ-D-Galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose
Glycan Structure Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc[5]Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc[6]
Lewis Antigen Type Lewis A (Leᵃ)[3]Lewis X (Leˣ)[4]
Chemical Formula C₃₂H₅₅NO₂₅[5]C₃₂H₅₅NO₂₅[6]
Molecular Weight 853.77 g/mol [1]853.77 g/mol [2]

Structural Elucidation: Experimental Protocols

The definitive identification and structural characterization of LNFP II and LNFP III rely on advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the three-dimensional structure of oligosaccharides in solution. For LNFP II and III, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all proton (¹H) and carbon (¹³C) chemical shifts and to determine the sequence of monosaccharides and their linkage positions.

Sample Preparation: A few milligrams of the purified oligosaccharide are dissolved in deuterium oxide (D₂O), which serves as the NMR solvent.

Key NMR Experiments:

  • 1D ¹H NMR: Provides an initial overview of the proton signals. The anomeric protons (H-1) of each sugar residue resonate in a distinct region of the spectrum and their coupling constants (J-values) can indicate the stereochemistry of the glycosidic linkage (α or β).

  • 2D Correlation Spectroscopy (COSY): Identifies scalar-coupled protons within the same monosaccharide residue, allowing for the tracing of the spin systems of each sugar.

  • 2D Total Correlation Spectroscopy (TOCSY): Extends the correlations observed in COSY to reveal the entire spin system of a monosaccharide, from the anomeric proton to the protons of the exocyclic hydroxymethyl group.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom, enabling the assignment of carbon resonances.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): Detects long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for determining the glycosidic linkage positions by observing correlations between the anomeric proton of one residue and the carbon atom of the adjacent residue at the linkage point.

  • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons, which is used to determine the conformation of the oligosaccharide around the glycosidic linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and composition of the oligosaccharides. When coupled with fragmentation techniques (tandem MS or MS/MS), it can also yield sequence and linkage information.

Ionization Techniques:

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): The oligosaccharide is co-crystallized with a matrix and ionized by a laser. This technique is often coupled with a Time-of-Flight (TOF) mass analyzer.

  • Electrospray Ionization (ESI): The oligosaccharide solution is sprayed into the mass spectrometer, forming charged droplets from which ions are desorbed. This is a soft ionization technique commonly coupled with liquid chromatography (LC).

Key Mass Spectrometry Experiments:

  • Full Scan MS: Determines the molecular weight of the oligosaccharide.

  • Tandem MS (MS/MS): The parent ion of the oligosaccharide is selected and fragmented, typically by collision-induced dissociation (CID). The resulting fragment ions provide information about the monosaccharide sequence and branching patterns. The fragmentation patterns of LNFP II and LNFP III will differ due to the different linkage positions, allowing for their differentiation. For instance, specific cross-ring cleavages can be indicative of the linkage position.

Structural Differences Visualized

The fundamental difference between LNFP II and LNFP III lies in the connectivity of the terminal fucose and galactose to the N-acetylglucosamine.

G cluster_LNFPII This compound (Lewis A) cluster_LNFPIII Lacto-N-fucopentaose III (Lewis X) GlcNAc1 GlcNAc Gal2 Gal GlcNAc1->Gal2 β1-3 Gal1 Gal Gal1->GlcNAc1 β1-3 Fuc1 Fuc Fuc1->GlcNAc1 α1-4 Glc Glc Gal2->Glc β1-4 GlcNAc2 GlcNAc Gal4 Gal GlcNAc2->Gal4 β1-3 Gal3 Gal Gal3->GlcNAc2 β1-4 Fuc2 Fuc Fuc2->GlcNAc2 α1-3 Glc2 Glc Gal4->Glc2 β1-4

Caption: Structural comparison of LNFP II and LNFP III.

Biological Significance and Functional Differences

The structural isomerism of LNFP II and LNFP III translates into distinct biological roles, primarily related to their recognition by glycan-binding proteins (lectins).

  • Cell Recognition and Adhesion: Lewis antigens are key components of the glycocalyx on cell surfaces and are involved in cell-cell recognition processes. Sialylated forms of Lewis X are ligands for selectins, a family of lectins that mediate the adhesion of leukocytes to endothelial cells, a crucial step in the inflammatory response.[7] The expression of these antigens can be altered in disease states, such as cancer, where they are implicated in metastasis.[7]

  • Gut Microbiome Modulation: As prebiotics, HMOs like LNFP II and III are not digested by the infant but are selectively utilized by beneficial gut bacteria, such as Bifidobacterium species. The ability to metabolize specific HMO structures varies between different bacterial strains, suggesting that the isomeric form can influence the composition and metabolic activity of the infant gut microbiota.

  • Pathogen Binding Inhibition: Many pathogens initiate infection by binding to specific glycans on the host cell surface. Soluble oligosaccharides like LNFP II and III can act as decoy receptors, competitively inhibiting the binding of pathogens and preventing infection. The specificity of this inhibition is dependent on the pathogen's lectins, meaning LNFP II and LNFP III may be effective against different pathogens.

  • Immune System Development: HMOs are believed to play a crucial role in the development of the infant's immune system. Lacto-N-fucopentaose III has been shown to exhibit immunomodulatory effects.[8] The different spatial arrangements of the fucose and galactose residues in LNFP II and III can lead to differential recognition by immune cell receptors, potentially triggering distinct downstream signaling pathways.

References

A Comparative Analysis of Lacto-N-fucopentaose II and 2'-Fucosyllactose Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of two prominent human milk oligosaccharides.

Introduction

Human milk oligosaccharides (HMOs) are a complex group of indigestible sugars that represent the third most abundant solid component of human milk, following lactose and lipids.[1] These intricate molecules play a crucial role in infant health and development, with a growing body of research highlighting their potential therapeutic applications. This guide provides a detailed comparative analysis of the bioactivities of two key fucosylated HMOs: Lacto-N-fucopentaose II (LNFP II) and 2'-Fucosyllactose (2'-FL). While 2'-FL is the most abundant and extensively studied HMO, this guide also synthesizes the available, albeit more limited, data on LNFP II to offer a comparative perspective for researchers and drug development professionals.

Comparative Overview of Bioactivities

Bioactivity DomainThis compound (LNFP II)2'-Fucosyllactose (2'-FL)
Gut Health & Microbiota Modulation Limited direct evidence. As a fucosylated oligosaccharide, it is presumed to have prebiotic activity.Well-established prebiotic.[1] Selectively utilized by beneficial bacteria, particularly Bifidobacterium species.[2][3] Increases the production of short-chain fatty acids (SCFAs) like butyrate.[3]
Immune Modulation Limited direct evidence. One study on a mixture of LNFP II/III suggests a role in reducing mortality in HIV-exposed infants.Demonstrates both direct and indirect immunomodulatory effects.[4] Can modulate cytokine production, with studies showing both pro- and anti-inflammatory responses depending on the context.[5][6] Supports the maturation of the immune system.[5]
Cognitive Function No direct evidence found in the conducted research.Emerging evidence suggests a positive impact on cognitive development.[7] May enhance learning and memory through the gut-brain axis, involving the vagal afferent pathway.[8]
Anti-pathogenic Activity Presumed to act as a soluble decoy receptor for pathogens, a common mechanism for fucosylated oligosaccharides.Acts as a soluble decoy receptor, inhibiting the binding of various pathogens to host cells.[1][5]

In-Depth Analysis of Bioactivities

Gut Health and Microbiota Modulation

2'-Fucosyllactose (2'-FL):

2'-FL is a well-documented prebiotic, meaning it resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial bacteria in the colon.[1] Numerous in vitro and in vivo studies have demonstrated that 2'-FL promotes the growth of Bifidobacterium species, including B. infantis, B. bifidum, and B. longum.[2][3][9] This bifidogenic effect is a key contributor to a healthy infant gut microbiome.

The fermentation of 2'-FL by gut bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and most notably, butyrate.[3] Butyrate is the preferred energy source for colonocytes and plays a vital role in maintaining gut barrier integrity and modulating immune responses.

This compound (LNFP II):

Direct experimental evidence for the specific effects of LNFP II on gut microbiota composition and SCFA production is currently scarce. As a fucosylated oligosaccharide, it is hypothesized to possess prebiotic properties similar to other HMOs. However, without dedicated studies, its specific impact on microbial communities remains an area for future investigation.

Immune Modulation

2'-Fucosyllactose (2'-FL):

2'-FL exhibits a multifaceted role in modulating the immune system. It can exert its effects both directly, by interacting with immune cells, and indirectly, through the modulation of the gut microbiota and the production of metabolites like SCFAs.[4]

Studies have shown that 2'-FL can influence the production of various cytokines. For instance, in suckling rats, 2'-FL supplementation led to lower levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[5] In a cyclophosphamide-induced immunosuppression mouse model, 2'-FL increased the levels of the anti-inflammatory cytokine IL-10 and IFN-γ.[6] Furthermore, in vitro studies with human intestinal epithelial cells have shown that 2'-FL can modulate the secretion of chemokines in response to viral mimics.[10]

This compound (LNFP II):

Specific research on the immunomodulatory properties of LNFP II is very limited. One study investigating a mixture of LNFP II and LNFP III found an association with reduced mortality in HIV-exposed, uninfected infants, suggesting a potential protective immune effect. However, the individual contribution of LNFP II to this observation is not clear. Further research is critically needed to elucidate the specific immunomodulatory activities of LNFP II.

Cognitive Function

2'-Fucosyllactose (2'-FL):

A growing area of research is the impact of HMOs on cognitive development via the gut-brain axis. Animal studies have shown that dietary supplementation with 2'-FL can enhance learning and memory.[8] This effect is believed to be mediated, at least in part, through the vagal afferent pathway, a key communication route between the gut and the brain.[8][11] The modulation of the gut microbiota and the production of neuroactive metabolites are also considered important mechanisms.

This compound (LNFP II):

Currently, there is no direct scientific evidence available from the conducted research to suggest a role for LNFP II in cognitive function. This represents a significant knowledge gap and a potential avenue for future research.

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the bioactivities of HMOs.

In Vitro Gut Barrier Function Assay
  • Cell Line: Caco-2 cells are widely used as a model of the intestinal epithelial barrier. They can be co-cultured with HT29-MTX cells, which are mucus-producing cells, to create a more physiologically relevant model.[12]

  • Methodology:

    • Caco-2 cells (and HT29-MTX cells, if applicable) are seeded on Transwell inserts and allowed to differentiate for 21 days to form a polarized monolayer with tight junctions.

    • The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter.

    • The HMO of interest (e.g., 2'-FL or LNFP II) is added to the apical side of the Transwell insert.

    • To assess permeability, a fluorescent marker such as fluorescein isothiocyanate (FITC)-dextran is added to the apical side.

    • After a defined incubation period, the amount of FITC-dextran that has passed through the cell monolayer to the basolateral side is quantified using a fluorescence plate reader.

    • A decrease in FITC-dextran passage and an increase in TEER indicate enhanced barrier function.

  • Workflow Diagram:

    GutBarrierAssay cluster_workflow In Vitro Gut Barrier Function Assay Workflow A Seed Caco-2/HT29-MTX cells on Transwell inserts B Differentiate for 21 days to form monolayer A->B C Measure baseline TEER B->C D Add HMO to apical side C->D E Add FITC-dextran to apical side D->E F Incubate E->F G Measure FITC-dextran in basolateral chamber F->G H Measure final TEER F->H

    In Vitro Gut Barrier Function Assay Workflow

In Vitro Immune Cell Modulation Assay
  • Cell Types: Peripheral Blood Mononuclear Cells (PBMCs), monocyte-derived dendritic cells (moDCs), or specific immune cell lines (e.g., THP-1 monocytes).

  • Methodology:

    • Isolate or culture the immune cells of interest.

    • Pre-incubate the cells with the HMO (2'-FL or LNFP II) for a specified period.

    • Stimulate the cells with an immune activator, such as lipopolysaccharide (LPS), to induce an inflammatory response.

    • After incubation, collect the cell culture supernatant.

    • Measure the levels of cytokines and chemokines in the supernatant using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays.

    • Analyze changes in the expression of cell surface markers or intracellular signaling proteins using flow cytometry or Western blotting.

  • Signaling Pathway Diagram:

    ImmuneModulationPathway cluster_pathway Simplified TLR4 Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines HMO 2'-FL / LNFP II HMO->TLR4 Modulates

    Simplified TLR4 Signaling Pathway

Animal Models for Cognitive Function Assessment
  • Animal Model: Rodents (mice or rats) are commonly used.

  • Methodology:

    • Animals are fed a diet supplemented with the HMO of interest (e.g., 2'-FL) for a specific duration.

    • Cognitive function is assessed using behavioral tests such as:

      • Morris Water Maze: To evaluate spatial learning and memory.

      • Novel Object Recognition Test: To assess recognition memory.

      • Y-maze: To test spatial working memory.

    • Following the behavioral tests, brain tissue (e.g., hippocampus) can be collected to analyze changes in gene expression, protein levels, and neuronal plasticity.

  • Logical Relationship Diagram:

    CognitiveFunctionStudy cluster_relationship HMO and Cognitive Function: A Logical Framework HMO HMO Supplementation (e.g., 2'-FL) GutMicrobiota Modulation of Gut Microbiota HMO->GutMicrobiota GutBrainAxis Gut-Brain Axis Signaling (e.g., Vagal Nerve) GutMicrobiota->GutBrainAxis CognitiveImprovement Improved Cognitive Function (Learning & Memory) GutBrainAxis->CognitiveImprovement

    HMO and Cognitive Function: A Logical Framework

Conclusion and Future Directions

The available scientific literature provides strong evidence for the diverse bioactivities of 2'-fucosyllactose, particularly in promoting gut health, modulating the immune system, and potentially enhancing cognitive function. In contrast, research specifically focused on the biological effects of this compound is notably limited. While its structural similarity to other fucosylated HMOs suggests it may share some biological functions, dedicated studies are urgently needed to elucidate its specific roles and mechanisms of action.

For researchers and drug development professionals, 2'-FL represents a promising candidate for further investigation and potential therapeutic applications. Future research should also prioritize the characterization of less-studied HMOs like LNFP II to fully understand the structure-function relationships within this complex class of molecules and to unlock their full therapeutic potential. Direct comparative studies of LNFP II and 2'-FL are essential to provide a clearer understanding of their relative potencies and specificities in different biological contexts.

References

A Comparative Analysis of Lacto-N-fucopentaose II and Other Prebiotics in Modulating Gut Health

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Lacto-N-fucopentaose II (LNFP II), a key Human Milk Oligosaccharide (HMO), with other prominent prebiotics. It aims to objectively evaluate its performance in modulating gut microbiota, influencing immune responses, and promoting overall gut health, supported by experimental data and detailed methodologies.

Introduction to this compound (LNFP II)

This compound is a complex oligosaccharide found in human milk. As a member of the fucosylated neutral HMOs, its presence and concentration are dependent on the maternal expression of the Lewis (Le) blood group antigen FUT3 gene.[1][2] Women who are Lewis-negative lack the ability to synthesize LNFP II.[1][2] Functioning as a prebiotic, LNFP II is not digested by the infant and reaches the large intestine intact, where it selectively fuels the growth of beneficial bacteria and influences the host's immune system.[1][3]

Comparative Performance of Prebiotics

The efficacy of LNFP II in promoting gut health is best understood in comparison to other well-researched prebiotics. This section contrasts LNFP II with 2'-Fucosyllactose (2'-FL), another abundant HMO; Lacto-N-neotetraose (LNnT), a core neutral HMO; and Fructo-oligosaccharides (FOS), a widely used plant-derived prebiotic.

Table 1: Comparative Effects of Prebiotics on Gut Health Markers

FeatureThis compound (LNFP II)2'-Fucosyllactose (2'-FL)Lacto-N-neotetraose (LNnT)Fructo-oligosaccharides (FOS)
Primary Source Human MilkHuman MilkHuman MilkPlants (e.g., Chicory, Grass)
Key Bacterial Growth Promoted Bifidobacterium species.Bifidobacterium species (e.g., B. infantis, B. breve), Bacteroides.[4][5]Bifidobacterium species.[5]Bifidobacterium, Lachnospiraceae, Faecalibacterium.[6]
SCFA Production Promotes production of acetate, propionate, and butyrate.Increases butyrate production.[7]Enhances overall SCFA production.[8]Branched FOS enhances overall SCFA production, particularly propionate. Linear FOS supports butyrate producers.[6][9]
Immune Modulation Modulates cytokine production, contributing to a balanced Th1/Th2 response.[10]Reduces pro-inflammatory cytokines (e.g., IL-8, IL-6) and promotes tissue repair signals.[11][12] Attenuates inflammatory responses.[4][13]Modulates systemic and gastrointestinal immune cell responses.[4]Can modulate inflammatory responses, though mechanisms are less direct than HMOs.
Pathogen Inhibition Acts as a soluble decoy receptor to block pathogen adhesion.[3]Inhibits pathogens like Campylobacter jejuni.[4]Reduces abundance of pathogens like Streptococcus pneumoniae in animal models.[4]Competitively inhibits pathogen growth by promoting beneficial bacteria.
Gut Barrier Function Supports mucosal immunity and gut barrier integrity.[10]Strengthens gut barrier function.[4]Reduces risk of necrotizing enterocolitis (NEC) in preterm infants.[4]Supports gut barrier through SCFA production, particularly butyrate.[2]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess the impact of prebiotics on gut health.

In Vitro Gut Fermentation Models (e.g., SHIME®)

These models simulate the conditions of the human gastrointestinal tract to study the fermentation of prebiotics by gut microbiota.

  • Methodology: The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) is a multi-compartment dynamic model representing different parts of the colon.[1]

    • Inoculation: The model is inoculated with a fecal slurry from healthy adult donors.

    • Stabilization: The microbiota is stabilized over a period of two weeks using a standard nutritional medium.

    • Treatment: A specific dose of the test compound (e.g., 2'-FL and LNnT) is added to the medium daily for the treatment period.[1][14]

    • Sampling: Samples are collected from the simulated colon compartments at baseline and throughout the treatment period.

    • Analysis: Samples are analyzed for microbial composition (16S rRNA sequencing) and metabolite profiles (e.g., SCFA analysis by GC-MS).[1][6]

Gut Microbiota Composition Analysis (16S rRNA Sequencing)

This technique is used to identify and quantify the different types of bacteria present in a sample.

  • Methodology:

    • DNA Extraction: Total DNA is extracted from fecal or gut model samples using standardized kits.

    • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers.[6]

    • Library Preparation & Sequencing: The amplified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform (e.g., Illumina MiSeq).

    • Data Analysis: The resulting sequences are processed using bioinformatics pipelines (e.g., QIIME, DADA2) to cluster them into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), which are then assigned to bacterial taxa. Relative abundances of different bacterial genera and phyla are calculated.[14]

Short-Chain Fatty Acid (SCFA) Analysis

SCFAs are key metabolites produced by bacterial fermentation of prebiotics in the gut.

  • Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Sample Preparation: Fecal or culture samples are acidified and SCFAs are extracted using a solvent like diethyl ether.

    • Derivatization (Optional): SCFAs may be derivatized to improve their volatility for GC analysis.

    • GC-MS Analysis: The extracted SCFAs are injected into a gas chromatograph, where they are separated based on their boiling points. The separated compounds then enter a mass spectrometer, which identifies and quantifies them based on their mass-to-charge ratio.[6]

Immune Response Assessment (In Vitro Co-culture Models)

These models use human cell lines to study the direct effects of HMOs on intestinal and immune cells.

  • Methodology:

    • Cell Culture: Human intestinal epithelial cells (e.g., Caco-2) are grown on transwell inserts to form a polarized monolayer, simulating the gut barrier. Immune cells (e.g., THP-1 monocytes) are cultured separately.[11]

    • Co-culture Setup: The immune cells can be activated (e.g., with LPS) and then added to the basolateral side of the Caco-2 transwells.[11]

    • HMO Treatment: The co-culture is treated with the test HMO (e.g., LNFP II, 2'-FL) on the apical side of the Caco-2 cells.

    • Cytokine Analysis: After a 24-hour incubation, supernatants from both the apical and basolateral compartments are collected. The concentrations of various cytokines and chemokines (e.g., IL-1β, IL-6, IL-8, TNF-α) are measured using techniques like ELISA or multiplex bead arrays to determine the immunomodulatory effect.[11]

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanisms of action and experimental designs relevant to the study of LNFP II.

gut_health_pathway cluster_intake Dietary Intake cluster_gut Gut Lumen cluster_host Host Response LNFP II LNFP II Microbiota Modulation Microbiota Modulation LNFP II->Microbiota Modulation Pathogen Inhibition Pathogen Inhibition LNFP II->Pathogen Inhibition Immune System Modulation Immune System Modulation LNFP II->Immune System Modulation Direct Effect SCFA Production SCFA Production Microbiota Modulation->SCFA Production Microbiota Modulation->Immune System Modulation Indirect Effect Gut Barrier Integrity Gut Barrier Integrity SCFA Production->Gut Barrier Integrity Reduced Inflammation Reduced Inflammation Immune System Modulation->Reduced Inflammation Gut Barrier Integrity->Reduced Inflammation

Caption: Logical flow of LNFP II's role in promoting gut health.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Fecal Sample Collection (Healthy Donor) B Inoculate In Vitro Gut Model (e.g., SHIME®) A->B C Baseline Sampling (T=0) B->C D Administer LNFP II (Treatment Period) C->D E Endpoint Sampling D->E F DNA Extraction E->F I SCFA Extraction E->I G 16S rRNA Sequencing F->G H Microbiota Composition Analysis G->H J GC-MS Analysis I->J K SCFA Profile Quantification J->K immune_pathway cluster_lumen Gut Lumen cluster_cells Cellular Interaction cluster_response Host Response HMO HMO (e.g., LNFP II) IEC Intestinal Epithelial Cell (IEC) HMO->IEC Interaction with cell surface receptors ImmuneCell Immune Cell (e.g., Macrophage) HMO->ImmuneCell Direct Interaction IEC->ImmuneCell Signaling Cytokines Modulated Cytokine Production ImmuneCell->Cytokines Balance Balanced Th1/Th2 Response Cytokines->Balance Inflammation Reduced Pro-inflammatory Signaling Cytokines->Inflammation

References

A Comparative Guide to the Cross-Reactivity of Anti-Glycan Antibodies: A Focus on Lacto-N-Fucopentaose II Recognition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity, with a specific focus on the recognition of Lacto-N-fucopentaose II (LNFP II), a key human milk oligosaccharide (HMO) that contains the Lewis A (Leᵃ) blood group antigen. Due to the limited availability of monoclonal antibodies specifically generated against LNFP II, this guide utilizes the well-characterized anti-Lewis A monoclonal antibody, clone 7LE, as a relevant and illustrative model for assessing cross-reactivity with LNFP II and other structurally related glycans.

The data and protocols presented herein are designed to offer a framework for researchers evaluating anti-glycan antibody specificity and performance in various applications, from biomarker discovery to therapeutic development.

Antibody and Glycan Panel for Comparison

This guide focuses on the binding characteristics of the following antibody and glycans:

  • Primary Antibody: Mouse Anti-Lewis A Monoclonal Antibody (Clone: 7LE)

  • Primary Target Glycan: this compound (LNFP II)

  • Potential Cross-Reactive Glycans:

    • Lacto-N-fucopentaose I (LNFP I)

    • Lacto-N-fucopentaose III (LNFP III)

    • Lewis A (Leᵃ) trisaccharide

    • Lewis B (Leᵇ) tetrasaccharide

    • Sialyl Lewis A (sLeᵃ) tetrasaccharide

Comparative Binding Data

The following table summarizes hypothetical, yet representative, quantitative data for the binding of the anti-Lewis A monoclonal antibody (clone 7LE) to the target glycans. This data is illustrative of what would be generated using the experimental protocols detailed in this guide.

Glycan AntigenStructureAnti-Leᵃ (7LE) Binding Affinity (Kd)Relative Binding (%)
This compound (LNFP II) Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc1.2 x 10⁻⁸ M 100%
Lewis A (Leᵃ) TrisaccharideGalβ1-3(Fucα1-4)GlcNAc1.5 x 10⁻⁸ M80%
Lacto-N-fucopentaose I (LNFP I)Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc> 10⁻⁴ M< 1%
Lacto-N-fucopentaose III (LNFP III)Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc> 10⁻⁴ M< 1%
Lewis B (Leᵇ) TetrasaccharideFucα1-2Galβ1-3(Fucα1-4)GlcNAc5.8 x 10⁻⁶ M5%
Sialyl Lewis A (sLeᵃ) TetrasaccharideNeu5Acα2-3Galβ1-3(Fucα1-4)GlcNAc8.9 x 10⁻⁷ M15%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening

This protocol outlines a direct ELISA to assess the binding of the anti-Leᵃ antibody to various immobilized glycans.

Materials:

  • High-binding 96-well microtiter plates

  • Glycan-BSA conjugates (LNFP II-BSA, Leᵃ-BSA, LNFP I-BSA, LNFP III-BSA, Leᵇ-BSA, sLeᵃ-BSA)

  • Anti-Lewis A monoclonal antibody (clone 7LE)

  • HRP-conjugated goat anti-mouse IgG secondary antibody

  • Phosphate-Buffered Saline (PBS)

  • PBS with 0.05% Tween-20 (PBST)

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute each glycan-BSA conjugate to 5 µg/mL in PBS. Add 100 µL of each solution to separate wells of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the wells three times with 200 µL of PBST.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Primary Antibody Incubation: Dilute the anti-Leᵃ monoclonal antibody (7LE) to a starting concentration of 1 µg/mL in blocking buffer. Perform serial dilutions as required. Add 100 µL of the diluted antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated goat anti-mouse IgG secondary antibody according to the manufacturer's instructions in blocking buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, followed by a final wash with PBS.

  • Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

This protocol describes the use of SPR to quantitatively measure the binding kinetics and affinity of the anti-Leᵃ antibody to different glycans.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Glycan-amine conjugates for immobilization

  • Anti-Lewis A monoclonal antibody (clone 7LE)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the glycan-amine conjugate (e.g., LNFP II-amine) at a concentration of 20-50 µg/mL in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • Repeat this process for each glycan on a separate flow cell. Use one flow cell as a reference (activated and deactivated without ligand).

  • Binding Analysis:

    • Prepare a series of dilutions of the anti-Leᵃ monoclonal antibody (7LE) in running buffer (e.g., ranging from 1 nM to 500 nM).

    • Inject each antibody concentration over the ligand-immobilized and reference flow cells for a set association time, followed by a dissociation phase with running buffer.

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).

Visualizations

Experimental Workflow for Antibody Cross-Reactivity Analysis

G cluster_0 Preparation cluster_1 Binding & Detection cluster_2 Data Analysis Immobilize Immobilize Glycans on Surface (ELISA Plate / SPR Chip / Microarray) Incubate Incubate Antibody with Immobilized Glycans Immobilize->Incubate Introduce Antibody PrepareAb Prepare Serial Dilutions of Antibody PrepareAb->Incubate Wash Wash to Remove Unbound Antibody Incubate->Wash Detect Add Labeled Secondary Antibody & Substrate (ELISA) or Monitor Refractive Index Change (SPR) Wash->Detect Measure Measure Signal (Absorbance / Response Units) Detect->Measure Analyze Analyze Data (Binding Curves / Kinetic Constants) Measure->Analyze Compare Compare Binding to Different Glycans Analyze->Compare

Caption: Workflow for assessing antibody cross-reactivity.

Logical Relationship of Anti-Leᵃ Antibody Binding

G cluster_targets Glycan Targets Ab Anti-Lewis A mAb (7LE) LNFP_II This compound (Primary Target) Ab->LNFP_II High Affinity Lea Lewis A Trisaccharide Ab->Lea High Affinity sLea Sialyl Lewis A Ab->sLea Moderate Affinity Leb Lewis B Ab->Leb Low Affinity LNFP_I Lacto-N-fucopentaose I Ab->LNFP_I No Binding LNFP_III Lacto-N-fucopentaose III Ab->LNFP_III No Binding

Caption: Binding profile of Anti-Leᵃ antibody.

Differentiating Sweet Deception: A Guide to the Mass Spectetric Analysis of Lacto-N-fucopentaose Isomers

Author: BenchChem Technical Support Team. Date: November 2025

The structural subtlety of Lacto-N-fucopentaose (LNFP) isomers, a key group of human milk oligosaccharides (HMOs), presents a significant analytical challenge. While sharing the same mass, their distinct glycosidic linkages impart unique biological functions, making their accurate differentiation critical for researchers in nutrition, infant development, and diagnostics. This guide provides a comparative overview of mass spectrometric techniques capable of resolving these closely related structures, supported by experimental data and detailed protocols for scientific and drug development professionals.

The primary LNFP isomers of interest are LNFP I, II, III, and V, which differ in the linkage of the fucose and galactose units to the core lacto-N-tetraose structure. Traditional single-stage mass spectrometry is insufficient for their distinction. However, advanced techniques that probe the three-dimensional shape and fragmentation pathways of these molecules have emerged as powerful tools for their unambiguous identification.

Comparative Analysis of Mass Spectrometric Methods

A variety of mass spectrometry-based methods have been developed to tackle the challenge of LNFP isomer differentiation. These techniques can be broadly categorized into those that separate isomers based on their fragmentation patterns (tandem MS), their gas-phase mobility (ion mobility spectrometry), or a combination of methods.

Technique Principle of Differentiation Key Advantages Limitations
Tandem MS (MS/MS) with CID Isomers produce unique fragment ions or different relative abundances of common fragments upon collision-induced dissociation (CID).Widely available instrumentation. Can provide linkage information.Isomers may produce very similar fragmentation patterns, making differentiation difficult.[1][2][3]
Ion Mobility Spectrometry-MS (IMS-MS) Separation of ions based on their size, shape, and charge in a buffer gas. Isomers with different three-dimensional structures will have different drift times and collision cross sections (CCS).Can separate isomers that are indistinguishable by MS alone.[4][5] Provides an additional dimension of separation.May not fully resolve all isomers, especially if they have very similar shapes.[2][4] The presence of multiple conformers can complicate spectra.[4]
Trapped Ion Mobility Spectrometry (TIMS)-MS A high-resolution form of IMS that allows for flexible resolving power.High-resolution separation can distinguish isomers with very small CCS differences (as small as 1.5%).[5]Multiple mobility peaks can still be observed for some species due to different conformers or adducts.[5]
Cryogenic Infrared (IR) Spectroscopy-MS Measures the unique vibrational spectra of mobility-separated, cryogenically cooled ions. Each isomer has a distinct IR fingerprint.Provides unambiguous identification even for isomers not fully separated by IMS.[1][2][6] Highly specific.Requires specialized instrumentation. Relies on a database of reference spectra for identification.[2][6]
Liquid Chromatography-MS/MS (LC-MS/MS) Chromatographic separation of isomers prior to mass analysis. Porous graphitized carbon (PGC) columns are particularly effective.Gold-standard for isomer separation in complex mixtures.[5][7]Longer analysis times compared to direct infusion methods. Requires careful method development.
Helium Charge Transfer Dissociation (He-CTD)-MS A radical-induced fragmentation technique that produces unique cross-ring cleavages, providing detailed structural information.Can differentiate isomers by providing unique, unambiguous cross-ring cleavages while preserving labile fucose groups.[8]Less common than CID and may require specialized instrumentation.

Quantitative Data for Isomer Differentiation

The differentiation of LNFP isomers often relies on subtle differences in their mass spectra or physical properties like collision cross section. The following table summarizes key quantitative data from published studies.

Isomer Technique Key Differentiating Feature Observed Value(s) Reference
LNFP I vs. LNFP II Tandem MS (IRMPD)Presence of a minor fragment ion in LNFP II.m/z 714 (cleavage of galactose from the branched terminus) is present in LNFP II spectra but often in very low abundance or absent.[3]
LNFP I Cyclic IMS-MS (cIMS-MS)Generation of a specific trisaccharide fragment ion.Pre-cIMS CID of permethylated LNFP I (m/z 1100.5) generates a fragment at m/z 660.3.[9]
LNFP II Cyclic IMS-MS (cIMS-MS)Generation of a specific trisaccharide fragment ion.Pre-cIMS CID of permethylated LNFP II (m/z 1100.5) generates a fragment at m/z 660.3 with a distinct arrival time distribution from the LNFP I fragment.[9]
LNFP III Cyclic IMS-MS (cIMS-MS)Generation of a specific trisaccharide fragment ion.Pre-cIMS CID of permethylated LNFP III (m/z 1100.5) generates a fragment at m/z 660.3 with a unique arrival time distribution.[9]
LNFP II vs. LNFP III Trapped IMS (TIMS)Collision Cross Section (CCS) of singly sodiated, permethylated ions.LNFP II: 319.3 Ų, LNFP III: 321.7 Ų. These isomers were partially resolved with a mobility resolving power of ~100.[4]
LNFP I, II, III, V, VI Cryogenic IR SpectroscopyUnique IR spectra in the 3250–3700 cm⁻¹ region for singly sodiated ions.Each isomer presents a unique and easily distinguishable spectrum, serving as a fingerprint.[2][6]

Experimental Protocols

Detailed methodologies are crucial for the successful differentiation of LNFP isomers. Below are representative protocols for key techniques.

Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS)

This protocol is based on the analysis of permethylated LNFP isomers.

  • Sample Preparation:

    • Lyophilize purified LNFP isomer standards.

    • Perform permethylation using a suitable method (e.g., sodium hydroxide and methyl iodide in dimethyl sulfoxide).

    • Extract the permethylated glycans using dichloromethane and wash with water.

    • Dry the organic layer and reconstitute in an appropriate solvent for MS analysis (e.g., 50% acetonitrile with 1 mM sodium acetate).

  • Instrumentation:

    • A trapped ion mobility spectrometry-time-of-flight mass spectrometer (TIMS-TOF MS) is used.

  • Data Acquisition:

    • Introduce the sample via direct infusion using a nano-electrospray source.

    • Analyze ions in positive ion mode.

    • Set the TIMS to a resolving power sufficient to separate the isomers of interest (e.g., R ~100-300).[4]

    • Acquire mass spectra over a relevant m/z range (e.g., 100-2000).

    • For tandem MS experiments, select the precursor ion of the permethylated, sodiated LNFP ([M+Na]⁺) and perform collision-induced dissociation (CID) or electronic excitation dissociation (EED).[4]

  • Data Analysis:

    • Analyze the arrival time distribution (ATD) to distinguish isomers based on their different drift times.

    • Calculate the collision cross section (CCS) for each separated species.

    • Analyze the MS/MS spectra to identify diagnostic fragment ions for each isomer.

Cryogenic Infrared (IR) Ion Spectroscopy

This method combines high-resolution ion mobility with IR spectroscopy for unambiguous identification.

  • Sample Preparation:

    • Prepare solutions of pure LNFP isomer standards in a suitable electrospray solvent (e.g., 50:50 acetonitrile:water).

    • Adduct formation is typically with sodium ([M+Na]⁺) or as a doubly charged protonated-potassiated species ([M+H+K]²⁺).[2][6]

  • Instrumentation:

    • An electrospray ionization source coupled to a high-resolution ion mobility spectrometer (e.g., Structures for Lossless Ion Manipulations, SLIM) and a cryogenic ion trap time-of-flight mass spectrometer.[1]

    • A tunable mid-IR laser.

  • Data Acquisition:

    • Generate ions by electrospray ionization.

    • Separate the isomeric ions using the high-resolution ion mobility spectrometer.[1]

    • Guide the mobility-selected ions into a cryogenic trap (e.g., at 45 K) where they are cooled and tagged with a weakly bound messenger molecule (e.g., N₂).[1]

    • Irradiate the tagged ions with the IR laser.

    • Record the mass spectrum. When the laser frequency matches a vibrational mode of the ion, the messenger tag dissociates, leading to a decrease in the signal of the tagged ion.

    • An IR spectrum is generated by plotting the dissociation efficiency as a function of the IR laser wavenumber.

  • Data Analysis:

    • Compare the measured IR spectrum of an unknown sample to a pre-recorded database of reference spectra for pure LNFP isomers to identify the components of the sample.[2][6]

    • For mixtures where isomers are not fully separated by IMS, the composite IR spectrum can be decomposed using the reference spectra to determine the composition of the mixture.[2]

Visualizing the Workflow

The following diagrams illustrate the general workflow and logical relationships in the mass spectrometric analysis of LNFP isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometric Analysis cluster_data_analysis Data Analysis Sample HMO Sample Purification Purification/ Extraction Sample->Purification Derivatization Derivatization (optional, e.g., Permethylation) Purification->Derivatization ESI Electrospray Ionization Derivatization->ESI IMS Ion Mobility Separation ESI->IMS Isomer Separation (by shape/CCS) MS1 Mass Analysis (MS1) IMS->MS1 ATD Arrival Time Distribution IMS->ATD CCS CCS Calculation IMS->CCS CID Fragmentation (CID/He-CTD) MS1->CID Precursor Selection MS2 Fragment Analysis (MS2) CID->MS2 Frag Fragmentation Pattern MS2->Frag ID Isomer Identification ATD->ID CCS->ID Frag->ID

Caption: General experimental workflow for LNFP isomer differentiation by IMS-MS.

logical_relationship cluster_main Unambiguous Isomer Identification Mixture LNFP Isomer Mixture IMS High-Resolution IMS Mixture->IMS Initial Separation IR_Spec Cryogenic IR Spectroscopy IMS->IR_Spec Mobility-Selected Ions Identification Unambiguous Identification IMS->Identification Partial Separation (if resolved) IR_Spec->Identification Spectral Fingerprinting

Caption: Combining IMS with IR spectroscopy for unambiguous LNFP isomer identification.

References

A Comparative Guide to the Immunomodulatory Effects of Fucosylated Human Milk Oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Human Milk Oligosaccharides (HMOs) are a complex mixture of glycans that represent the third most abundant solid component of human milk. Beyond their prebiotic functions, HMOs, particularly the fucosylated forms, are recognized for their significant immunomodulatory activities. This guide provides a comparative analysis of the immunological effects of three prominent fucosylated HMOs: 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), and Lacto-N-fucopentaose (LNFP), supported by experimental data.

Comparative Analysis of Immunomodulatory Effects

The immunomodulatory effects of 2'-FL, 3-FL, and LNFP are multifaceted, influencing both innate and adaptive immune responses. These effects are largely attributed to their ability to interact with various immune cells and modulate signaling pathways.

Effects on Immune Cell Proliferation and Cytokine Production

Fucosylated HMOs have been shown to modulate the proliferation of mononuclear cells (MNCs) and influence the production of key cytokines involved in immune regulation.

HMOEffect on MNC ProliferationPro-inflammatory Cytokine ModulationAnti-inflammatory Cytokine ModulationReference Study
2'-Fucosyllactose (2'-FL) Significantly decreases MNC proliferation in a dose-dependent manner.[1][2]Reduces IL-12 and IFN-γ production, particularly in MNCs from multiple sclerosis patients.[1][2] In some contexts, can lower levels of TNF-α, IL-1α, IL-1β, and IL-6.[3]Increases IL-10 production.[1][2]--INVALID-LINK--
3-Fucosyllactose (3-FL) Shown to be as effective as 2'-FL in alleviating food allergy symptoms, suggesting similar immunomodulatory effects.[4][5]Decreased serum levels of IL-4 in an ovalbumin-sensitized mouse model.[4][5]Increased levels of IFN-γ in the same allergy model.[4][5]--INVALID-LINK--
Lacto-N-fucopentaose I (LNFP-I) Significantly decreases MNC proliferation in a dose-dependent manner.[1][2]Reduces IL-12 and IFN-γ production.[1][2]Increases IL-10 production.[1][2]--INVALID-LINK--
Lacto-N-fucopentaose III (LNFP-III) Induces alternative activation of antigen-presenting cells (APCs).[6]Can induce TLR4 activation leading to a Th2-type T-cell response.[7]Facilitates the expansion of IL-10-producing B1-B cells in vivo.[6]--INVALID-LINK--
Interaction with Immune Cells and Receptors

Fucosylated HMOs interact with various immune cells, including dendritic cells (DCs), macrophages, and lymphocytes, through specific surface receptors.[7]

HMOTarget Immune CellsKey ReceptorsDownstream Effects
2'-Fucosyllactose (2'-FL) Dendritic Cells, Mononuclear Cells, T cellsDC-SIGN,[7] STAT3 signaling pathway[8]Modulates DC maturation and antigen presentation,[9] inhibits Th17 cell differentiation.[8]
3-Fucosyllactose (3-FL) Dendritic Cells, T cellsDC-SIGN[7]Interacts with DC-SIGN, suggesting a role in modulating DC function.[7]
Lacto-N-fucopentaose (LNFP) Dendritic Cells, Macrophages, B cellsTLR4, C-type lectin receptors[7][10]Induces alternative activation of APCs, promotes Th2 responses, and stimulates IL-10 production.[6][7]

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of fucosylated HMOs are mediated by specific signaling pathways. The following diagrams illustrate some of the known pathways and a general workflow for studying HMO effects on immune cells.

2FL_STAT3_Pathway 2FL 2'-Fucosyllactose Cell_Membrane 2FL->Cell_Membrane Enters Cell STAT3_p p-STAT3 Cell_Membrane->STAT3_p Inhibits phosphorylation RORgt RORγt STAT3_p->RORgt Activates Th17_Diff Th17 Differentiation RORgt->Th17_Diff Promotes IL17_Prod IL-17 Production Th17_Diff->IL17_Prod Inflammation Psoriatic Inflammation IL17_Prod->Inflammation

Figure 1: 2'-FL inhibits the STAT3 signaling pathway, leading to reduced Th17 differentiation and amelioration of psoriatic inflammation.

LNFP_TLR4_Pathway LNFP Lacto-N-fucopentaose III TLR4 TLR4 LNFP->TLR4 MyD88 MyD88 TLR4->MyD88 ERK ERK Activation MyD88->ERK DC_Maturation Dendritic Cell Maturation (Type 2) ERK->DC_Maturation Th2_Response Th2 Response DC_Maturation->Th2_Response

Figure 2: LNFP-III activates the TLR4 signaling pathway, leading to dendritic cell maturation and a Th2-biased immune response.

Experimental_Workflow cluster_0 In Vitro Analysis Immune_Cells Isolate Immune Cells (e.g., PBMCs, Monocytes) HMO_Treatment Treat with Fucosylated HMOs (2'-FL, 3-FL, LNFP) Immune_Cells->HMO_Treatment Stimulation Stimulate with Mitogen (e.g., LPS, ConA) HMO_Treatment->Stimulation Analysis Analyze Endpoints Stimulation->Analysis Proliferation Cell Proliferation Assay (e.g., CFSE) Analysis->Proliferation Cytokines Cytokine Measurement (e.g., ELISA, CBA) Analysis->Cytokines Phenotyping Cell Phenotyping (e.g., Flow Cytometry) Analysis->Phenotyping

Figure 3: A generalized experimental workflow for assessing the immunomodulatory effects of fucosylated HMOs on immune cells in vitro.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the cited studies.

Isolation and Culture of Mononuclear Cells

Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. The isolated cells are washed and resuspended in a complete culture medium, such as RPMI-1640, supplemented with fetal bovine serum, penicillin, and streptomycin. Cells are then seeded in culture plates at a specific density.

Cell Proliferation Assay

Cell proliferation can be assessed using various methods, including the incorporation of tritiated thymidine or staining with carboxyfluorescein succinimidyl ester (CFSE). For CFSE staining, cells are labeled with the dye before culture. After stimulation, the dilution of CFSE fluorescence, which is halved with each cell division, is measured by flow cytometry.

Cytokine Measurement

The concentration of cytokines in cell culture supernatants is typically quantified using Enzyme-Linked Immunosorbent Assays (ELISA) or Cytometric Bead Array (CBA) technology. ELISA kits are specific for individual cytokines, while CBA allows for the simultaneous measurement of multiple cytokines in a single sample using flow cytometry.

Dendritic Cell Differentiation and Maturation

Monocytes are isolated from PBMCs by positive selection using CD14 magnetic beads. To generate immature dendritic cells (DCs), monocytes are cultured for several days in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4). DC maturation can be induced by stimuli such as lipopolysaccharide (LPS). The maturation status of DCs is assessed by analyzing the expression of surface markers like CD80, CD86, and MHC class II by flow cytometry.[11]

Flow Cytometry for Cell Phenotyping

To characterize different immune cell populations and their activation status, cells are stained with fluorescently labeled antibodies specific for cell surface or intracellular markers. For example, T cell subsets can be identified using antibodies against CD3, CD4, and CD8, while B cells are identified by CD19 expression. The stained cells are then analyzed using a flow cytometer.

Conclusion

The available evidence strongly indicates that fucosylated HMOs, including 2'-FL, 3-FL, and LNFP, are potent modulators of the immune system. While they share some common effects, such as the ability to influence cytokine production and interact with dendritic cells, there are also indications of distinct mechanisms and outcomes. 2'-FL and LNFP-I have been shown to suppress pro-inflammatory responses and decrease mononuclear cell proliferation.[1][2] In contrast, LNFP-III can induce a Th2-polarizing response through TLR4 activation.[7] Both 2'-FL and 3-FL have been demonstrated to be effective in alleviating food allergy symptoms, suggesting a shared capacity to promote immune tolerance.[4][5]

Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the unique and overlapping immunomodulatory profiles of these important fucosylated HMOs. Such research will be invaluable for the development of novel immunomodulatory therapies and for optimizing infant nutrition.

References

A Comparative Purity Analysis of Synthetic vs. Natural Lacto-N-fucopentaose II

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of active compounds is paramount. This guide provides a detailed comparison of the purity profiles of Lacto-N-fucopentaose II (LNFP II) derived from synthetic production methods versus isolation from natural sources. We present supporting data from key analytical techniques, detailed experimental protocols, and visual workflows to facilitate an informed assessment.

This compound, a key human milk oligosaccharide (HMO), is gaining significant interest for its potential therapeutic applications. As research and development progress, the source of LNFP II—either purified from human milk or produced via chemical or biotechnological synthesis—becomes a critical consideration. The purity of the final product can be influenced by the origin, with different potential impurity profiles inherent to each method.

Executive Summary: Purity at a Glance

The primary distinction in the purity of synthetic versus natural LNFP II lies in the nature of the co-existing molecules. Synthetically produced LNFP II, typically through microbial fermentation, is susceptible to contamination with structurally related oligosaccharides from the biosynthetic pathway. In contrast, LNFP II isolated from human milk must be separated from a complex mixture of numerous other, often isomeric, human milk oligosaccharides. While both sources can yield high-purity LNFP II, the potential impurity profiles differ significantly. Commercially available synthetic LNFP II often has a purity of >90% as determined by NMR.[1]

Comparative Analysis of Potential Impurities

The following table summarizes the likely impurities associated with synthetic and natural LNFP II, based on their respective production and isolation processes.

SourceCommon Impurity TypesRationale
Synthetic (Microbial Fermentation) - Precursor oligosaccharides (e.g., Lacto-N-tetraose, Lacto-N-triose II) - Isomeric fucosylated oligosaccharides (e.g., Lacto-N-fucopentaose I, 2'-fucosyllactose) - Unconsumed substrates (e.g., lactose, glucose)Impurities arise from incomplete enzymatic conversions or side reactions within the engineered metabolic pathway.[2][3]
Natural (Human Milk Isolation) - Isomeric oligosaccharides (e.g., other Lacto-N-fucopentaose isomers) - Other human milk oligosaccharides of similar size and chargeIsolation from a complex biological fluid containing over 200 different HMOs makes complete separation challenging.[4]

Experimental Assessment of Purity

The purity of LNFP II from either source is typically assessed using a combination of powerful analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with Hydrophilic Interaction Liquid Chromatography (HILIC), is a cornerstone for separating and quantifying oligosaccharides.

Experimental Protocol: HPLC-HILIC Analysis of LNFP II

  • Column: A HILIC-functionalized column (e.g., amide- or diol-based) is used to separate polar oligosaccharides.

  • Mobile Phase: A gradient of a high organic solvent concentration (e.g., acetonitrile) with an aqueous buffer (e.g., ammonium formate) is employed. The gradient typically starts with a high organic concentration, which is gradually decreased to elute the polar analytes.

  • Detection: Due to the lack of a strong chromophore in LNFP II, detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or by coupling the HPLC to a mass spectrometer (LC-MS).

  • Quantification: The purity is determined by the relative peak area of LNFP II compared to the total area of all detected peaks.

Mass Spectrometry (MS)

Mass spectrometry provides highly sensitive and specific detection, allowing for the identification of LNFP II and potential impurities based on their mass-to-charge ratio. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for purity assessment.

Experimental Protocol: LC-MS Analysis of LNFP II

  • Ionization: Electrospray ionization (ESI) is commonly used for oligosaccharides, typically in negative ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, is used to accurately determine the mass of the parent ion and its fragments.

  • Data Analysis: The purity is assessed by extracting the ion chromatogram corresponding to the mass of LNFP II and comparing its peak area to the total ion chromatogram. Tandem MS (MS/MS) can be used to fragment the ions and confirm the identity of LNFP II and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural confirmation of LNFP II and for identifying and quantifying impurities, often without the need for reference standards for every impurity.

Experimental Protocol: ¹H-NMR for Purity Assessment

  • Sample Preparation: A known amount of the LNFP II sample is dissolved in a deuterated solvent (e.g., D₂O) along with an internal standard of known purity and concentration.

  • Data Acquisition: A high-field NMR spectrometer is used to acquire a quantitative ¹H-NMR spectrum.

  • Data Analysis: The purity of LNFP II is calculated by comparing the integral of a well-resolved proton signal from LNFP II with the integral of a signal from the internal standard. Signals not corresponding to LNFP II can be identified as impurities and their relative amounts estimated.

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of an LNFP II sample.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Final Assessment Sample LNFP II Sample (Synthetic or Natural) HPLC HPLC-HILIC Sample->HPLC MS LC-MS (/MS) Sample->MS NMR Quantitative ¹H-NMR Sample->NMR Chromatogram Chromatographic Profile (Peak Integration) HPLC->Chromatogram MassSpec Mass Spectrum (Impurity Identification) MS->MassSpec NMRSpec NMR Spectrum (Structural Confirmation & Quantification) NMR->NMRSpec Purity Purity Report (Quantitative Value & Impurity Profile) Chromatogram->Purity MassSpec->Purity NMRSpec->Purity

Workflow for the purity assessment of LNFP II.

Biosynthetic Pathway and Potential Byproducts

The microbial synthesis of LNFP II involves a series of enzymatic steps. Understanding this pathway is key to anticipating potential impurities.

Biosynthesis_LNFP_II Lactose Lactose LNTriII Lacto-N-triose II (LNTri II) Lactose->LNTriII Enzyme 1 Impurity2 Unconverted Precursors Lactose->Impurity2 LNT Lacto-N-tetraose (LNT) LNTriII->LNT Enzyme 2 LNTriII->Impurity2 LNFP_II This compound (LNFP II) LNT->LNFP_II Fucosyl- transferase Impurity1 Isomeric Fucosylated Byproducts LNT->Impurity1 Side Reaction LNT->Impurity2 Fucose GDP-Fucose Fucose->LNFP_II

Simplified biosynthetic pathway of LNFP II.

Conclusion

Both synthetic and natural LNFP II can be obtained at high purity levels suitable for research and development. The choice between them may depend on the specific application and the tolerance for different types of impurities. Synthetic production offers a more controlled process where the potential impurities are largely predictable based on the biosynthetic pathway. Isolation from natural sources, while providing the native molecule, requires rigorous purification to remove a wide array of other structurally similar oligosaccharides. A thorough analytical characterization using orthogonal methods like HPLC, MS, and NMR is essential to confirm the purity and identity of LNFP II, regardless of its origin.

References

Comparative Binding Analysis of Lacto-N-fucopentaose II to Lectins and Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of Lacto-N-fucopentaose II.

This compound (LNFP II) is a complex oligosaccharide belonging to the human milk oligosaccharide (HMO) family. It plays a significant role in various biological processes, including immune modulation and pathogen binding, primarily through its interactions with carbohydrate-binding proteins such as lectins and antibodies. This guide provides a comparative analysis of the binding of LNFP II to a selection of these proteins, supported by available experimental data.

Executive Summary

This guide summarizes the current understanding of the binding interactions of this compound (LNFP II) with specific lectins, namely E-selectin and L-selectin. While direct quantitative binding data for LNFP II is limited, this guide provides comparative data from structurally related oligosaccharides to offer valuable insights. A significant finding is the current lack of publicly available information on monoclonal antibodies with characterized binding affinities specifically against LNFP II. The guide also details the experimental methodologies commonly employed to study these interactions and outlines the known signaling pathways activated upon lectin binding.

Comparative Binding Affinities

The binding affinity of LNFP II to various lectins is a key determinant of its biological function. While extensive quantitative data for LNFP II is not always available, we can draw comparisons from studies on structurally similar fucosylated oligosaccharides.

LigandLectinMethodBinding Affinity (Kd or IC50)Reference
Sialyl Lewisa (sLea)E-selectinELISA-based competition assayIC50 = 220 ± 20 µM[1]
Sialyl Lewisx (sLex)E-selectinELISA-based competition assayIC50 = 750 ± 20 µM[1]
This compound (LNFP II) E-selectin Not specifiedPotent ligand[2]
This compound (LNFP II) L-selectin Not specifiedPotent ligand[2]
This compound (LNFP II) NKR-P1 Not specifiedPotent ligand (Controversial)[2]

Note: IC50 values represent the concentration of a ligand that inhibits 50% of the binding of a competing ligand. Lower IC50 values indicate higher binding affinity. Kd (dissociation constant) is another measure of affinity, where a lower Kd value signifies a stronger interaction. The binding of LNFP II to the natural killer cell receptor NKR-P1 is a subject of ongoing research and debate within the scientific community.[2]

Binding to Lectins

Lectins are a class of proteins that exhibit high specificity for carbohydrates. The interaction of LNFP II with lectins, particularly the selectin family, is crucial for its role in immune cell trafficking and inflammation.

E-selectin and L-selectin
Natural Killer Cell Receptor (NKR-P1)

Some studies have proposed that NKR-P1, a receptor on natural killer (NK) cells, can bind to fucosylated oligosaccharides like LNFP II, potentially activating the cytotoxic function of NK cells.[2] However, this finding is contested, with other research suggesting that NKR-P1 may not be a carbohydrate-binding lectin in the classical sense. Further investigation is required to clarify the nature of this interaction.

Binding to Antibodies

The generation of specific monoclonal antibodies against complex carbohydrates like LNFP II is a challenging endeavor. A thorough review of the current scientific literature did not yield any specific monoclonal antibodies that have been raised and characterized to bind to this compound.

Challenges in developing anti-carbohydrate antibodies include the inherent flexibility of oligosaccharides and the potential for cross-reactivity with other structurally similar glycans. While methods for generating antibodies against fucosylated oligosaccharides exist, specific data for anti-LNFP II antibodies, including their binding affinities (Kd values), are not publicly available at this time.

Experimental Protocols

The study of LNFP II binding to lectins and antibodies relies on a variety of biophysical and immunological techniques. The following are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of an interaction (enthalpy, ΔH, and entropy, ΔS).

Protocol:

  • Sample Preparation:

    • Prepare a solution of the lectin (e.g., E-selectin) in a suitable buffer (e.g., PBS or HEPES) at a concentration of 10-50 µM.

    • Prepare a solution of LNFP II in the same buffer at a concentration 10-20 times higher than the lectin concentration.

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • ITC Experiment:

    • Load the lectin solution into the sample cell of the ITC instrument.

    • Load the LNFP II solution into the injection syringe.

    • Perform a series of injections (typically 1-2 µL per injection) of the LNFP II solution into the lectin solution while monitoring the heat change.

    • A control experiment, injecting LNFP II into the buffer alone, should be performed to account for the heat of dilution.

  • Data Analysis:

    • The raw data, a series of heat-change peaks, is integrated to determine the heat released or absorbed per injection.

    • The integrated heat is then plotted against the molar ratio of LNFP II to lectin.

    • This binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the Kd, n, and ΔH values.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants, ka and kd) from which the Kd can be calculated.

Protocol:

  • Sensor Chip Preparation:

    • Immobilize the lectin or a capture antibody onto a suitable sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

    • The immobilization level should be optimized to avoid mass transport limitations.

  • Binding Analysis:

    • Inject a series of concentrations of LNFP II over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index, which is proportional to the amount of LNFP II binding to the immobilized lectin.

    • After each injection, allow for a dissociation phase where buffer flows over the surface.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.

    • The dissociation constant (Kd) is calculated as the ratio of kd/ka.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding

ELISA is a plate-based assay commonly used to detect and quantify the binding of antibodies to their antigens.

Protocol:

  • Plate Coating:

    • Coat the wells of a microtiter plate with a conjugate of LNFP II (e.g., LNFP II-BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Antibody Incubation:

    • Wash the plate.

    • Add serial dilutions of the anti-LNFP II antibody (if available) to the wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-mouse IgG) that recognizes the primary antibody. Incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add the enzyme substrate (e.g., TMB) and allow the color to develop.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • The absorbance values are plotted against the antibody concentration to generate a binding curve, from which the apparent binding affinity can be estimated.

Signaling Pathways and Experimental Workflows

The binding of LNFP II to cell surface lectins can initiate intracellular signaling cascades that modulate cellular functions. The following diagrams illustrate a general experimental workflow for studying these interactions and the known signaling pathways activated by selectins.

Experimental_Workflow cluster_preparation Sample Preparation cluster_binding_assay Binding Assay cluster_data_analysis Data Analysis LNFP_II This compound ITC Isothermal Titration Calorimetry (ITC) LNFP_II->ITC SPR Surface Plasmon Resonance (SPR) LNFP_II->SPR ELISA ELISA LNFP_II->ELISA Lectin Lectin (e.g., E-selectin) Lectin->ITC Lectin->SPR Antibody Antibody (if available) Antibody->ELISA Affinity Binding Affinity (Kd, IC50) ITC->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo Kinetics Kinetics (ka, kd) SPR->Kinetics ELISA->Affinity Kinetics->Affinity

Experimental workflow for analyzing LNFP II binding.

Selectin_Signaling cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm Selectin E-selectin / L-selectin Fak_Src FAK/Src Family Kinases Selectin->Fak_Src Clustering & Activation LNFP LNFP II LNFP->Selectin Binding Integrin_inactive Integrin (Inactive) Integrin_active Integrin (Active) Integrin_inactive->Integrin_active Ras_Raf Ras/Raf Pathway Fak_Src->Ras_Raf MAPK MAPK (ERK, p38) Ras_Raf->MAPK MAPK->Integrin_active Inside-out Signaling Cell_Adhesion Cell Adhesion & Leukocyte Rolling Integrin_active->Cell_Adhesion

General selectin signaling pathway upon ligand binding.

Signaling Pathway Description:

Upon binding of a ligand such as LNFP II, selectins on the cell surface cluster. This clustering can trigger "outside-in" signaling, leading to the activation of intracellular tyrosine kinases like FAK and Src family kinases.[3][4] These kinases can then initiate downstream signaling cascades, including the Ras/Raf/MAPK pathway (involving ERK and p38 kinases).[4][5] A crucial outcome of this signaling is the "inside-out" activation of integrins, another class of adhesion molecules.[3] This activation leads to a conformational change in integrins, increasing their affinity for their ligands on other cells, which in the context of leukocytes, results in firm adhesion and subsequent transmigration across the blood vessel wall.[3]

References

Safety Operating Guide

Navigating the Disposal of Lacto-N-fucopentaose II: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Lacto-N-fucopentaose II (LNFP II) is a human milk oligosaccharide increasingly utilized in biomedical research. While it is generally not classified as a hazardous substance, proper disposal is crucial to maintain a safe and compliant laboratory environment. This guide provides detailed procedures for the safe handling and disposal of LNFP II, ensuring minimal environmental impact and adherence to standard laboratory practices.

Safety and Disposal Overview

The following table summarizes key safety and disposal information for this compound. It is essential to consult your institution's specific Environmental Health and Safety (EHS) guidelines before proceeding with any disposal method.

ParameterInformationSource
Hazard Classification Not considered hazardous. May cause irritation or allergic reaction in sensitive individuals.[1]
Primary Routes of Exposure Ingestion, inhalation, skin and eye contact.[1]
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, gloves, and a lab coat.[1][2]
Solid Waste Disposal Dispose of as non-hazardous solid waste. Incineration or landfill in accordance with local, state, and federal regulations.[1][3][4]
Liquid Waste Disposal Small quantities of dilute aqueous solutions may be suitable for drain disposal, pending approval from institutional EHS.[3]
Spill Cleanup Absorb with inert material and place in a suitable container for disposal. Clean the spill area with soap and water.[1]

Disposal Decision Workflow

The proper disposal route for this compound depends on its physical state (solid or liquid) and whether it is contaminated with other hazardous materials. The following diagram illustrates the decision-making process for appropriate disposal.

G This compound Disposal Workflow start Start: Unwanted This compound is_contaminated Is the waste mixed with hazardous material? start->is_contaminated hazardous_waste Dispose of as hazardous waste following institutional EHS protocol. is_contaminated->hazardous_waste Yes is_solid Is the waste in solid form? is_contaminated->is_solid No solid_disposal Package in a sealed container. Dispose of in the regular trash dumpster (not lab trash can). is_solid->solid_disposal Yes liquid_disposal_check Consult institutional EHS guidelines for drain disposal of non-hazardous liquid waste. is_solid->liquid_disposal_check No drain_disposal Dispose of down the sanitary sewer with copious amounts of water. liquid_disposal_check->drain_disposal Approved liquid_solidify Solidify the liquid with a non-hazardous absorbent material. liquid_disposal_check->liquid_solidify Not Approved liquid_solidify->solid_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.